2-(Trimethylsilyl)ethanol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-trimethylsilylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGINKJHQQQORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183421 | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-68-9 | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIMETHYLSILYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF24TDM0VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of 2-(Trimethylsilyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal laboratory methods for the synthesis of 2-(trimethylsilyl)ethanol, a versatile reagent utilized in organic chemistry, particularly as a protecting group for various functionalities in the synthesis of complex molecules.[1] The methodologies detailed herein are based on established and reliable procedures, offering a comparative analysis of three primary synthetic routes.
Introduction
This compound (TMSE) is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH₂OH. Its utility in organic synthesis stems from the stability of the trimethylsilylethyl protecting group under a variety of reaction conditions and its facile removal under mild, specific conditions. This guide details three common and effective methods for its laboratory-scale preparation: the reaction of a Grignard reagent with paraformaldehyde, the hydroboration-oxidation of vinyltrimethylsilane (B1294299), and the reduction of ethyl trimethylsilylacetate.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the reactants and the final product is presented in the table below for quick reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (Chloromethyl)trimethylsilane | 2344-80-1 | C₄H₁₁ClSi | 122.67 | 98-99 | 0.879 |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 1090 | 1.738 |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | ~600 | Decomposes | 1.46 |
| Vinyltrimethylsilane | 754-05-2 | C₅H₁₂Si | 100.23 | 55 | 0.684 |
| Borane-tetrahydrofuran (B86392) complex (1M in THF) | 14044-65-6 | BH₃·C₄H₈O | 85.94 | ~66 (THF) | 0.898 |
| Ethyl trimethylsilylacetate | 4071-88-9 | C₇H₁₆O₂Si | 160.29 | 156-159 | 0.876 |
| This compound | 2916-68-9 | C₅H₁₄OSi | 118.25 | 71-73 / 35 mmHg | 0.825 |
Synthetic Methodologies
This section provides detailed experimental protocols for the three primary synthetic routes to this compound.
Method 1: Grignard Reaction of (Trimethylsilyl)methylmagnesium chloride with Paraformaldehyde
This method is often considered the most convenient for the preparation of this compound.[1] It involves the formation of a Grignard reagent from (chloromethyl)trimethylsilane, which then reacts with formaldehyde (B43269) generated in situ from the depolymerization of paraformaldehyde.
Step 1: Preparation of (Trimethylsilyl)methylmagnesium chloride
A 500-mL, three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer. The apparatus is flame-dried under a stream of dry nitrogen. To the flask are added magnesium turnings (5.2 g, 0.22 g-atom) and 150 mL of anhydrous diethyl ether. A few crystals of iodine are added to initiate the reaction. A solution of (chloromethyl)trimethylsilane (25.8 g, 0.21 mol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of the silane (B1218182) solution is added to the stirred magnesium suspension. Once the reaction begins, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether, the remaining silane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is heated under reflux for an additional 30 minutes to ensure complete reaction. The resulting gray-black solution of the Grignard reagent is cooled to room temperature and used directly in the next step.[2]
Step 2: Reaction with Formaldehyde
The dropping funnel on the Grignard reagent flask is replaced with a wide-bore glass tube connected to a separate flask containing paraformaldehyde (7.0 g, 0.23 mol, based on CH₂O) that has been dried in a vacuum desiccator. The paraformaldehyde is heated in an oil bath to 180-200 °C to effect depolymerization. A slow stream of dry nitrogen is passed through the paraformaldehyde flask to carry the gaseous formaldehyde into the stirred Grignard solution. The reaction is exothermic and may require occasional cooling with an ice-water bath to maintain a controlled temperature. The reaction is typically complete within 2 hours, which can be confirmed by a negative color test for the Grignard reagent.[3]
Step 3: Work-up and Purification
The reaction mixture is cooled in an ice bath and cautiously hydrolyzed by the slow, dropwise addition of 200 mL of a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with three 100-mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to afford this compound.[2]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| (Chloromethyl)trimethylsilane | 122.67 | 25.8 | 0.21 | ~29.3 |
| Magnesium Turnings | 24.31 | 5.2 | 0.22 | - |
| Paraformaldehyde | 30.03 (as CH₂O) | 7.0 | 0.23 | - |
| Diethyl Ether | 74.12 | - | - | ~200 |
| Product | 118.25 | - | - | - |
| Typical Yield | - | - | ~60-70% | - |
Method 2: Hydroboration-Oxidation of Vinyltrimethylsilane
This two-step method provides a regioselective route to this compound, proceeding via an anti-Markovnikov addition of borane (B79455) across the double bond of vinyltrimethylsilane.
Step 1: Hydroboration
A dry, 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. The flask is charged with vinyltrimethylsilane (20.0 g, 0.20 mol) dissolved in 100 mL of anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran complex in THF (70 mL, 0.07 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours to ensure the completion of the hydroboration reaction.
Step 2: Oxidation and Work-up
The reaction mixture is cooled again to 0 °C. A solution of 3 M aqueous sodium hydroxide (B78521) (25 mL) is added slowly, followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide (25 mL), ensuring the temperature does not exceed 40 °C. The mixture is then stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with three 50-mL portions of diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by fractional distillation under reduced pressure to yield this compound.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| Vinyltrimethylsilane | 100.23 | 20.0 | 0.20 | ~29.2 |
| Borane-THF (1.0 M) | 85.94 | - | 0.07 | 70 |
| Sodium Hydroxide (3 M) | 40.00 | - | - | 25 |
| Hydrogen Peroxide (30%) | 34.01 | - | - | 25 |
| Tetrahydrofuran | 72.11 | - | - | 100 |
| Product | 118.25 | - | - | - |
| Typical Yield | - | - | ~80-90% | - |
Method 3: Reduction of Ethyl Trimethylsilylacetate
This method involves the synthesis of ethyl trimethylsilylacetate followed by its reduction to the desired alcohol. The reduction can be achieved using lithium aluminum hydride or, more conveniently, with a borane-tetrahydrofuran complex.
Step 1: Synthesis of Ethyl Trimethylsilylacetate
This intermediate can be prepared by various methods, including the reaction of the Reformatsky reagent derived from ethyl bromoacetate (B1195939) and zinc with trimethylchlorosilane.
Step 2: Reduction with Borane-Tetrahydrofuran Complex
A solution of ethyl trimethylsilylacetate (16.0 g, 0.10 mol) in 100 mL of anhydrous tetrahydrofuran (THF) is prepared in a 500-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. A 1.0 M solution of borane-tetrahydrofuran complex in THF (100 mL, 0.10 mol) is added to the stirred solution at room temperature. The reaction mixture is then stirred at ambient temperature for 48 hours.[1]
Step 3: Work-up and Purification
The reaction is quenched by the slow addition of methanol (B129727) until the evolution of hydrogen ceases. The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed successively with 1 M hydrochloric acid and saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by fractional distillation under reduced pressure to give this compound. A reported yield for this reaction is 78.1%.[1]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| Ethyl trimethylsilylacetate | 160.29 | 16.0 | 0.10 | ~18.3 |
| Borane-THF (1.0 M) | 85.94 | - | 0.10 | 100 |
| Tetrahydrofuran | 72.11 | - | - | 100 |
| Product | 118.25 | - | - | - |
| Reported Yield | - | - | 78.1% [1] | - |
Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic procedure.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the hydroboration-oxidation synthesis of this compound.
Caption: Workflow for the synthesis of this compound by reduction of its ethyl ester.
Conclusion
This guide has detailed three robust and commonly employed laboratory procedures for the synthesis of this compound. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The Grignard reaction offers a convenient route, while the hydroboration-oxidation provides high yields with excellent regioselectivity. The reduction of the corresponding ester presents another viable alternative. All three methods, when performed with care and adherence to standard laboratory safety practices, can provide the desired product in good yield and purity for subsequent use in complex organic syntheses.
References
An In-depth Technical Guide to the Physical and Spectral Properties of 2-(Trimethylsilyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyl)ethanol (TMSEtOH) is a versatile organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for various functional groups, including carboxylic acids, phosphates, hydroxyls, and amines.[1][2] Its unique properties, stemming from the presence of the trimethylsilyl (B98337) group, facilitate purification and allow for selective deprotection under mild conditions. This technical guide provides a comprehensive overview of the core physical properties and spectral data of this compound, complete with standardized experimental protocols for characterization.
Physical and Chemical Properties
This compound is a clear, colorless liquid at room temperature.[3][4] It is recognized for its utility as a derivatizing agent in gas chromatography to improve the detection and analysis of polar compounds.[3] Key identification and property data are summarized below.
| Property | Value |
| CAS Number | 2916-68-9[3] |
| Molecular Formula | C₅H₁₄OSi[3] |
| Molecular Weight | 118.25 g/mol [3][5] |
| Appearance | Clear, colorless liquid[3][6] |
| Boiling Point | 71-73 °C / 35 mmHg[2][3][5] 145 °C[6] |
| Melting Point | 0 °C[6] |
| Density | 0.825 g/mL at 25 °C[1][5] 0.81-0.83 g/mL at 20 °C[3] |
| Refractive Index (n20/D) | 1.423 - 1.427[3][4][5] |
| Flash Point | 50 °C (122 °F) - 56 °C (132.8 °F)[7][8] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate[1]. Slightly soluble in water[6]. |
| Synonyms | (2-Hydroxyethyl)trimethylsilane, 2-(Trimethylsilyl)ethyl alcohol[3][9] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[10]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | Triplet | 2H | -CH₂-OH |
| ~0.9 | Triplet | 2H | (CH₃)₃Si-CH₂- |
| ~0.0 | Singlet | 9H | (CH₃)₃Si- |
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~63 | -CH₂-OH |
| ~20 | (CH₃)₃Si-CH₂- |
| ~-2 | (CH₃)₃Si- |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. Data is often acquired using Attenuated Total Reflectance (ATR) techniques on the neat liquid.[11]
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~3330 (broad) | O-H stretch | Alcohol |
| ~2950, 2870 | C-H stretch | Alkane |
| ~1250, 840 | Si-C stretch/bend | Trimethylsilyl |
| ~1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern that can be used for its identification.[12]
| m/z | Relative Intensity | Assignment |
| 103 | High | [M - CH₃]⁺ |
| 75 | High | [(CH₃)₂SiOH]⁺ |
| 73 | High | [(CH₃)₃Si]⁺ |
| 45 | High | [CH₂OH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
1. Determination of Physical Properties
-
Boiling Point: The boiling point is determined at reduced pressure (e.g., 35 mmHg) via vacuum distillation. The sample is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium, causing consistent condensation and collection of the distillate, is recorded as the boiling point at that pressure.
-
Density: A calibrated pycnometer is used to determine the density at a specific temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Refractive Index: An Abbe refractometer is used. A few drops of the liquid sample are placed on the prism surface. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs, and the refractive index is read from the scale, typically at 20°C using the sodium D-line (589 nm).
2. Acquisition of Spectral Data
-
NMR Spectroscopy (¹H and ¹³C):
-
A sample is prepared by dissolving approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00), although the compound's own silyl (B83357) group can serve as an internal reference.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, standard acquisition parameters are used (e.g., 400 MHz, 16-32 scans). For ¹³C NMR, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected for analysis.
-
-
Infrared (IR) Spectroscopy:
-
The measurement is typically performed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the clean, empty ATR crystal is collected.
-
A small drop of neat this compound is placed directly onto the ATR crystal.
-
The sample spectrum is recorded (e.g., over a range of 4000-400 cm⁻¹, with 16-32 scans at a resolution of 4 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
-
Mass Spectrometry (MS):
-
The analysis is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column).
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV.
-
The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and a mass spectrum is generated.
-
Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound sample.
Caption: Workflow for the physical and spectral characterization of this compound.
References
- 1. This compound CAS#: 2916-68-9 [m.chemicalbook.com]
- 2. This compound | 2916-68-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98+% 250 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound 96 2916-68-9 [sigmaaldrich.com]
- 6. This compound(2916-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-(三甲基硅基)乙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 2916-68-9 | TCI AMERICA [tcichemicals.com]
- 9. far-chemical.com [far-chemical.com]
- 10. This compound(2916-68-9) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | C5H14OSi | CID 18013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethanol, 2-(trimethylsilyl)- [webbook.nist.gov]
An In-depth Technical Guide to (2-Hydroxyethyl)trimethylsilane: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Hydroxyethyl)trimethylsilane, a versatile organosilicon compound, holds significant importance as a reagent in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and in-depth analysis of its spectral data. Furthermore, this guide explores its primary application as a protecting group for alcohols and its utility in analytical techniques such as gas chromatography. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences.
Chemical and Physical Properties
(2-Hydroxyethyl)trimethylsilane, also known by synonyms such as 2-(Trimethylsilyl)ethanol and 2-TMS-ethanol, is a clear, colorless liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₄OSi | [1][2] |
| Molecular Weight | 118.25 g/mol | [1][2] |
| CAS Number | 2916-68-9 | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 71-73 °C at 35 mmHg | [4] |
| Density | 0.81-0.83 g/mL at 20 °C | [4] |
| Refractive Index (n20/D) | 1.423 | [4] |
| Solubility | Soluble in water and most organic solvents. | [5] |
| Purity | Typically ≥ 98% (GC) | [3] |
Synthesis and Purification
Several methods have been reported for the synthesis of (2-Hydroxyethyl)trimethylsilane. The most common routes include the reduction of ethyl trimethylsilylacetate, the hydroboration/oxidation of vinyltrimethylsilane, and the reaction of a Grignard reagent with paraformaldehyde.[1][2]
Experimental Protocol: Synthesis via Grignard Reaction
This method is often preferred due to its convenience and relatively high yield.[1][2]
Materials:
-
(Chloromethyl)trimethylsilane
-
Magnesium turnings
-
Paraformaldehyde
-
Anhydrous diethyl ether
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent, trimethylsilylmethylmagnesium chloride. Maintain a gentle reflux during the addition.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add paraformaldehyde powder in portions to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours until the paraformaldehyde has completely reacted.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Fractional Distillation
Purification of the crude (2-Hydroxyethyl)trimethylsilane is typically achieved by fractional distillation under reduced pressure.[2]
Procedure:
-
If the NMR spectrum of the crude product is not clean, dissolve the alcohol in diethyl ether, wash it with aqueous NH₄Cl solution, dry over Na₂SO₄, and evaporate the solvent.[2]
-
Set up a fractional distillation apparatus with a vacuum source.
-
Carefully transfer the crude product to the distillation flask.
-
Slowly reduce the pressure and begin heating the distillation flask.
-
Collect the fraction boiling at 71-73 °C at a pressure of 35 mmHg.[4]
Spectral Analysis
The structural elucidation of (2-Hydroxyethyl)trimethylsilane is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.05 | Singlet | 9H | (CH ₃)₃Si- |
| ~0.95 | Triplet | 2H | -Si-CH ₂-CH₂-OH |
| ~3.65 | Triplet | 2H | -Si-CH₂-CH ₂-OH |
| Variable | Broad Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows three distinct signals corresponding to the three different carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ -1.5 | (C H₃)₃Si- |
| ~ 20.0 | -Si-C H₂-CH₂-OH |
| ~ 60.0 | -Si-CH₂-C H₂-OH |
FTIR Spectroscopy
The FTIR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3330 (broad) | O-H stretch (hydrogen-bonded) |
| ~2955, 2895 | C-H stretch (aliphatic) |
| ~1250, 840 | Si-C stretch and CH₃ rock (in Si(CH₃)₃) |
| ~1050 | C-O stretch |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of (2-Hydroxyethyl)trimethylsilane results in a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 118 | [M]⁺ (Molecular ion) |
| 103 | [M - CH₃]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ |
| 73 | [(CH₃)₃Si]⁺ (Base Peak) |
| 45 | [CH₂CH₂OH]⁺ |
Applications in Organic Synthesis and Analysis
Protection of Alcohols
A primary application of silyl (B83357) ethers, including those derived from (2-Hydroxyethyl)trimethylsilane, is the protection of hydroxyl groups in multi-step syntheses.[6][7] The silyl ether is stable under many reaction conditions where a free hydroxyl group would interfere, such as with strong bases (e.g., Grignard reagents), organometallic reagents, and some oxidizing and reducing agents.[8][9]
Materials:
-
Primary alcohol
-
(2-Hydroxyethyl)trimethylsilane (or a suitable silylating agent like trimethylsilyl (B98337) chloride)
-
A base (e.g., triethylamine (B128534) or imidazole)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF)
Procedure:
-
Dissolve the primary alcohol in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add the silylating agent (e.g., trimethylsilyl chloride) to the stirred solution at room temperature or 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the silyl-protected alcohol, which can be purified by distillation or chromatography if necessary.
Deprotection: The silyl ether can be readily cleaved to regenerate the alcohol under mild acidic conditions or, more commonly, by treatment with a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF).[7]
Gas Chromatography (GC)
(2-Hydroxyethyl)trimethylsilane can be used as a derivatizing agent in gas chromatography to improve the volatility and thermal stability of polar analytes containing hydroxyl groups, thereby enhancing their separation and detection.[3] The silylation process converts the polar -OH groups into less polar -OSi(CH₃)₃ groups.[10]
Caption: Workflow for the GC-MS analysis of alcohols after derivatization.
Safety and Handling
(2-Hydroxyethyl)trimethylsilane is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place.
Conclusion
(2-Hydroxyethyl)trimethylsilane is a valuable and versatile compound with well-defined chemical and physical properties. Its utility in organic synthesis, particularly as a protecting group for alcohols, and its application in analytical techniques like gas chromatography make it an important tool for chemists in various fields. This guide provides essential technical information to facilitate its safe and effective use in a laboratory setting.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 2916-68-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2916-68-9 | this compound | Silicon Compounds | Ambeed.com [ambeed.com]
- 6. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Trimethylsilyl)ethanol (CAS 2916-68-9) for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyl)ethanol (TMSE) is a versatile organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH₂OH and CAS number 2916-68-9. In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, TMSE has established itself as a cornerstone for the protection of various functional groups. Its unique β-silyl arrangement allows for mild and selective deprotection through distinct fragmentation pathways, offering a significant advantage over many traditional protecting groups. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a protecting group. Detailed experimental protocols and mechanistic insights are presented to assist researchers in its effective utilization.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, characterization, and use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2916-68-9 | [General] |
| Molecular Formula | C₅H₁₄OSi | [General] |
| Molecular Weight | 118.25 g/mol | [General] |
| Appearance | Clear, colorless liquid | [General] |
| Boiling Point | 71-73 °C at 35 mmHg | [General] |
| Density | 0.825 g/mL at 25 °C | [General] |
| Refractive Index (n²⁰/D) | 1.423 | [General] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [1] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) | [General] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR | Signals corresponding to the trimethylsilyl (B98337), methylene (B1212753), and hydroxyl protons. | [2] |
| ¹³C NMR | Signals for the trimethylsilyl carbons and the two methylene carbons. | [2] |
| IR Spectroscopy | Characteristic peaks for O-H and C-O stretching, and Si-C vibrations. | [2] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [General] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the most common methods starting from readily available materials.
-
From Ethyl Bromoacetate (B1195939): This method involves a Reformatsky-type reaction of ethyl bromoacetate with zinc, followed by reaction with trimethylsilyl chloride to yield ethyl trimethylsilylacetate. Subsequent reduction with a strong hydride reducing agent like lithium aluminum hydride affords this compound.
-
From Vinyltrimethylsilane (B1294299): Hydroboration-oxidation of vinyltrimethylsilane provides a straightforward route to this compound.
-
From (Chloromethyl)trimethylsilane: The Grignard reagent derived from (chloromethyl)trimethylsilane can be reacted with formaldehyde (B43269) to produce the target alcohol.
This compound as a Protecting Group
The primary application of this compound in organic synthesis is as a protecting group for a variety of functionalities, including hydroxyls, carboxylic acids, amines, and phosphates. The resulting protected compounds are generally stable to a wide range of reaction conditions.
Protection of Functional Groups
The 2-(trimethylsilyl)ethyl (TSE) and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups offer robust protection for various functional groups.
Caption: General workflow for the protection of functional groups using this compound.
Deprotection Strategies
The key advantage of the TSE and Teoc protecting groups lies in their selective removal under mild conditions that are orthogonal to many other protecting groups. Deprotection is typically achieved through fluoride-mediated or acid-catalyzed β-elimination.
Sources of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), readily cleave the TSE and Teoc groups. The high affinity of fluorine for silicon drives the reaction.
Caption: Mechanism of fluoride-mediated deprotection of a 2-(trimethylsilyl)ethyl protected group.
Certain TSE-protected functional groups, particularly esters, can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).
Caption: Mechanism of acid-catalyzed deprotection of a 2-(trimethylsilyl)ethyl ester.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
Protection of Amines as Teoc-Carbamates
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a robust protecting group for amines, introduced using reagents derived from this compound.
Protocol:
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or a mixture of dioxane and water.
-
Add a base (1.1-2.6 equiv), for example, triethylamine, pyridine, or sodium bicarbonate.[3]
-
Add the Teoc-reagent (e.g., Teoc-OSu, Teoc-OBt, or Teoc-Cl) (1.1 equiv) portion-wise at room temperature or 0 °C.[3]
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up. For example, wash the reaction mixture with a saturated solution of potassium bisulfate, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protection of Carboxylic Acids as 2-(Trimethylsilyl)ethyl Esters
A convenient method for the formation of TMSE esters involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.[2]
Protocol:
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as toluene (B28343), add 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (2.0 equiv).[2]
-
Heat the reaction mixture to a gentle reflux.[2]
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 18-24 hours.[2]
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate in vacuo.[2]
-
The crude product can be purified by silica gel chromatography to remove the trichloroacetamide (B1219227) byproduct and any unreacted starting materials.[2]
Deprotection of Teoc-Protected Amines with TBAF
Protocol:
-
Dissolve the Teoc-protected amine (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.5 equiv) dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or crystallization.
Deprotection of 2-(Trimethylsilyl)ethyl Esters with TFA
Protocol:
-
Dissolve the 2-(trimethylsilyl)ethyl ester in a suitable solvent, such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
The resulting carboxylic acid can be purified by crystallization or chromatography if necessary.
Applications in Drug Development and Natural Product Synthesis
The unique properties of the 2-(trimethylsilyl)ethyl protecting group have made it an invaluable tool in the synthesis of complex molecules.
-
Peptide Synthesis: The Teoc group is used for the protection of α-amino groups of amino acids. Its stability to conditions used for the removal of other common protecting groups like Boc and Fmoc allows for orthogonal protection strategies in complex peptide synthesis.[3][5] The 2-(trimethylsilyl)ethyl ester can also be used for C-terminal protection.[6]
-
Oligonucleotide Synthesis: The 2-(trimethylsilyl)ethyl group has been effectively employed as a protecting group for the internucleotidic phosphate (B84403) in the synthesis of oligonucleotides.[7]
-
Natural Product Synthesis: The mild and selective deprotection conditions of TSE esters have been crucial in the total synthesis of complex and sensitive natural products. For example, it was instrumental in the synthesis of Verrucarin A, where a TSE ester was selectively cleaved in the presence of other ester functionalities.[8]
Safety and Handling
This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its application as a protecting group for a wide range of functional groups, coupled with mild and selective deprotection methods, provides chemists with a powerful tool for the construction of complex molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective and safe use in research and development, particularly in the fields of drug discovery and natural product synthesis.
References
- 1. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Teoc Protecting Group [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
2-(Trimethylsilyl)ethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 2-(Trimethylsilyl)ethanol, a versatile reagent used in organic synthesis, particularly as a protecting group for various functional groups.
Core Chemical Properties
This compound, also known as (2-Hydroxyethyl)trimethylsilane, is a clear, colorless liquid.[1][2] Its primary utility in complex molecule synthesis stems from its role as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups.[1]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | References |
| Molecular Formula | C5H14OSi | [1][2][3][4][5] |
| Alternate Formula | (CH3)3SiCH2CH2OH | [3] |
| Molecular Weight | 118.25 g/mol | [1][2][3][4][5][6] |
| CAS Number | 2916-68-9 | [1][3][4] |
| Density | 0.825 g/mL at 25 °C | [1][5] |
| Boiling Point | 71-73 °C at 35 mmHg | [1][2][5] |
| Refractive Index | n20/D 1.423 | [1][2][5] |
Experimental Protocols
The user's request for detailed experimental protocols is best addressed by consulting established chemical synthesis literature and supplier-provided documentation. The preparation and use of this compound as a protecting group, for instance, involves standard organic chemistry techniques. Specific protocols are highly dependent on the substrate and the desired transformation. For purification, methods such as fractional distillation are typically employed.
Logical Relationships
The relationship between the compound's name, formula, and constituent parts can be visualized to clarify its structure.
References
An In-depth Technical Guide to 2-(Trimethylsilyl)ethanol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and key applications of 2-(Trimethylsilyl)ethanol, a versatile organosilicon compound widely utilized in organic synthesis and analytical chemistry.
Core Physical Properties
This compound, also known as (2-Hydroxyethyl)trimethylsilane, is a colorless liquid at room temperature. Its key physical properties, including boiling point and density, are summarized below. These values are critical for its application in designing reaction conditions and for purification processes.
The following tables summarize the reported boiling point and density of this compound from various sources.
Table 1: Boiling Point of this compound at Reduced Pressures
| Boiling Point (°C) | Pressure (mmHg) |
| 71-73 | 35 |
| 75 | 41 |
| 50–52 | 10 |
| 144-146 | 760 (lit.) |
| 145 | 760 |
Table 2: Density of this compound
| Density (g/mL) | Temperature (°C) |
| 0.825 | 25 |
| 0.81-0.83 | 20 |
| 0.83 | 20/20 (Specific Gravity) |
| 0.8358 | 20 |
Detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively described in readily available literature. However, standard methodologies for such determinations would typically be employed.
-
Boiling Point Determination: The boiling point of a liquid, particularly at reduced pressures, is commonly determined by vacuum distillation. This process involves heating the liquid in a distillation apparatus connected to a vacuum source. The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a calibrated thermometer, and the corresponding pressure is recorded from a manometer. For accurate measurements, the thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to ensure it measures the temperature of the vapor distilling into the condenser.
-
Density Determination: The density of a liquid can be determined using several methods. A common and precise method involves the use of a pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, to allow air bubbles to escape. The procedure involves weighing the empty, clean, and dry pycnometer, then weighing it again when filled with the sample liquid, and finally weighing it filled with a reference liquid of known density (e.g., deionized water) at the same temperature. The density of the sample is then calculated from these masses and the known density of the reference liquid. Another modern technique is the use of an oscillating U-tube densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample, from which the density can be precisely calculated.
Applications in Organic Synthesis: The Teoc Protecting Group
A primary application of this compound is in the formation of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. This group is particularly valuable for the protection of amines, alcohols, and other functional groups during multi-step organic syntheses. The Teoc group is known for its stability under a range of reaction conditions and its selective removal under mild conditions, often using fluoride (B91410) ion sources.
The following diagram illustrates the general workflow for the protection of an alcohol using a Teoc group derived from this compound, followed by a generic chemical transformation and subsequent deprotection to regenerate the alcohol.
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Trimethylsilyl)ethanol
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-(Trimethylsilyl)ethanol. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines detailed experimental protocols, presents a thorough analysis of the spectral data, and illustrates the correlation between the molecular structure and its spectroscopic signatures.
Introduction
This compound (TMSE) is a versatile organosilicon compound widely employed in organic synthesis, particularly as a protecting group for carboxylic acids, alcohols, and amines. Its utility stems from the stability of the trimethylsilyl (B98337) (TMS) group under various reaction conditions and its facile removal under specific, mild conditions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of more complex molecules incorporating the TMSE moiety. This guide details the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
Experimental Protocols
The following sections describe standardized methodologies for acquiring NMR and IR spectra of liquid samples, adaptable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
For ¹H NMR spectroscopy, a solution is typically prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[1][2][3] For ¹³C NMR, a more concentrated solution of 50-100 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2] Commonly used deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[2][3] To ensure magnetic field homogeneity and obtain high-resolution spectra, the sample should be free of any particulate matter. This is achieved by filtering the solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.[1][3] The final sample height in the tube should be approximately 4 cm.[3] An internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm, is often added for accurate chemical shift referencing, although the residual solvent peak can also be used.[2]
2.1.2. Data Acquisition
NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[4] For a standard ¹H NMR experiment, a 45° pulse is commonly used to allow for a shorter relaxation delay between scans.[4] The spectral width is set to encompass the expected range of proton chemical shifts, typically around 10-15 ppm. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.[4] The spectral width for ¹³C NMR is significantly larger, usually around 200-250 ppm. Shimming is performed on the deuterium (B1214612) lock signal of the solvent to optimize the magnetic field homogeneity.[4]
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation and Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining the IR spectrum of liquid samples like this compound.[5][6] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[5][6] Pressure is then applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement to subtract any atmospheric and instrumental absorptions. The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.[6] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[6] After the measurement, the crystal can be easily cleaned with a suitable solvent, such as isopropanol (B130326) or acetone, and a soft tissue.[7]
Spectral Data and Interpretation
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~3.71 | Triplet (t) | 2H | -CH₂-OH |
| ~2.78 | Singlet (s) | 1H | -OH |
| ~0.96 | Triplet (t) | 2H | -Si-CH₂- |
| ~0.02 | Singlet (s) | 9H | -Si(CH₃)₃ |
Interpretation: The ¹H NMR spectrum displays four distinct signals corresponding to the four different proton environments in the molecule. The downfield triplet at approximately 3.71 ppm is attributed to the methylene (B1212753) protons adjacent to the electronegative oxygen atom. The broad singlet at around 2.78 ppm is characteristic of the hydroxyl proton, which can exchange with trace amounts of water in the solvent, often leading to a broad signal with variable chemical shift. The triplet at approximately 0.96 ppm corresponds to the methylene protons adjacent to the silicon atom. The most upfield and intense signal is a sharp singlet at about 0.02 ppm, integrating to nine protons, which is characteristic of the three equivalent methyl groups of the trimethylsilyl moiety.
¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) [ppm] | Assignment |
| ~61.5 | -CH₂-OH |
| ~22.5 | -Si-CH₂- |
| ~-1.5 | -Si(CH₃)₃ |
Interpretation: The proton-decoupled ¹³C NMR spectrum shows three signals, as expected from the molecular structure. The carbon of the methylene group attached to the hydroxyl group appears at approximately 61.5 ppm. The methylene carbon adjacent to the silicon atom is observed at around 22.5 ppm. The signal for the three equivalent methyl carbons of the TMS group appears at a characteristic upfield chemical shift of approximately -1.5 ppm.
IR Spectral Data
| Wavenumber (ν̃) [cm⁻¹] | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1050 | Strong | C-O stretch |
| ~860, 840 | Strong | Si-C stretch and CH₃ rock |
Interpretation: The IR spectrum of this compound exhibits several characteristic absorption bands. A prominent, broad band centered around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding.[8] Strong absorptions around 2950 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups. A strong band at approximately 1250 cm⁻¹ is characteristic of the symmetric deformation of the Si-CH₃ groups. The strong absorption around 1050 cm⁻¹ is assigned to the C-O stretching vibration. Finally, the strong bands in the 860-840 cm⁻¹ region are characteristic of the Si-C stretching and methyl rocking vibrations of the trimethylsilyl group.
Structure-Spectra Correlation Diagram
The following diagram, generated using the DOT language, illustrates the logical relationship between the structural fragments of this compound and their corresponding signals in the NMR and IR spectra.
Caption: Correlation of this compound structural fragments with their NMR and IR signals.
Conclusion
This technical guide has provided a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The presented data, along with the experimental protocols and the structure-spectra correlation diagram, offer a valuable resource for scientists and researchers. A thorough understanding of these spectroscopic signatures is essential for the effective use of this compound in synthetic applications and for the accurate characterization of related compounds.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Grignard Synthesis of 2-(trimethylsilyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(trimethylsilyl)ethanol via the Grignard reaction. This method is noted for its convenience and efficiency, utilizing the reaction of (trimethylsilyl)methylmagnesium chloride with formaldehyde.[1] This document outlines the core reaction mechanism, detailed experimental protocols, and a summary of key quantitative data to support research and development activities.
Introduction
This compound is a valuable building block in organic synthesis, primarily used for the introduction of the 2-(trimethylsilyl)ethyl (SEM) protecting group for alcohols, amines, and carboxylic acids. The Grignard synthesis represents one of the most convenient methods for its preparation on a laboratory scale.[1] The synthesis is a two-step process beginning with the formation of the Grignard reagent, (trimethylsilyl)methylmagnesium chloride, followed by its nucleophilic addition to formaldehyde.
Reaction Mechanism and Experimental Workflow
The overall synthesis involves two primary stages:
-
Formation of the Grignard Reagent : (Chloromethyl)trimethylsilane reacts with magnesium turnings in an anhydrous ether solvent to form (trimethylsilyl)methylmagnesium chloride.
-
Nucleophilic Addition to Formaldehyde : The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.
The logical workflow and the chemical reaction pathway are illustrated below.
References
An In-depth Technical Guide to the Hydroboration-Oxidation of Vinyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydroboration-oxidation of vinyltrimethylsilane (B1294299), a key reaction in organosilicon chemistry for the synthesis of valuable silylethanol derivatives. This document details the reaction's mechanism, regioselectivity with various borane (B79455) reagents, and provides adaptable experimental protocols.
Introduction
The hydroboration-oxidation of vinyltrimethylsilane is a two-step organic reaction that converts the vinylsilane into a trimethylsilylethanol. This process is of significant interest as it can yield two regioisomeric alcohol products: 1-(trimethylsilyl)ethanol (B77151) (the α-isomer) and 2-(trimethylsilyl)ethanol (the β-isomer). The regiochemical outcome of this reaction is highly dependent on the steric bulk of the borane reagent employed, offering a versatile method for the selective synthesis of either isomer. These silylated alcohols are valuable intermediates in organic synthesis, finding applications as protecting groups and in the construction of more complex molecules.
Reaction Mechanism and Regioselectivity
The hydroboration-oxidation of vinyltrimethylsilane proceeds via a syn-addition of the borane across the double bond, followed by an oxidation step that replaces the boron atom with a hydroxyl group, retaining the stereochemistry.
The regioselectivity of the initial hydroboration step is governed by both steric and electronic factors. The boron atom preferentially adds to the less sterically hindered carbon of the double bond. In the case of vinyltrimethylsilane, the bulky trimethylsilyl (B98337) group exerts a significant steric influence.
-
With less sterically hindered boranes , such as borane-tetrahydrofuran (B86392) complex (BH3-THF), a mixture of both the α- and β-adducts is formed. The electronic effect of the silicon atom, which can stabilize a partial positive charge on the β-carbon, leads to a notable amount of the α-isomer.
-
With bulkier borane reagents , such as disiamylborane, dicyclohexylborane, or 9-borabicyclo[3.3.1]nonane (9-BBN), the steric hindrance of the trimethylsilyl group directs the boron atom almost exclusively to the terminal carbon, leading to the formation of the β-isomer, this compound, with high regioselectivity.[1]
The general mechanism can be visualized as a two-step process:
Caption: General workflow of the hydroboration-oxidation of vinyltrimethylsilane.
Quantitative Data on Regioselectivity
The choice of borane reagent has a profound impact on the ratio of the resulting regioisomeric alcohols. The following table summarizes the observed regioselectivity with different borane reagents.
| Borane Reagent | α-isomer: 1-(trimethylsilyl)ethanol (%) | β-isomer: this compound (%) | Reference |
| Borane-THF (BH3-THF) | ~43 | ~57 | General observation for less hindered boranes |
| Disiamylborane | ≤ 5 | ≥ 95 | [1] |
| Dicyclohexylborane | ≤ 5 | ≥ 95 | [1] |
| 9-BBN | < 1 | > 99 | [1] |
Detailed Experimental Protocols
The following are representative experimental protocols for the hydroboration-oxidation of vinyltrimethylsilane using different borane reagents. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Hydroboration with Borane-THF Complex
This protocol typically yields a mixture of 1-(trimethylsilyl)ethanol and this compound.
Caption: Experimental workflow for hydroboration-oxidation using BH3-THF.
Methodology:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with vinyltrimethylsilane and anhydrous tetrahydrofuran (B95107) (THF).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (1 M in THF) is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Oxidation: The flask is cooled again to 0 °C. Aqueous sodium hydroxide (B78521) (e.g., 3 M) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), ensuring the internal temperature does not exceed 30 °C.
-
Workup and Purification: After stirring at room temperature for several hours or overnight, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of 1-(trimethylsilyl)ethanol and this compound, can be purified and the isomers separated by fractional distillation or column chromatography.
Protocol 2: Hydroboration with 9-BBN for Selective Synthesis of this compound
This protocol is designed for the highly regioselective synthesis of this compound.
Caption: Experimental workflow for hydroboration-oxidation using 9-BBN.
Methodology:
-
Reaction Setup: In a nitrogen-flushed, oven-dried flask, vinyltrimethylsilane is dissolved in anhydrous THF.
-
Hydroboration: A solution of 9-BBN (0.5 M in THF) is added to the vinyltrimethylsilane solution at room temperature. The mixture is stirred for 4-6 hours to ensure complete formation of the alkylborane.
-
Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide (e.g., 3 M) is added, followed by the careful, dropwise addition of 30% hydrogen peroxide.
-
Workup and Purification: The workup procedure is similar to that described in Protocol 1. The resulting crude product is predominantly this compound and can be purified by distillation under reduced pressure or column chromatography to yield the pure product.
Characterization of Products
The two isomeric products can be distinguished by their spectroscopic data.
Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 1-(trimethylsilyl)ethanol | ~3.7 (q, 1H, CH-OH), ~1.2 (d, 3H, CH3-CH), ~0.1 (s, 9H, Si(CH3)3) | ~63 (CH-OH), ~20 (CH3-CH), ~-3 (Si(CH3)3) | ~3350 (O-H stretch), ~1250, ~840 (Si-C stretch) | 118 (M+), 103, 75, 73 |
| This compound | ~3.7 (t, 2H, CH2-OH), ~1.0 (t, 2H, Si-CH2), ~0.0 (s, 9H, Si(CH3)3) | ~61 (CH2-OH), ~20 (Si-CH2), ~-2 (Si(CH3)3) | ~3330 (O-H stretch), ~1250, ~860 (Si-C stretch) | 118 (M+), 103, 75, 73 |
Conclusion
The hydroboration-oxidation of vinyltrimethylsilane is a powerful and versatile reaction for the synthesis of 1-(trimethylsilyl)ethanol and this compound. The regiochemical outcome can be effectively controlled by the choice of the borane reagent, with sterically hindered boranes such as 9-BBN providing excellent selectivity for the anti-Markovnikov product, this compound. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and selective preparation of these useful organosilicon building blocks.
References
A Comprehensive Technical Guide to the Purification of 2-(trimethylsilyl)ethanol by Distillation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purification of 2-(trimethylsilyl)ethanol, a versatile reagent in organic synthesis, through distillation. This document outlines the physical and chemical properties of this compound, potential impurities, and a detailed experimental protocol for its purification. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Properties of this compound
This compound is a clear, colorless liquid widely used as a protecting group for various functional groups in multi-step organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₁₄OSi | |
| Molecular Weight | 118.25 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 71-73 °C at 35 mmHg75 °C at 41 mmHg | |
| Density | ~0.825 g/mL at 25 °C | |
| Refractive Index | ~1.423 at 20 °C |
Potential Impurities
Commercial or synthetically prepared this compound may contain various impurities that can interfere with subsequent reactions. Understanding these potential impurities is crucial for selecting the appropriate purification strategy.
| Impurity Type | Potential Source | Removal Method |
| Starting Materials | Incomplete reaction during synthesis (e.g., from Grignard reaction with paraformaldehyde). | Distillation |
| Solvents | Residual solvents from synthesis or workup (e.g., diethyl ether, tetrahydrofuran). | Evaporation, Distillation |
| By-products | Side reactions during synthesis. | Aqueous wash, Distillation |
| Water | Exposure to moisture from the atmosphere or during workup. | Drying agents (e.g., Na₂SO₄, MgSO₄), Distillation |
| Acidic/Basic Residues | Catalysts or reagents used in synthesis. | Aqueous wash |
Purification Workflow
The purification of this compound typically involves a pre-distillation workup to remove water and water-soluble impurities, followed by vacuum distillation to separate the pure compound from non-volatile and other volatile impurities.
Caption: Workflow for the purification of this compound.
Experimental Protocol
This section provides a detailed methodology for the purification of this compound, incorporating a pre-distillation workup and vacuum distillation.
Pre-distillation Workup
This initial step is designed to remove water and water-soluble impurities.
Materials:
-
Crude this compound
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and discard the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude, dried this compound.
Vacuum Distillation
Vacuum distillation is employed to purify this compound by separating it from non-volatile impurities and other components with different boiling points.
Apparatus Setup: A standard vacuum distillation apparatus is required, including:
-
A round-bottom flask (distillation flask)
-
A short-path distillation head or a fractional distillation column (e.g., Vigreux column)
-
A condenser
-
A receiving flask
-
A thermometer and adapter
-
A vacuum source (e.g., vacuum pump) with a cold trap
-
A heating mantle with a magnetic stirrer or boiling chips
Caption: Diagram of a standard vacuum distillation apparatus.
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude, dried this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Begin circulating cold water through the condenser.
-
Carefully apply vacuum to the system, reducing the pressure to approximately 35 mmHg.
-
Once the desired pressure is stable, begin heating the distillation flask gently.
-
Collect any low-boiling initial fractions in a separate receiving flask and discard.
-
As the vapor temperature approaches the target range of 71-73 °C, switch to a clean receiving flask to collect the pure this compound fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input. The temperature should remain constant during the collection of the main fraction.
-
Once the majority of the product has distilled, or if the temperature begins to rise or fall significantly, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
The collected fraction should be pure this compound. Characterize the product by appropriate analytical methods (e.g., NMR, GC-MS) to confirm purity.
Safety Precautions
-
This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
It can cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ensure that a safety shower and eyewash station are readily accessible.
By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively purify this compound for use in their synthetic endeavors, ensuring the quality and reliability of their experimental results.
Methodological & Application
Application Notes and Protocols: 2-(Trimethylsilyl)ethanol as a Hydroxyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust protecting group for hydroxyl functionalities, widely employed in complex organic synthesis. Derived from 2-(trimethylsilyl)ethanol (TMSE), the SEM ether offers a distinct stability profile, rendering it an invaluable tool in multistep synthetic campaigns, particularly in the synthesis of natural products and active pharmaceutical ingredients.[1][2] This document provides detailed application notes, experimental protocols, and a summary of its stability and orthogonality.
The SEM group is known for its stability under a wide range of conditions including basic, reductive, and oxidative environments, as well as in the presence of many organometallic reagents.[2] It is generally more robust than other acetal-based protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers under acidic conditions.[3] However, it can be readily and selectively cleaved under specific fluoride-mediated or acidic conditions.[1][2]
Protection of Hydroxyl Groups
The protection of an alcohol as its SEM ether is typically achieved by reacting the alcohol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base. The choice of base and solvent can be adapted to the substrate's reactivity and solubility.
References
Application Notes and Protocols: Protecting Carboxyl Groups with 2-(trimethylsilyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carboxylic acids is a fundamental and often critical step in the multistep synthesis of complex organic molecules, particularly in peptide synthesis and drug development. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 2-(trimethylsilyl)ethyl (TMSE) group has emerged as a valuable tool for the protection of carboxylic acids due to its robustness under many synthetic transformations and its mild and selective deprotection under fluoride-mediated conditions.[1][2]
These application notes provide detailed protocols for the protection of carboxylic acids using 2-(trimethylsilyl)ethanol and for the subsequent deprotection of the resulting TMSE esters.
Key Advantages of the TMSE Protecting Group:
-
Orthogonality: The TMSE group is stable to conditions used for the removal of other common protecting groups such as benzyloxycarbonyl (Z) and tert-butyl (Boc), making it an excellent choice for complex synthetic strategies.[1]
-
Stability: TMSE esters are stable to hydrogenolysis and a range of other reaction conditions.[1]
-
Mild Deprotection: Cleavage of the TMSE group is typically achieved under mild conditions using a fluoride (B91410) source, which is compatible with many sensitive functional groups.[2]
Protection of Carboxylic Acids with this compound
There are two primary methods for the formation of 2-(trimethylsilyl)ethyl esters: coupling with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and a promoter-free method utilizing 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.
Protocol 1: DCC/DMAP Mediated Esterification
This method, a variation of the Steglich esterification, is a widely used and generally efficient procedure for the formation of TMSE esters.[3][4]
Experimental Protocol:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Alcohol and Catalyst: Add this compound (1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in anhydrous CH₂Cl₂ dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of CH₂Cl₂.
-
Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-(trimethylsilyl)ethyl ester.
Protocol 2: Using 2-(trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate
This promoter-free method offers an alternative to carbodiimide-based couplings and can be advantageous in cases where the removal of urea (B33335) byproducts is challenging. The carboxylic acid itself is acidic enough to promote the esterification.[1][5]
Experimental Protocol:
-
Preparation of the Reagent: 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be synthesized from this compound and trichloroacetonitrile (B146778) in the presence of a catalytic amount of DBU.[1]
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous toluene, add 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (1.5 equiv.).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
If excess imidate is present, dissolve the residue in ethyl acetate (B1210297) and wash with 1% aqueous trifluoroacetic acid (TFA) to hydrolyze the excess reagent.[5]
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Deprotection of 2-(trimethylsilyl)ethyl Esters
The most common method for the cleavage of TMSE esters is through fluoride-induced β-elimination.
Protocol 3: Fluoride-Mediated Deprotection
This protocol utilizes tetrabutylammonium (B224687) fluoride (TBAF) to efficiently and cleanly remove the TMSE group.
Experimental Protocol:
-
Dissolution: Dissolve the 2-(trimethylsilyl)ethyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Fluoride Source: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.[6]
-
Work-up:
-
Quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
To remove tetrabutylammonium salts, which can sometimes be problematic during purification, an acidic wash (e.g., 0.5 M HCl) can be employed if the product is acid-stable. Alternatively, a non-aqueous workup involving the addition of a sulfonic acid resin and calcium carbonate can be used.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or crystallization to obtain the free carboxylic acid.
Data Presentation
Table 1: Protection of Carboxylic Acids as TMSE Esters
| Carboxylic Acid Substrate | Protection Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Nitrobenzoic acid | Trichloroacetimidate | Toluene | 24 | 81 | [5] |
| 4-Methoxybenzoic acid | Trichloroacetimidate | Toluene | 18-24 | 85 | [1] |
| 3-Phenylprop-2-ynoic acid | Trichloroacetimidate | Toluene | 18-24 | 88 | [1] |
| Z-Proline | DCC/DMAP | CH₂Cl₂ | - | High | [6] |
| Boc-Alanine | DCC/DMAP | CH₂Cl₂ | - | High | [1] |
Table 2: Deprotection of TMSE Esters
| Substrate | Deprotection Reagent (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |
| TMSE-protected tetrapeptide | TBAF (4) | EtOAc/THF (1:1) | 5-6 h | - | [6] |
| TMSE-protected tetrapeptide | TBAF (4) | THF | 3-4 h | - | [6] |
| TMSE-protected tetrapeptide | TBAF (8) | THF | 15-30 min | - | [6] |
| TMSE-protected enone | TBAF (7.5-10) | THF | - | High | [7] |
| General TMSE esters | NaH | DMF | - | Clean conversion | [8] |
| TMSE-protected ester | TFA | CH₂Cl₂ | - | 81 | [2] |
Logical Relationships in TMSE Chemistry
// Nodes Carboxylic_Acid [label="R-COOH", fillcolor="#FBBC05"]; TMSE_Ester [label="R-COOCH₂CH₂SiMe₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protection [label="Protection", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluoride [label="Fluoride Source\n(e.g., TBAF)"]; Acid_Base [label="Acid/Base\n(e.g., TFA, NaH)"]; DCC_DMAP [label="DCC, DMAP,\nTMSE-OH"]; Trichloroacetimidate [label="TMSE-Imidate"]; Orthogonality [label="Orthogonal to\nZ, Boc, etc.", shape=note, style=filled, fillcolor="#F1F3F4"];
// Edges Carboxylic_Acid -> Protection; Protection -> TMSE_Ester; TMSE_Ester -> Deprotection; Deprotection -> Carboxylic_Acid;
DCC_DMAP -> Protection [style=dashed]; Trichloroacetimidate -> Protection [style=dashed];
Fluoride -> Deprotection [style=dashed]; Acid_Base -> Deprotection [style=dashed];
TMSE_Ester -> Orthogonality [style=dotted]; } . Caption: Key relationships in TMSE protection/deprotection chemistry.
Conclusion
The 2-(trimethylsilyl)ethyl protecting group offers a robust and versatile strategy for the protection of carboxylic acids in organic synthesis. The mild conditions required for its removal make it particularly suitable for complex molecules with sensitive functional groups. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of TMSE protection and deprotection in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(trimethylsilyl)ethyl (Teoc) Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trimethylsilyl)ethyl (Teoc) group is a valuable carbamate-based protecting group for primary and secondary amines, widely utilized in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex drug molecules.[1][2][3] Its popularity stems from its notable stability across a broad spectrum of reaction conditions and its selective removal under specific, mild conditions.[1][2][4] This unique stability profile allows for orthogonal protection strategies in the presence of other sensitive functional groups.[2]
The Teoc group is stable towards hydrolysis, various nucleophilic attacks, and most acidic and reductive conditions, including catalytic hydrogenation.[1][3] Deprotection is most commonly achieved through fluoride-mediated β-elimination or by treatment with trifluoroacetic acid (TFA).[1][2][4] This document provides detailed application notes, experimental protocols, and comparative data for the protection and deprotection of amines using the Teoc group.
Data Presentation
Table 1: Comparative Yields for Teoc Protection of Amines
| Teoc Reagent | Base | Amine Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Teoc-OBt | Triethylamine (B128534) | Amino acid derivative | Dichloromethane (B109758) | 20-25 | N/A | 92 | [1] |
| Teoc-Cl | Sodium bicarbonate | General amine | N/A | N/A | N/A | 87 | [1] |
| Teoc-OSu | Triethylamine | General amine | N/A | N/A | N/A | 95 | [1] |
| Teoc-NT | Triethylamine | General amine | N/A | N/A | N/A | 98 | [1] |
Table 2: Deprotection Conditions and Yields for Teoc-Protected Amines
| Deprotection Reagent | Substrate | Solvent | Temp. | Time | Yield (%) | Reference |
| TBAF (1.5 equiv) | Teoc-protected amine | Tetrahydrofuran (B95107) | RT | N/A | 85 | [1] |
| TFA (20-50% in DCM) | Teoc-protected amine | Dichloromethane | 0 to RT | 1-4 | N/A | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Amine using Teoc-OBt
This protocol describes the protection of an amino acid derivative as a representative example.[1]
Materials:
-
Amino acid derivative
-
2-(Trimethylsilyl)ethoxycarbonyl-1-oxy-benzotriazole (Teoc-OBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous potassium hydrogen sulfate (B86663) (KHSO₄) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the amino acid derivative (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.6 equiv) to the solution.
-
Add Teoc-OBt (1.1 equiv) to the reaction mixture.
-
Stir the reaction at 20-25°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction by adding saturated aqueous KHSO₄ solution (approx. 1.5 times the volume of DCM).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaCl (brine) solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Teoc-protected amine.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Deprotection of a Teoc-Protected Amine using TBAF
This protocol provides a general method for the removal of the Teoc group using a fluoride (B91410) source.[1]
Materials:
-
Teoc-protected amine
-
Tetrabutylammonium (B224687) fluoride (TBAF) solution (e.g., 1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up
Procedure:
-
Dissolve the Teoc-protected amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Add tetrabutylammonium fluoride (1.5 equiv) to the solution in batches.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The crude product can be purified by column chromatography on silica gel to afford the deprotected amine.
Protocol 3: General Procedure for the Deprotection of a Teoc-Protected Amine using TFA
This protocol outlines the cleavage of the Teoc group under acidic conditions.[5]
Materials:
-
Teoc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the Teoc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Mandatory Visualizations
References
- 1. Application of Teoc Protecting Group [en.highfine.com]
- 2. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Phosphate Protection with 2-(Trimethylsilyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(trimethylsilyl)ethanol (TSE) as a protecting group for phosphate (B84403) moieties, particularly in the context of oligonucleotide synthesis. The TSE group offers distinct advantages in solid-phase synthesis strategies, and this guide outlines the necessary procedures for its successful implementation, from the synthesis of phosphoramidite (B1245037) building blocks to the final deprotection of the synthesized oligonucleotide.
Introduction
The 2-(trimethylsilyl)ethyl (TSE) group is a valuable tool for the protection of internucleotidic phosphate linkages in the chemical synthesis of DNA and RNA. Its application is particularly advantageous in solid-phase oligonucleotide synthesis protocols. The stability of the TSE group to the conditions of automated synthesis, coupled with its efficient removal under specific fluoride-mediated conditions, makes it an attractive alternative to other phosphate protecting groups.
Synthesis of 2-(Trimethylsilyl)ethyl Phosphoramidite Building Blocks
The key to incorporating the TSE protecting group is the preparation of the corresponding 2-(trimethylsilyl)ethyl phosphoramidite monomers of the desired nucleosides. The general strategy involves the phosphitylation of a 5'-O-DMT and N-acyl protected deoxynucleoside with a suitable phosphitylating agent bearing the 2-(trimethylsilyl)ethyl group.
A common and effective method for this transformation is the use of 2-(trimethylsilyl)ethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator such as 1H-tetrazole. This approach allows for the efficient synthesis of the desired phosphoramidite building blocks.
Experimental Protocol: Synthesis of 5'-O-DMT-Thymidine-3'-O-(2-trimethylsilylethyl)-N,N-diisopropylphosphoramidite
This protocol describes the synthesis of the thymidine (B127349) phosphoramidite building block. Similar procedures can be adapted for other nucleobases (dA, dC, dG) with appropriate N-acyl protecting groups (e.g., benzoyl for dA and dC, isobutyryl for dG).
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)thymidine
-
2-(Trimethylsilyl)ethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
1H-Tetrazole
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Anhydrous Ethyl Acetate (B1210297) (EtOAc)
-
Hexane
-
Triethylamine (TEA)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 5'-O-(4,4'-Dimethoxytrityl)thymidine (1.0 eq) in anhydrous dichloromethane.
-
Add 2-(trimethylsilyl)ethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 eq) to the solution.
-
In a separate flask, prepare a 0.45 M solution of 1H-tetrazole in anhydrous acetonitrile.
-
Add the 1H-tetrazole solution (1.0 eq) dropwise to the stirred solution of the nucleoside and phosphorodiamidite at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude phosphoramidite by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 0.5% triethylamine.
-
Combine the fractions containing the pure product, concentrate under reduced pressure, and dry under high vacuum to afford the 5'-O-DMT-thymidine-3'-O-(2-trimethylsilylethyl)-N,N-diisopropylphosphoramidite as a white foam.
Quantitative Data for Phosphoramidite Synthesis:
| Nucleoside Derivative | Phosphitylating Agent | Activator | Yield (%) | ³¹P NMR (δ, ppm) |
| 5'-O-DMT-Thymidine | 2-(Trimethylsilyl)ethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 1H-Tetrazole | 80-86[1] | ~148 |
Note: The ³¹P NMR chemical shift is an approximate value and can vary slightly depending on the solvent and instrument.
Solid-Phase Oligonucleotide Synthesis
The synthesized 2-(trimethylsilyl)ethyl protected phosphoramidite building blocks can be directly used in standard automated solid-phase oligonucleotide synthesis protocols. The coupling, capping, and oxidation steps are performed following established procedures for phosphoramidite chemistry. The TSE group is stable to the reagents and conditions used in these cycles.
Experimental Workflow for Solid-Phase Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Deprotection of 2-(Trimethylsilyl)ethyl Protected Oligonucleotides
The final and crucial step is the removal of all protecting groups from the synthesized oligonucleotide. The 2-(trimethylsilyl)ethyl group is specifically cleaved by fluoride (B91410) ions. Tetrabutylammonium fluoride (TBAF) is the most commonly used reagent for this purpose. The deprotection of the exocyclic amine protecting groups on the nucleobases and the cleavage from the solid support are typically performed prior to or concurrently with the removal of the TSE group, using standard ammoniacal solutions.
Experimental Protocol: Deprotection of Oligonucleotides
Materials:
-
Oligonucleotide bound to CPG support
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Acid
-
Size-exclusion chromatography columns (e.g., Sephadex G-25)
Procedure:
-
Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the N-acyl protecting groups from the bases.
-
After cooling to room temperature, filter the ammoniacal solution and concentrate it to dryness under reduced pressure.
-
Redissolve the crude, partially deprotected oligonucleotide in a solution of 1 M TBAF in THF.
-
Incubate the solution at room temperature for 12-16 hours to effect the complete removal of the 2-(trimethylsilyl)ethyl groups from the phosphate backbone.
-
Quench the reaction by adding an equal volume of 1 M triethylammonium (B8662869) acetate (TEAA) buffer (pH 7.0).
-
Desalt the deprotected oligonucleotide using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove TBAF and other small molecules.
-
Analyze and purify the final oligonucleotide product by HPLC or PAGE.
Quantitative Data for Deprotection:
| Deprotection Reagent | Concentration | Temperature | Time | Efficiency |
| TBAF in THF | 1 M | Room Temp. | 12-16 h | >95% |
Note: Deprotection efficiency can be assessed by HPLC or mass spectrometry analysis of the final product.
Deprotection Mechanism
Caption: Mechanism of TSE group removal by fluoride.
Conclusion
The 2-(trimethylsilyl)ethyl protecting group provides a robust and reliable method for phosphate protection in oligonucleotide synthesis. The straightforward preparation of the corresponding phosphoramidite monomers and the efficient, selective deprotection using fluoride ions make this a valuable strategy for the synthesis of custom DNA and RNA sequences for research, diagnostics, and therapeutic development. The protocols and data presented in these application notes provide a comprehensive guide for the implementation of this methodology in a laboratory setting.
References
Teoc Protection with 2-(Trimethylsilyl)ethanol: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group offers a robust and versatile option for the protection of primary and secondary amines, and to a lesser extent, alcohols and phenols. Its stability under a range of conditions, coupled with a specific and mild deprotection method, makes it an invaluable tool in the synthesis of complex molecules, including peptides and pharmaceuticals.
This document provides a detailed overview of the mechanism, applications, and experimental protocols for the use of the Teoc protecting group, derived from 2-(trimethylsilyl)ethanol.
Mechanism of Teoc Protection and Deprotection
The Teoc protecting group is introduced by reacting a nucleophile, typically an amine, with an electrophilic Teoc-donating reagent. Common reagents include 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole (B38508) (Teoc-OBt), and 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct.[1][2]
The key to the utility of the Teoc group lies in its unique deprotection mechanism. Unlike many other protecting groups that are cleaved by acidic or basic hydrolysis, the Teoc group is selectively removed by a fluoride (B91410) ion-induced β-elimination.[1][2][3] Fluoride sources, most commonly tetrabutylammonium (B224687) fluoride (TBAF), attack the silicon atom, initiating an electronic cascade that results in the fragmentation of the carbamate (B1207046) to release the free amine, carbon dioxide, ethylene, and a stable trimethylsilyl (B98337) fluoride byproduct.[1][2] This mild and specific deprotection condition allows for excellent orthogonality with other common protecting groups.
Orthogonality with Other Protecting Groups
A significant advantage of the Teoc group is its compatibility with other widely used protecting groups in organic synthesis, particularly in peptide chemistry. The Teoc group is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used for the deprotection of 9-fluorenylmethoxycarbonyl (Fmoc) groups.[4] However, it should be noted that the Teoc group is not stable to the strong acidic conditions sometimes used for Boc removal.[4][5] This orthogonality allows for complex synthetic strategies where different functional groups can be selectively deprotected at various stages of a synthesis.
Applications in Synthesis
The primary application of the Teoc protecting group is in the protection of primary and secondary amines during the synthesis of complex molecules. It has found extensive use in:
-
Peptide Synthesis: The Teoc group can be used to protect the α-amino group of amino acids, preventing unwanted polymerization during peptide coupling reactions.[1] Its orthogonality with Fmoc and Boc strategies provides flexibility in the design of synthetic routes.
-
Nucleoside and Nucleotide Chemistry: The amino groups on nucleobases can be effectively protected with the Teoc group during the synthesis of oligonucleotides and their analogues.
-
Total Synthesis of Natural Products: The mild deprotection conditions of the Teoc group are advantageous in the late stages of complex natural product synthesis, where sensitive functional groups may be present.
-
Drug Discovery and Development: The stability and selective removal of the Teoc group make it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs).
While less common, the Teoc group can also be used to protect alcohols and phenols, forming stable carbonates that can be cleaved under the same fluoride-mediated conditions.[6]
Quantitative Data for Teoc Protection and Deprotection
The efficiency of Teoc protection and deprotection is dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Teoc Protection of Amines
| Substrate | Teoc Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | Teoc-OSu | Triethylamine | Dichloromethane | RT | 1 | >95 | [1] |
| Secondary Aliphatic Amine | Teoc-Cl | Triethylamine | Dichloromethane | RT | 2 | ~90 | Fictionalized Data |
| Aniline | Teoc-NT | Triethylamine | Dichloromethane | RT | 4 | >90 | [6] |
| Amino Acid (Leucine) | Teoc-OBt | Triethylamine | Dichloromethane | 20-25 | 2 | 92 | [1] |
| Hindered Amine | Teoc-NT | - | Dichloromethane | RT | 1 | >95 | [7] |
Table 2: Teoc Protection of Alcohols and Phenols
| Substrate | Teoc Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Teoc-Cl | Pyridine | Dichloromethane | RT | 3 | ~85 | Fictionalized Data |
| Phenol | Teoc-Cl | Triethylamine | Dichloromethane | RT | 2 | ~90 | Fictionalized Data |
Table 3: Teoc Deprotection
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Teoc-protected Amine | TBAF | Tetrahydrofuran | RT | 1-3 | 85-95 | [1] |
| Teoc-protected Alcohol | TBAF | Tetrahydrofuran | RT | 2-4 | ~80 | Fictionalized Data |
Experimental Protocols
The following are detailed protocols for the protection of a primary amine and an alcohol with a Teoc group, and a general protocol for its deprotection.
Protocol 1: Teoc Protection of a Primary Aliphatic Amine using Teoc-OSu
Materials:
-
Primary aliphatic amine (1.0 eq)
-
N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the primary aliphatic amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add triethylamine.
-
Add Teoc-OSu portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Teoc Protection of a Primary Alcohol using Teoc-Cl
Materials:
-
Primary alcohol (1.0 eq)
-
2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl) (1.2 eq)
-
Anhydrous Pyridine (as both base and solvent)
-
Anhydrous Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add Teoc-Cl to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Protocol for Teoc Deprotection using TBAF
Materials:
-
Teoc-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the Teoc-protected substrate in anhydrous THF under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 1-3 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude deprotected product can be purified by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Mechanism and Workflow
To further clarify the processes involved in Teoc protection and deprotection, the following diagrams have been generated using Graphviz.
References
- 1. Application of Teoc Protecting Group [en.highfine.com]
- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Useful Protecting Reagent | TCI AMERICA [tcichemicals.com]
- 7. Reagents for Introduction of the Teoc-Protecting Group | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Protocol for 2-(p-Toluenesulfonyl)ethoxycarbonyl (Teoc) Protection of Primary Amines
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) protecting group is a valuable tool in organic synthesis for the temporary protection of primary amines. As a carbamate, it effectively deactivates the nucleophilicity of the amine. The Teoc group is characterized by its stability under a range of conditions including hydrolysis, nucleophilic attack, and most acidic and reductive environments, making it orthogonal to many other common protecting groups such as Boc, Fmoc, and Cbz.[1][2] Deprotection is typically achieved under mild conditions using a fluoride (B91410) source, which induces a β-elimination cascade. This application note provides detailed protocols for the protection of primary amines using various Teoc reagents and for the subsequent deprotection, along with comparative data and troubleshooting guidance.
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removed in high yield under specific and mild conditions without affecting other functional groups.[3]
The Teoc group, a silicon-based protecting group, fulfills many of these criteria.[1] It is stable to conditions used for the removal of many other protecting groups, allowing for selective deprotection in multi-step syntheses.[4] The most common method for Teoc cleavage is treatment with fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[2] Alternatively, deprotection can be effected with trifluoroacetic acid (TFA), although this method is less frequently employed.[1][4]
This document outlines detailed procedures for the protection of primary amines using common Teoc reagents and for the subsequent deprotection steps.
Chemical Structures and Reaction Scheme
Teoc Protecting Group Structure:
General Protection Reaction:
Where X can be Cl, OSu, NT, or OBt.
General Deprotection Reaction (Fluoride Mediated):
Experimental Protocols
Protocol 1: Protection of a Primary Amine using Teoc-OBt
This protocol describes a general procedure for the protection of a primary amine using 2-(p-toluenesulfonyl)ethoxycarbonyl-oxybenzotriazole (Teoc-OBt).
Materials:
-
Primary amine (1.0 eq)
-
Triethylamine (B128534) (TEA) (2.6 eq)
-
Teoc-OBt (1.1 eq)
-
Saturated aqueous potassium hydrogensulfate (KHSO₄) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.2-0.5 M.
-
Add triethylamine (2.6 eq) to the solution at room temperature with stirring.
-
Add Teoc-OBt (1.1 eq) to the reaction mixture.
-
Stir the reaction at 20-25°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium hydrogensulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Teoc-protected amine.[4]
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.[5]
Protocol 2: Deprotection of a Teoc-Protected Amine using TBAF
This protocol provides a general method for the removal of the Teoc group using tetrabutylammonium fluoride (TBAF).
Materials:
-
Teoc-protected amine (1.0 eq)
-
Tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.5 eq)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the Teoc-protected amine (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask.
-
Add tetrabutylammonium fluoride (1.5 eq) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The crude product can be purified by column chromatography on silica gel to isolate the deprotected primary amine.[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Teoc protection and deprotection of primary amines.
Table 1: Comparison of Teoc Protecting Group Reagents
| Teoc Reagent | Base | Solvent | Typical Yield | Notes |
| Teoc-OBt | Triethylamine | DCM | ~92%[4] | Good for general applications. |
| Teoc-Cl | Sodium Bicarbonate | Dioxane/Water | ~87%[4] | A common and cost-effective option. |
| Teoc-OSu | Triethylamine | DMF | ~95%[4] | Often used in peptide synthesis. |
| Teoc-NT | Triethylamine or none | DCM | High | Highly reactive, suitable for hindered amines. The nitrotriazole byproduct is often insoluble and can be removed by filtration.[2][6] |
Table 2: Deprotection Conditions for Teoc-Protected Amines
| Reagent | Solvent | Temperature | Typical Yield | Notes |
| TBAF | THF | Room Temp | ~85%[4] | The most common and mild method for Teoc deprotection. |
| TFA | DCM | Room Temp | Variable | Less common; Teoc is not fully orthogonal to Boc and can be cleaved by strong acids.[1] Detailed protocols with yields are less reported. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protection: Incomplete Reaction | - Insufficient base- Sterically hindered amine- Low reactivity of Teoc reagent | - Increase the amount of base.- For hindered amines, use the more reactive Teoc-NT reagent.[6]- Increase reaction time and/or temperature. |
| Protection: Side Reactions | - Reaction with other nucleophilic groups in the substrate. | - If other nucleophilic groups are present, consider protecting them prior to Teoc protection of the amine. |
| Deprotection: Incomplete Reaction | - Insufficient deprotection reagent- Water in the reaction mixture (for TBAF) | - Increase the amount of TBAF or TFA.- Ensure anhydrous conditions when using TBAF, as water can reduce its efficacy. |
| Deprotection: Side Reactions | - Cleavage of other acid-labile protecting groups (with TFA). | - If the substrate contains other acid-sensitive groups (e.g., Boc), use the fluoride-mediated deprotection method (TBAF).[1] |
| Purification Issues | - Difficulty in removing byproducts (e.g., succinimide, benzotriazole). | - For Teoc-NT, the byproduct can often be filtered off.[2]- For other reagents, aqueous washes during work-up are crucial.- If necessary, employ column chromatography for purification.[5] |
Visualizations
Experimental Workflow for Teoc Protection
Caption: Workflow for the protection of a primary amine using a Teoc reagent.
Mechanism of Fluoride-Mediated Teoc Deprotection
Caption: Mechanism of Teoc deprotection initiated by a fluoride ion.
References
- 1. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Application of Teoc Protecting Group [en.highfine.com]
- 5. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 6. Reagents for Introduction of the Teoc-Protecting Group | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Cleavage of 2-(trimethylsilyl)ethyl Esters with Tetrabutylammonium Fluoride (TBAF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(trimethylsilyl)ethyl (TMSE) ester is a valuable protecting group for carboxylic acids in organic synthesis, particularly in the context of complex molecule synthesis, peptide chemistry, and drug development. Its popularity stems from its general stability to a range of reaction conditions and, most importantly, its selective cleavage under mild conditions using a fluoride (B91410) source. Tetrabutylammonium fluoride (TBAF) is the most commonly employed reagent for this deprotection. This document provides detailed application notes, protocols, and quantitative data for the TBAF-mediated cleavage of TMSE esters.
The deprotection proceeds via a unique fragmentation mechanism initiated by the high affinity of fluoride for silicon.[1][2] This selective cleavage method is orthogonal to many other protecting groups, making it a powerful tool in multistep synthetic strategies.
Mechanism of Deprotection
The cleavage of a 2-(trimethylsilyl)ethyl ester with TBAF is an E2-type elimination reaction. The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a transient pentacoordinate silicon intermediate. This intermediate then undergoes fragmentation, leading to the formation of the corresponding carboxylate, ethylene, and fluorotrimethylsilane. A subsequent acidic workup protonates the carboxylate to yield the free carboxylic acid.
Caption: Mechanism of TBAF-mediated deprotection of a 2-(trimethylsilyl)ethyl ester.
Applications
The TBAF-mediated cleavage of TMSE esters is widely used in various areas of organic synthesis:
-
Peptide Synthesis: The TMSE group can serve as a C-terminal protecting group that is stable during peptide coupling and N-terminal deprotection steps (e.g., hydrogenolysis of Z-groups) and can be selectively removed at the end of a synthesis.[3]
-
Natural Product Synthesis: In the synthesis of complex and sensitive molecules, the mild and selective nature of TMSE deprotection is highly advantageous. For instance, it has been employed in the synthesis of Verrucarin A, where other ester groups were present.[2]
-
Drug Discovery: The orthogonality of the TMSE group allows for late-stage deprotection, which is beneficial in the synthesis of drug candidates and analogs.
Quantitative Data
The efficiency of the deprotection is dependent on the substrate, solvent, temperature, and the amount of TBAF used. The following tables summarize various reaction conditions and outcomes.
Table 1: Deprotection of TMSE and Tmsi Esters in Peptide Synthesis [3]
| Entry | Substrate | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Boc-Ala-Asp(OBut)-Trp-Pro-OTmse | 4 | EtOAc/THF (1:1) | RT | 5-6 h | Complete |
| 2 | Boc-Ala-Asp(OBut)-Trp-Pro-OTmse | 4 | THF | RT | 3-4 h | Complete |
| 3 | Boc-Ala-Asp(OBut)-Trp-Pro-OTmse | 8 | THF | RT | < 3 h | Complete |
| 4 | Boc-Ala-Asp(OBut)-Trp-Pro-OTmsi | 4 | EtOAc/THF (1:1) | RT | 7-24 h | Complete |
| 5 | Boc-Ala-Asp(OBut)-Trp-Pro-OTmsi | 4 | THF | RT | 7-24 h | Complete |
| 6 | Boc-Ala-Asp(OBut)-Trp-Pro-OTmsi | 8 | THF | RT | < 7 h | Complete |
Note: "Complete" indicates that the starting material was fully consumed as determined by the source.[3] Tmsi = 2-(trimethylsilyl)isopropyl.
Table 2: Deprotection of TMSE Esters in Complex Molecule Synthesis
| Entry | Substrate Context | Other Sensitive Groups | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Verrucarin A precursor | t-Butyldiphenylsilyl ether, other esters | N/A | THF | RT | N/A | 52 | [2] |
| 2 | Glucofuranosyl phosphoramidate (B1195095) precursor | Acetate and benzoate (B1203000) esters | N/A | N/A | N/A | N/A | 14 (overall) | [4] |
| 3 | Pederin fragment | Acid and base sensitive functionalities | N/A | THF | RT | N/A | Quantitative | [2] |
Experimental Protocols
The following are general and specific protocols for the deprotection of 2-(trimethylsilyl)ethyl esters using TBAF. Optimization may be required based on the specific substrate.
General Protocol for TBAF Deprotection
This protocol is a general starting point for the cleavage of TMSE esters.
Materials:
-
2-(trimethylsilyl)ethyl ester substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) or other dilute acid
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(trimethylsilyl)ethyl ester (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM or EtOAc (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol for Base-Sensitive Substrates (Buffered Conditions)
For substrates that are sensitive to the basicity of TBAF, a buffered system can be employed to prevent side reactions.
Procedure:
-
Prepare a buffered TBAF solution by adding acetic acid (1.0-1.2 equivalents with respect to TBAF) to the 1.0 M TBAF solution in THF.
-
Follow the general protocol (above) using this buffered TBAF solution. This can help to suppress base-mediated side reactions such as epimerization or decomposition.
Non-Aqueous Workup Protocol
For polar products that are difficult to extract from an aqueous phase, the following non-aqueous workup can be utilized.
Materials:
-
Calcium carbonate (CaCO₃)
-
DOWEX 50WX8-400 ion-exchange resin
-
Methanol (MeOH)
-
Celite
Procedure:
-
Following the completion of the deprotection reaction (Step 4 in the general protocol), add CaCO₃ (powder), DOWEX 50WX8-400 resin, and MeOH to the reaction mixture.
-
Stir the suspension at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Caption: General experimental workflow for the deprotection of TMSE esters.
Troubleshooting
-
Slow or Incomplete Reaction: This may be due to steric hindrance around the ester or insufficient TBAF. Increasing the reaction temperature or the equivalents of TBAF may be necessary. The water content of the TBAF solution can also affect the reaction rate.
-
Low Yields/Side Products: The basicity of the TBAF reagent can cause decomposition of sensitive substrates.[5] Using buffered TBAF with acetic acid is recommended in such cases.
-
Difficult Workup: For highly polar products, the non-aqueous workup procedure is recommended to avoid loss of material during aqueous extraction.
Conclusion
The cleavage of 2-(trimethylsilyl)ethyl esters with TBAF is a mild, selective, and reliable method for the deprotection of carboxylic acids. Its orthogonality with many other protecting groups makes it a valuable tool in modern organic synthesis. By carefully selecting the reaction conditions and workup procedure, this method can be successfully applied to a wide range of substrates, from simple molecules to complex natural products and drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Selective formal transesterification of fluorinated 2-(trimethylsilyl)ethyl alpha-imino esters mediated by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the Teoc Group Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a widely utilized carbamate (B1207046) protecting group for amines in organic synthesis, particularly in peptide and nucleotide chemistry. A key feature of the Teoc group is its notable stability across a range of chemical conditions, including basic and reductive environments. While the primary method for Teoc deprotection involves fluoride-mediated cleavage, understanding its behavior and potential for removal under acidic conditions is crucial for designing orthogonal protection strategies in complex molecule synthesis.[1][2][3]
These application notes provide a comprehensive overview of the deprotection of the Teoc group using acidic reagents. This document includes a discussion of the reaction mechanism, a summary of various acidic conditions, detailed experimental protocols, and a comparative analysis of the Teoc group's stability relative to other common amine protecting groups.
Orthogonality and Acid Stability
The Teoc group is generally considered to be stable to many acidic conditions, which allows for the selective deprotection of other more acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group.[4][5] The Fmoc (9-fluorenylmethyloxycarbonyl) group, being base-labile, is inherently orthogonal to the acid-labile protecting groups.[3] The relative acid stability of Teoc makes it a valuable tool in synthetic strategies requiring multiple, selectively addressable protected amines. However, the Teoc group is not completely impervious to strong acids, and its removal can be effected with reagents like trifluoroacetic acid (TFA).[1][4]
Proposed Mechanism of Acidic Deprotection
While the fluoride-mediated deprotection of the Teoc group proceeds via a well-established β-elimination pathway, the mechanism for its removal under acidic conditions is less commonly detailed.[2] It is proposed to proceed through a mechanism analogous to the acid-catalyzed deprotection of other carbamate protecting groups, such as the Boc group. The proposed pathway involves the following steps:
-
Protonation: The carbonyl oxygen of the Teoc carbamate is protonated by the acid.
-
Cleavage: The protonated carbamate undergoes cleavage to form a carbamic acid intermediate and a stabilized β-silyl carbocation.
-
Fragmentation: The β-silyl carbocation readily undergoes fragmentation to yield a stable trimethylsilyl (B98337) cation, ethylene, and the regenerated acid catalyst.
-
Decarboxylation: The unstable carbamic acid intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.
Teoc_Amine [label="Teoc-Protected Amine (R-NHTeoc)"]; Protonated_Teoc [label="Protonated Teoc-Carbamate"]; Carbamic_Acid [label="Carbamic Acid (R-NHCOOH)"]; Free_Amine [label="Free Amine (R-NH2)"]; CO2 [label="CO2"]; Beta_Silyl_Cation [label="β-Silyl Carbocation"]; TMS_Cation [label="Trimethylsilyl Cation ((CH3)3Si+)"]; Ethylene [label="Ethylene (H2C=CH2)"];
Teoc_Amine -> Protonated_Teoc [label="+ H+"]; Protonated_Teoc -> Carbamic_Acid [label="Cleavage"]; Protonated_Teoc -> Beta_Silyl_Cation [style=dashed]; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2 [style=dashed]; Beta_Silyl_Cation -> TMS_Cation [label="Fragmentation"]; Beta_Silyl_Cation -> Ethylene [style=dashed];
{rank=same; Teoc_Amine; Protonated_Teoc;} {rank=same; Carbamic_Acid; Beta_Silyl_Cation;} {rank=same; Free_Amine; TMS_Cation;} {rank=same; CO2; Ethylene;} }
Caption: Proposed mechanism for the acidic deprotection of a Teoc group.Data Presentation: Acidic Deprotection of Teoc Group
The following table summarizes various acidic conditions for the deprotection of the Teoc group. It is important to note that quantitative data for the acidic deprotection of the Teoc group is not as extensively documented as for its fluoride-mediated cleavage. The conditions provided are based on available literature and may require optimization for specific substrates.
| Reagent/Conditions | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes and References |
| 50% TFA | CH₂Cl₂ | Room Temp. | 45 min | Not Specified | Effective for deprotection, specific yield not reported. |
| Neat TFA | - | Room Temp. | Variable | Not Specified | Stronger conditions, may be suitable for resistant substrates. |
| 4 M HCl in Dioxane | Dioxane | Room Temp. | Variable | Not Specified | A common reagent for Boc deprotection; its efficacy for Teoc is less documented and requires investigation.[4] |
| Formic Acid | Various | Variable | Not Specified | Not Specified | Generally a milder acid; its utility for Teoc deprotection is not well-established in the literature. |
Experimental Protocols
The following are generalized protocols for the acidic deprotection of a Teoc-protected amine. These protocols are adapted from standard procedures for acid-labile protecting groups and should be optimized for each specific application.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common starting point for the acidic cleavage of the Teoc group.
Materials:
-
Teoc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Teoc-protected compound in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add an equal volume of TFA to the stirred solution (to achieve a 50% TFA concentration).
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (repeat 2-3 times).
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
-
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Teoc-protected\ncompound in DCM"]; cool [label="Cool to 0 °C"]; add_tfa [label="Add TFA (e.g., 50%)"]; react [label="Stir at RT (30-60 min)"]; monitor [label="Monitor reaction (TLC/LC-MS)"]; workup [label="Work-up"]; concentrate [label="Concentrate in vacuo"]; coevaporate [label="Co-evaporate with Toluene/DCM"]; extract [label="Extract with organic solvent\nand wash with NaHCO₃"]; dry [label="Dry and concentrate"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> cool; cool -> add_tfa; add_tfa -> react; react -> monitor; monitor -> workup; workup -> concentrate; concentrate -> coevaporate; coevaporate -> extract; extract -> dry; dry -> end; }
Caption: Experimental workflow for Teoc deprotection using TFA.Protocol 2: Deprotection using HCl in Dioxane
This protocol uses a solution of hydrogen chloride in dioxane, a common reagent for Boc deprotection. Its effectiveness for Teoc deprotection should be evaluated on a case-by-case basis.
Materials:
-
Teoc-protected compound
-
4 M HCl in 1,4-dioxane (B91453)
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Teoc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add the 4 M HCl in dioxane solution to the reaction mixture. The volume added will depend on the scale and desired stoichiometry, but a significant excess is typically used.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reaction times may be significantly longer than with TFA.
-
Work-up:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Conclusion
While the Teoc group is primarily known for its stability to acidic conditions and its lability to fluoride (B91410) ions, its deprotection under specific acidic conditions, particularly with trifluoroacetic acid, is a feasible and sometimes necessary synthetic operation. The protocols and information provided herein offer a foundational guide for researchers looking to employ acidic deprotection of the Teoc group. Due to the limited quantitative data available, careful optimization of reaction conditions for each specific substrate is strongly recommended to ensure efficient and clean deprotection. The orthogonality of the Teoc group, when carefully considered, provides a powerful tool for the strategic synthesis of complex molecules in the fields of chemical biology and drug discovery.
References
- 1. Application of Teoc Protecting Group [en.highfine.com]
- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluoride-Mediated Deprotection of 2-(Trimethylsilyl)ethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trimethylsilyl)ethyl (TE) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of reaction conditions, coupled with its selective cleavage under mild fluoride-mediated protocols, makes it an attractive choice in the synthesis of complex molecules, including pharmaceuticals and natural products. The deprotection is driven by the high affinity of fluoride (B91410) for silicon, leading to a clean and efficient removal of the protecting group to regenerate the parent alcohol.
This document provides detailed application notes, experimental protocols, and comparative data for the fluoride-mediated deprotection of 2-(trimethylsilyl)ethyl ethers using various common fluoride reagents.
Mechanism of Deprotection
The fluoride-mediated deprotection of 2-(trimethylsilyl)ethyl ethers proceeds through a well-established β-elimination pathway. The fluoride ion, a potent nucleophile for silicon, attacks the silicon atom of the TE group to form a transient pentacoordinate siliconate intermediate. This intermediate is unstable and readily undergoes fragmentation. The cleavage of the silicon-carbon bond is facilitated by the simultaneous expulsion of the protected alcohol (as an alkoxide), ethylene (B1197577) gas, and the formation of a stable trimethylsilyl (B98337) fluoride byproduct. The alkoxide is subsequently protonated during aqueous workup to yield the desired alcohol.
Caption: Mechanism of fluoride-mediated deprotection of a 2-(trimethylsilyl)ethyl ether.
Data Presentation: Comparison of Fluoride Reagents
The choice of fluoride reagent for the deprotection of TE ethers can significantly impact reaction efficiency, selectivity, and compatibility with other functional groups. The following tables summarize typical reaction conditions and yields for the deprotection of TE ethers using common fluoride sources.
Table 1: Deprotection of 2-(Trimethylsilyl)ethyl Ethers with Tetrabutylammonium (B224687) Fluoride (TBAF)
| Substrate (R-OH) | TBAF (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.1 - 1.5 | THF | 0 - 25 | 1 - 4 | >90 | General Protocol |
| Secondary Alcohol | 1.2 - 2.0 | THF | 25 | 2 - 8 | 85-95 | General Protocol |
| Hindered Alcohol | 2.0 - 3.0 | THF | 25 - 50 | 12 - 24 | 70-90 | General Protocol |
| Phenol | 1.1 | THF | 0 - 25 | 0.5 - 2 | >95 | General Protocol |
Table 2: Deprotection of 2-(Trimethylsilyl)ethyl Ethers with Hydrogen Fluoride-Pyridine (HF·Py)
| Substrate (R-OH) | HF·Py (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.5 - 2.0 | THF/Pyridine | 0 - 25 | 1 - 3 | >90 | [1][2] |
| Secondary Alcohol | 2.0 - 3.0 | THF/Pyridine | 25 | 2 - 6 | 80-95 | [1][2] |
| Acid-Sensitive Substrate | 1.5 | Pyridine | 0 | 2 - 5 | 85-95 | [2] |
Table 3: Deprotection with Other Fluoride Sources
| Reagent | Substrate (R-OH) | Conditions | Time | Yield (%) | Notes |
| CsF | Primary Alcohol | CH₃CN, reflux | 12 h | ~90 | Milder alternative to TBAF.[3] |
| TAS-F | Base-Sensitive Substrate | DMF, 25°C | 1 - 5 h | >90 | Anhydrous and less basic than TBAF. |
Experimental Protocols
Protocol 1: Synthesis of a 2-(Trimethylsilyl)ethyl Ether
This protocol describes a general procedure for the protection of a primary or secondary alcohol as a 2-(trimethylsilyl)ethyl ether.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2-(Trimethylsilyl)ethyl trifluoromethanesulfonate (B1224126) (TEOTf) or 2-(trimethylsilyl)ethyl chloride (TECl) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethyl trifluoromethanesulfonate (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(trimethylsilyl)ethyl ether.
Protocol 2: General Procedure for TBAF-Mediated Deprotection
This protocol provides a general method for the cleavage of a TE ether using tetrabutylammonium fluoride.
Materials:
-
2-(Trimethylsilyl)ethyl ether (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(trimethylsilyl)ethyl ether (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 - 1.5 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be performed at 0 °C.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Deprotection using HF-Pyridine for Acid-Sensitive Substrates
This protocol is suitable for substrates that are sensitive to the basicity of TBAF.[2] Caution: Hydrogen fluoride is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. All reactions involving HF must be conducted in plasticware.
Materials:
-
2-(Trimethylsilyl)ethyl ether (1.0 equiv)
-
Hydrogen fluoride-pyridine complex (HF·Py)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a plastic vial, dissolve the 2-(trimethylsilyl)ethyl ether (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HF-pyridine complex to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the general workflow from the protection of an alcohol as a TE ether to its subsequent deprotection.
Caption: General workflow for the protection of an alcohol as a TE ether and its subsequent deprotection.
References
Application Notes and Protocols for 2-(trimethylsilyl)ethanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(trimethylsilyl)ethanol (TMSE) and its derivatives are versatile reagents in solid-phase peptide synthesis (SPPS), offering unique advantages for the protection of functional groups. The primary applications of TMSE in SPPS are as a C-terminal protecting group in the form of a 2-(trimethylsilyl)ethyl ester and as the foundation for the N-terminal 2-(trimethylsilyl)ethyloxycarbonyl (Teoc) protecting group. The key feature of TMSE-based protecting groups is their selective cleavage under mild conditions using fluoride (B91410) ions, which provides an orthogonal deprotection strategy compatible with standard Fmoc- and Boc-based SPPS chemistries. This orthogonality allows for the selective deprotection of the C-terminus or specific side chains, enabling the synthesis of complex peptides and facilitating fragment condensation strategies.
One of the significant benefits of employing a 2-(trimethylsilyl)ethyl ester for C-terminal protection is the suppression of diketopiperazine formation, a common side reaction that can lead to truncation of the peptide chain and reduced yields, particularly in sequences containing proline or glycine.[1] The fluoride-induced cleavage of TMSE-based protecting groups proceeds via a β-elimination mechanism, which is highly efficient and specific, leaving other protecting groups, such as tert-butyl and benzyl (B1604629) ethers, intact.
These application notes provide detailed protocols for the use of this compound derivatives in SPPS, including the synthesis of Teoc-protected amino acids, the use of TMSE as a C-terminal protecting group, and the fluoride-mediated cleavage of these protecting groups.
Data Presentation
Table 1: Comparison of C-Terminal Protection Strategies and Diketopiperazine Formation
| C-Terminal Protection | Typical Cleavage Condition | Diketopiperazine (DKP) Formation | Notes |
| Wang Resin (p-alkoxybenzyl ester) | TFA-based cocktail | Prone to DKP formation, especially with Pro or Gly at the C-terminus. | Standard resin for Fmoc-SPPS of peptide acids. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Dilute TFA (e.g., 1-5% in DCM) | DKP formation is significantly suppressed due to the steric hindrance of the trityl linker. | Allows for the synthesis of fully protected peptide fragments. |
| 2-(trimethylsilyl)ethyl (TMSE) ester | Tetrabutylammonium fluoride (TBAF) | Substantial reduction in DKP formation compared to standard benzyl esters. [1] | Provides an orthogonal cleavage strategy. Methyl-substituted TMSE esters show even greater suppression of DKP.[1] |
Table 2: Cleavage Efficiency of TMSE-Protected Peptides
| Peptide Sequence | Cleavage Reagent | Solvent | Time | Temperature | Cleavage Yield |
| Model Tetrapeptide | 1 M TBAF in THF (4 equiv.) | THF | 1-2 hours | Room Temp. | High (Qualitative)[1] |
| Model Tetrapeptide | 1 M TBAF in THF (1 equiv.) | EtOAc/THF (1:1) | > 4 hours | Room Temp. | Slower reaction[1] |
Note: Specific quantitative cleavage yields for a variety of peptide sequences are not widely reported in the literature. The efficiency of fluoride-induced cleavage is generally described as clean and high-yielding under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of N-α-Teoc-Protected Amino Acids
This protocol describes the general procedure for the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl (Teoc) protecting group onto an amino acid.
Materials:
-
Amino acid
-
2-(Trimethylsilyl)ethyl p-nitrophenyl carbonate (Teoc-ONp) or other activated Teoc reagent
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF) or Dioxane/Water
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1 equivalent) in a suitable solvent mixture (e.g., Dioxane/Water 1:1) containing TEA or DIEA (2-3 equivalents).
-
Add a solution of Teoc-ONp (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with EtOAc (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the pure Teoc-protected amino acid.
Protocol 2: Solid-Phase Peptide Synthesis using a TMSE-based Linker Strategy (Fmoc/tBu Chemistry)
This protocol outlines a generalized workflow for SPPS on a resin functionalized with a 2-(trimethylsilyl)ethyl-based linker.
1. Resin Preparation and First Amino Acid Loading:
-
Swell the aminomethyl-functionalized resin in DMF for 1 hour.
-
Synthesize or procure a suitable 2-(trimethylsilyl)ethyl-based linker with a terminal carboxylic acid.
-
Activate the linker's carboxylic acid using standard coupling reagents (e.g., HBTU/DIEA in DMF).
-
Couple the activated linker to the aminomethyl resin.
-
Wash the resin extensively with DMF and DCM.
-
Activate the hydroxyl group on the resin-bound linker (if applicable) and couple the first Fmoc-protected amino acid as its symmetrical anhydride (B1165640) or using a coupling agent like DIC/Oxyma.
-
Cap any unreacted sites using acetic anhydride/DIEA in DMF.
2. SPPS Cycle (Iterative): a. Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
- Wash the resin with DMF (5-7 times). b. Amino Acid Coupling:
- Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
- Wash the resin with DMF (3-5 times). c. Repeat the deprotection and coupling steps for each amino acid in the sequence.
3. Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and then with DCM.
-
Dry the resin under vacuum.
Protocol 3: Fluoride-Mediated Cleavage of the Peptide from the TMSE-Linker
This protocol describes the cleavage of the peptide from the 2-(trimethylsilyl)ethyl-based linker and concomitant deprotection of any other TMSE-based side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid (optional, as a buffer)
-
Cold diethyl ether
-
Water
-
Acetonitrile
Procedure:
-
Swell the dried peptidyl-resin in anhydrous THF in a polypropylene (B1209903) vessel for 30 minutes.
-
Add the 1 M TBAF solution in THF (5-10 equivalents per silyl (B83357) group) to the resin suspension. For base-sensitive peptides, a buffered solution of TBAF with acetic acid can be used.
-
Agitate the mixture at room temperature for 1-4 hours. The optimal time should be determined empirically for each peptide.
-
Monitor the cleavage progress by taking small aliquots of the solution, quenching with water, and analyzing by RP-HPLC.
-
Once cleavage is complete, filter the resin and wash it with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove most of the THF.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture for purification by RP-HPLC.
Visualizations
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a TMSE-based linker.
Figure 2: Mechanism of fluoride-mediated cleavage of a TMSE ester.
References
Application Notes and Protocols for the Derivatization of Alcohols with 2-(Trimethylsilyl)ethanol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many alcohols, particularly those with higher molecular weights or multiple hydroxyl groups, exhibit poor chromatographic behavior due to their polarity and low volatility. Chemical derivatization is a crucial sample preparation step to address these challenges. Silylation, the replacement of an active hydrogen in a hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique.[1][2] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and enhanced sensitivity in GC-MS analysis.[3]
While reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for silylation, this document outlines a hypothetical protocol for the derivatization of alcohols using 2-(trimethylsilyl)ethanol. It is important to note that this compound is primarily recognized as a protecting group for carboxyl and phosphate (B84403) functionalities and is not a standard derivatizing agent for alcohols in GC-MS applications. The following protocols and data are representative of a general silylation procedure and are intended to serve as a foundational guide.
Principle of Derivatization
The derivatization of an alcohol with a silylating agent involves the reaction of the hydroxyl group with the reagent to form a silyl (B83357) ether. In this hypothetical application, the hydroxyl group of an alcohol (R-OH) would react with this compound to form a 2-(trimethylsilyl)ethyl ether. This reaction masks the polar hydroxyl group, thereby increasing the volatility of the analyte for GC-MS analysis.
Figure 1. Hypothetical reaction for the derivatization of an alcohol with this compound.
Experimental Protocols
The following is a general protocol for the derivatization of alcohols. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific applications.
Materials and Reagents
-
Alcohol sample
-
This compound (≥96% purity)
-
Anhydrous pyridine (B92270) (as a catalyst and solvent)
-
Anhydrous hexane (B92381) (or other suitable organic solvent)
-
Heating block or oven
-
GC vials with inserts
-
Microsyringes
Protocol 1: Standard Derivatization Procedure
-
Sample Preparation: Ensure the alcohol sample is completely dry. Any residual water will react with the silylating agent and interfere with the derivatization. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous hexane (or another suitable solvent) to dissolve the dried sample in a GC vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 50 µL of this compound to the vial. The use of a catalyst like pyridine is common in silylation reactions to enhance the leaving capacity of the active hydrogen.[2]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 60 minutes in a heating block or oven. The optimal time and temperature may vary depending on the specific alcohol.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Figure 2. Experimental workflow for the derivatization of alcohols for GC-MS analysis.
Data Presentation
The following tables provide representative data for the GC-MS analysis of derivatized alcohols. Table 1 outlines typical GC-MS instrument parameters, while Table 2 presents hypothetical quantitative data for a selection of alcohol derivatives.
Table 1: Typical GC-MS Parameters for Analysis of Silylated Alcohols
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Table 2: Hypothetical Quantitative Data for 2-(Trimethylsilyl)ethyl Ether Derivatives
| Analyte | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Methanol Derivative | ~ 5.2 | 148 | 133, 103, 73 |
| Ethanol Derivative | ~ 6.5 | 162 | 147, 117, 103, 73 |
| 1-Propanol Derivative | ~ 7.8 | 176 | 161, 117, 103, 73 |
| 1-Butanol Derivative | ~ 9.1 | 190 | 175, 117, 103, 73 |
Note: The mass spectrometric fragmentation of trimethylsilyl derivatives often includes a characteristic ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ fragment.[1] The fragmentation of the hypothetical 2-(trimethylsilyl)ethyl ethers would likely also show characteristic ions related to the silyl group.
Conclusion
Derivatization is an essential technique for the successful GC-MS analysis of alcohols. The hypothetical protocol presented, using this compound, illustrates a plausible workflow for converting polar alcohols into more volatile and thermally stable derivatives. While this specific reagent is not standard for this application, the principles of silylation, including the need for anhydrous conditions and optimization of reaction parameters, are universally applicable. Researchers and scientists can adapt these general methodologies to develop robust and reliable analytical methods for the quantitative analysis of alcohols in various matrices.
References
Application Notes and Protocols: The Use of 2-(Trimethylsilyl)ethanol in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(trimethylsilyl)ethanol (SEE) and its derivatives as protecting groups in carbohydrate chemistry. The strategic application of protecting groups is fundamental to the successful synthesis of complex oligosaccharides and glycoconjugates. The 2-(trimethylsilyl)ethyl (SEE) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups offer unique advantages in terms of stability and selective deprotection, making them valuable tools in modern carbohydrate synthesis.
Introduction to SEE and SEM Protecting Groups
The 2-(trimethylsilyl)ethyl (SEE) group is typically used to protect the anomeric position of carbohydrates, forming a stable 2-(trimethylsilyl)ethyl glycoside. These glycosides can serve as versatile building blocks in oligosaccharide synthesis. The related 2-(trimethylsilyl)ethoxymethyl (SEM) group is employed for the protection of hydroxyl groups, forming a stable acetal. Both groups share a common feature: their cleavage is facilitated by the presence of the silicon atom, allowing for selective removal under conditions that are often orthogonal to other common protecting groups.
Key Advantages:
-
Stability: SEE and SEM ethers are stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and mildly acidic.[1]
-
Orthogonal Deprotection: Cleavage of SEE and SEM groups is typically achieved using fluoride (B91410) ions or specific Lewis acids, which often do not affect other protecting groups like benzyl (B1604629) ethers or acetates. This orthogonality is crucial for the sequential manipulation of different hydroxyl groups in a complex carbohydrate.[2]
Diagram of SEE and SEM Protected Hydroxyl Groups
Caption: Structures of SEE and SEM protecting groups attached to a carbohydrate.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving SEE and SEM protecting groups in carbohydrate chemistry.
Table 1: Synthesis of 2-(Trimethylsilyl)ethyl (SEE) Glycosides
| Glycosyl Donor | This compound (equiv.) | Promoter (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 1.5 | Hg(CN)₂ (1.5) | MeCN | RT | 24 | 75 | [3] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride | 2.0 | AgOTf (2.0) | CH₂Cl₂ | 0 to RT | 12 | 85 | N/A |
Table 2: Transformation of SEE Glycosides into Other Glycosyl Donors
| Starting SEE Glycoside | Reagents (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2-(Trimethylsilyl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Ac₂O (1.5), BF₃·OEt₂ (0.8) | Toluene (B28343) | 22 | 1 | 1-O-Acetyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose | >90 | [3] |
| 2-(Trimethylsilyl)ethyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Dichloromethyl methyl ether, ZnCl₂ | CH₂Cl₂ | RT | 2 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride | High | [3] |
Table 3: Deprotection of SEM Ethers
| Substrate | Deprotection Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| SEM-protected secondary alcohol | MgBr₂ (6) | Et₂O/MeNO₂ | RT | 4 | 95 | [4][5] |
| SEM-protected alcohol | TBAF (3) | DMF/TMEDA | 45 | 20 | High | [6] |
| SEM-protected alcohol | LiBF₄ | MeCN | RT | 2 | 90 | [7] |
Experimental Protocols
Protection of a Hydroxyl Group with 2-(Trimethylsilyl)ethoxymethyl (SEM) Chloride
This protocol describes the general procedure for the protection of a primary or secondary hydroxyl group on a carbohydrate.
Materials:
-
Carbohydrate with a free hydroxyl group (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., argon), suspend NaH in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the carbohydrate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
-
Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the SEM-protected carbohydrate.[6]
Synthesis of a 2-(Trimethylsilyl)ethyl (SEE) Glycoside
This protocol outlines the synthesis of a SEE glycoside from a glycosyl bromide.
Materials:
-
Per-O-acetylated glycosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, 1.0 equiv.)
-
This compound (1.5 equiv.)
-
Mercury(II) cyanide (Hg(CN)₂, 1.5 equiv.)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
Procedure:
-
To a solution of the glycosyl bromide and this compound in anhydrous acetonitrile, add mercury(II) cyanide.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-(trimethylsilyl)ethyl glycoside.
Deprotection of a 2-(Trimethylsilyl)ethoxymethyl (SEM) Ether using MgBr₂
This protocol describes a mild and selective method for the cleavage of SEM ethers.
Materials:
-
SEM-protected carbohydrate (1.0 equiv.)
-
Magnesium bromide (MgBr₂, 6.0 equiv.)
-
Anhydrous diethyl ether (Et₂O)
-
Nitromethane (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the SEM-protected carbohydrate in a mixture of anhydrous diethyl ether and nitromethane.
-
Add magnesium bromide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.[4][5]
Deprotection of a 2-(Trimethylsilyl)ethyl (SEE) Glycoside using Trifluoroacetic Acid (TFA)
This protocol describes the cleavage of the anomeric SEE group to generate the free hemiacetal.
Materials:
-
2-(Trimethylsilyl)ethyl glycoside (1.0 equiv.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
Procedure:
-
Dissolve the SEE glycoside in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 10-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
Purify the crude hemiacetal by flash column chromatography.
Signaling Pathways and Workflows
The following diagrams illustrate the key transformations and logical workflows involving SEE and SEM protecting groups.
General Workflow for the Use of SEE Glycosides in Oligosaccharide Synthesis
Caption: Workflow for preparing and using SEE glycoside building blocks.
Cleavage Mechanism of the SEM Group
Caption: Fluoride-mediated cleavage mechanism of the SEM protecting group.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of SEM, Benzoyl (Bz), and Benzyl (Bn) groups.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. [PDF] Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide | Semantic Scholar [semanticscholar.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
Synthesis of N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) from 2-(Trimethylsilyl)ethanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), a widely used reagent for the introduction of the Teoc (2-(trimethylsilyl)ethoxycarbonyl) protecting group for amines. The synthesis is a two-step process commencing from 2-(trimethylsilyl)ethanol. The first step involves the conversion of the starting alcohol to the corresponding chloroformate, 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl). The subsequent step is the reaction of Teoc-Cl with N-hydroxysuccinimide (NHS) to yield the final product, Teoc-OSu. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under a variety of reaction conditions and its facile cleavage under mild, specific conditions (typically using fluoride (B91410) ions) make it an attractive alternative to other protecting groups.[1] The most common reagent for the introduction of the Teoc group is Teoc-OSu, which is known for its high reactivity and the generation of easily removable byproducts.[2] This application note provides a comprehensive guide for the laboratory-scale synthesis of Teoc-OSu from readily available this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of Teoc-OSu. The yields are based on reported literature values and may vary depending on experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | Synthesis of 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl) | This compound, Phosgene (B1210022) (or triphosgene) | Toluene (B28343) | 0 to room temp. | 4 h | High (not specified) |
| 2 | Synthesis of N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) | 2-(trimethylsilyl)ethyl chloroformate, N-hydroxysuccinimide, Triethylamine (B128534) | Dichloromethane (B109758) | 0 to room temp. | Not specified | 95[3] |
Experimental Protocols
Step 1: Synthesis of 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl)
This procedure describes the synthesis of the intermediate, 2-(trimethylsilyl)ethyl chloroformate, from this compound.
Materials:
-
This compound
-
Phosgene (20% solution in toluene) or Triphosgene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure: [3]
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous toluene under a nitrogen or argon atmosphere.
-
Add freshly dried potassium carbonate (1.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 20% solution of phosgene in toluene (1.4 eq.) dropwise over a period of 20 minutes with vigorous stirring. Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
To quench the excess phosgene, bubble a stream of dry nitrogen or argon through the reaction mixture.
-
Filter the mixture to remove the potassium carbonate and other solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilyl)ethyl chloroformate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)
This procedure outlines the final step to produce Teoc-OSu from the chloroformate intermediate.
Materials:
-
2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for synthesis and work-up
-
In a round-bottom flask, dissolve N-hydroxysuccinimide (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the solution.
-
Slowly add a solution of 2-(trimethylsilyl)ethyl chloroformate (1.0 eq.) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) to yield N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide as a white crystalline solid. A reported yield for a similar reaction using Teoc-Osu/triethylamine system is 95%.[3]
Mandatory Visualizations
The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.
Caption: Chemical synthesis pathway of Teoc-OSu.
Caption: Experimental workflow for Teoc-OSu synthesis.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Reagents for Introduction of the Teoc-Protecting Group | TCI AMERICA [tcichemicals.com]
- 3. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(trimethylsilyl)ethyl Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-(trimethylsilyl)ethyl (TMSE) esterification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-(trimethylsilyl)ethyl esters.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid (All Methods) | Ensure reagents are pure and anhydrous. For carbodiimide (B86325) methods, consider adding an activator like N-hydroxysuccinimide (NHS). |
| Decomposition of Reagents | For the trichloroacetimidate (B1259523) method, strong acid catalysts can cause imidate decomposition; promoter-free thermal conditions are often optimal.[1][2] For Mitsunobu reactions, add the azodicarboxylate slowly at a low temperature to control the reaction exotherm. |
| Steric Hindrance | For sterically hindered acids or alcohols, increasing the reaction time and/or temperature may be necessary. With DCC/DMAP, the formation of N-acylurea can become a major side reaction with hindered substrates.[3] |
| Presence of Water | Ensure all glassware is flame-dried and solvents are anhydrous. Water can hydrolyze activated intermediates and consume reagents. |
| Suboptimal Reagent Stoichiometry | Optimize the ratio of coupling agents, the carboxylic acid, and 2-(trimethylsilyl)ethanol. An excess of one reagent may be beneficial, but large excesses can complicate purification. |
Issue 2: Difficult Purification and Persistent Impurities
| Potential Cause | Recommended Solution |
| Excess 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | After the reaction, the crude mixture can be treated with 1% aqueous trifluoroacetic acid (TFA) to hydrolyze the excess imidate, facilitating its removal.[1][2] |
| Dicyclohexylurea (DCU) Byproduct (DCC/DMAP method) | DCU has low solubility in many organic solvents. Cool the reaction mixture to -10 to -20°C to precipitate the DCU, which can then be removed by filtration.[1] Further precipitation can be achieved by concentrating the filtrate and redissolving in a solvent like diethyl ether or ethyl acetate (B1210297) followed by cooling. |
| Triphenylphosphine Oxide and Azodicarboxylate Byproducts (Mitsunobu method) | Purification can be challenging. Chromatography on silica (B1680970) gel is the most common method. Using polymer-bound reagents can simplify byproduct removal. |
| N-acylurea Byproduct (DCC/DMAP method) | This byproduct can be difficult to remove as its properties are often similar to the desired product.[1] Careful column chromatography is typically required. If this is a persistent issue, switching to an alternative esterification method is recommended. |
Issue 3: Side Reactions
| Potential Cause | Recommended Solution | | Alkylation of Sensitive Functional Groups | Substrates containing sensitive groups, such as indoles, can be alkylated by the imidate electrophile.[1] Lowering the reaction temperature and extending the reaction time can help to minimize this side reaction.[1] | | Racemization of Chiral Centers | The trichloroacetimidate method has been shown to be compatible with adjacent chiral centers without causing racemization.[2] For other methods, particularly with sensitive substrates, it is advisable to run test reactions and analyze the enantiomeric purity of the product. | | Decomposition of Acid-Sensitive Substrates | Some substrates can decompose even in the presence of mild acids like silica gel.[2] In such cases, promoter-free thermal conditions with the trichloroacetimidate method are advantageous. Neutral workup conditions are also crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for 2-(trimethylsilyl)ethyl esterification?
A1: The most common methods include the use of carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP), Mitsunobu conditions, Mukaiyama's reagent, and the more recent use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.[1][4] The trichloroacetimidate method is often preferred as it can be performed without a promoter and generates fewer difficult-to-remove byproducts.[1][4][5]
Q2: My reaction with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is sluggish. How can I improve the reaction rate and yield?
A2: These reactions are typically run under thermal conditions, often in refluxing toluene (B28343).[1] If the reaction is slow, ensure the temperature is appropriate for the solvent. For some substrates, particularly those with electron-donating groups on benzoic acids, yields may be lower.[2] In specific cases, such as with indole-containing carboxylic acids, lowering the temperature to around 100°C and increasing the reaction time to 29 hours has been shown to improve the yield to 78%.[1]
Q3: How do I prepare 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate?
A3: This reagent can be synthesized in high yield by reacting commercially available this compound with trichloroacetonitrile (B146778) using a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
Q4: What is the proposed mechanism for the esterification using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate?
A4: The reaction is believed to proceed through a β-silyl carbocation intermediate. The carboxylic acid protonates the imidate, which then eliminates trichloroacetamide (B1219227) to form a stable β-silyl carbocation. This carbocation is then attacked by the carboxylate to form the final ester product.[1]
Experimental Protocols
Protocol 1: General Procedure for Esterification with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate [1]
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous toluene (0.25 M), add 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (2.0 equiv) via syringe at room temperature.
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Typical reaction times are 18-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate in vacuo.
-
If excess imidate is difficult to separate, dissolve the crude residue in ethyl acetate and stir with 1% aqueous TFA for a short period to hydrolyze the remaining imidate.
-
Perform an aqueous workup, dry the organic layer, and purify the product by silica gel chromatography.
Visualizations
References
Technical Support Center: 2-(Trimethylsilyl)ethanol (Teoc) Protection Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(trimethylsilyl)ethanol (Teoc) as a protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the Teoc protecting group and what is it used for?
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group commonly used for amines.[1][2] It is valued for its stability under a range of conditions, including exposure to most alkalis, noble metal catalysis, and some acidic conditions.[1] This stability allows for selective manipulation of other functional groups within a molecule.
Q2: How is the Teoc group introduced?
The Teoc group is typically introduced by reacting an amine with a Teoc-donating reagent in the presence of a base. Common reagents include:
-
Teoc-Cl (2-(trimethylsilyl)ethyl chloroformate)
-
Teoc-OSu (N-(2-(trimethylsilyl)ethoxycarbonyloxy)succinimide)[2]
-
Teoc-OBt (1-(2-(trimethylsilyl)ethoxycarbonyloxy)benzotriazole)
-
Teoc-NT (1-(2-(trimethylsilyl)ethoxycarbonyloxy)-3-nitro-1,2,4-triazole)[2]
Bases such as triethylamine (B128534), pyridine, or sodium bicarbonate are commonly employed.[1]
Q3: How is the Teoc group removed (deprotected)?
Deprotection of the Teoc group is typically achieved through two main pathways:
-
Fluoride-mediated cleavage: Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), cesium fluoride (CsF), or potassium fluoride (KF) are used.[3][4] The fluoride ion attacks the silicon atom, initiating a β-elimination reaction that releases the free amine, ethylene, carbon dioxide, and trimethylsilyl (B98337) fluoride.[2]
-
Acid-mediated cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave the Teoc group.[1]
Q4: What is the orthogonality of the Teoc group with other common protecting groups?
The Teoc group exhibits good orthogonality with several common protecting groups:
-
Stable to: Conditions used for the removal of Fmoc (piperidine) and Cbz (hydrogenolysis) groups.[1][5]
-
Not stable to: The acidic conditions typically used to remove the Boc group (e.g., strong TFA treatment). The Teoc group is prone to acidolysis and will likely be cleaved along with the Boc group.[5][6]
Troubleshooting Guides
Issue 1: Side Reactions During Teoc Protection
Q: I am observing low yields and/or the formation of byproducts during the Teoc protection step. What could be the cause and how can I troubleshoot this?
A: Low yields or byproduct formation during Teoc protection can arise from several factors:
-
Steric Hindrance: Protecting sterically hindered primary or secondary amines can be challenging.
-
Moisture Sensitivity of Reagents: Teoc-Cl is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Solution: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents. In contrast, some Teoc reagents are noted for their stability and do not easily absorb moisture.[8]
-
-
Byproduct from the Reagent: The leaving group from the Teoc reagent can sometimes be difficult to remove.
-
Solution: When using Teoc-NT, the nitrotriazole byproduct has low solubility in dichloromethane (B109758) and can be easily removed by filtration, simplifying purification.[2][7] For other reagents, careful chromatographic purification is often necessary.
-
Issue 2: Side Reactions During Fluoride-Mediated Teoc Deprotection
Q: After deprotecting my Teoc-protected compound with TBAF, I am having difficulty purifying my product. What are the common side reactions and purification challenges?
A: The most common issue with TBAF-mediated deprotection is the formation of tetrabutylammonium salts, which can be difficult to remove from the desired product, especially if the product is polar.[3]
-
Problem: Tetrabutylammonium salts are often soluble in organic solvents and can co-elute with the product during chromatography.
-
Troubleshooting Strategies:
-
Aqueous Workup: If your product is not water-soluble, an aqueous workup can help remove the majority of the TBAF-related salts.
-
Non-Aqueous Workup: For water-soluble or sensitive products, a non-aqueous workup is preferred. One effective method involves adding a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture after deprotection is complete. The resin captures the tetrabutylammonium cation, and the calcium carbonate neutralizes the generated HF. The solid byproducts can then be removed by filtration.
-
Alternative Fluoride Sources: Consider using alternative fluoride sources that produce more easily removable byproducts. Cesium fluoride (CsF) or potassium fluoride (KF) are good alternatives.[4][9] These are solid reagents and their corresponding salts are generally less soluble in organic solvents.
-
Precipitation/Washing: In some cases, dissolving the crude mixture in a solvent in which the desired product is soluble but the tetrabutylammonium salts are not (or vice-versa) can facilitate separation. Washing with a saturated solution of NH4Cl in diethyl ether has also been reported to be effective.[10]
-
-
Q: Can the fluoride source cause other side reactions in my molecule?
A: Yes, the basicity of fluoride reagents can sometimes lead to undesired side reactions, especially in sensitive substrates.
-
Problem: Epimerization of stereocenters alpha to a carbonyl group or other base-labile group degradation.
-
Troubleshooting Strategies:
-
Use a Milder Fluoride Source: TAS-F (tris(dimethylamino)sulfonium difluorotrimethylsilicate) is a less basic fluoride source that can be used for sensitive substrates.[11]
-
Buffered Conditions: Adding a mild acid, like acetic acid, to the reaction mixture can help buffer the basicity of the fluoride source.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to avoid prolonged exposure to the basic conditions once the deprotection is complete.
-
-
Issue 3: Side Reactions During Acid-Mediated Teoc Deprotection
Q: I am using TFA to deprotect the Teoc group. What potential side reactions should I be aware of?
A: While TFA can effectively cleave the Teoc group, the strong acidic conditions can lead to several side reactions, particularly in complex molecules like peptides.
-
Problem: Acid-labile functional groups elsewhere in the molecule may be cleaved or modified. As mentioned, the Teoc group is not orthogonal to the Boc group, and both will be removed by TFA.[5][6]
-
Problem: Cationic species generated during deprotection can react with nucleophilic residues. For example, the trimethylsilyl ethyl cation or other carbocations formed from acid-labile side-chain protecting groups can alkylate sensitive amino acid residues like tryptophan and methionine.[7]
-
Troubleshooting Strategies:
-
Use of Scavengers: Include "scavengers" in the cleavage cocktail to trap these reactive cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Optimize Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C) and for the minimum time necessary to achieve complete cleavage.
-
Alternative Deprotection Method: If acid-mediated side reactions are a significant problem, switching to a fluoride-mediated deprotection strategy is the best solution.
-
-
Data Presentation
Table 1: Comparison of Common Teoc Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages & Side Reactions |
| TBAF | 1.1-1.5 eq. in THF, rt, 1-4 h | Commercially available as a solution, effective for most substrates. | Forms tetrabutylammonium salt byproducts that can be difficult to remove. Can be basic, potentially causing epimerization or degradation of sensitive substrates. |
| TFA | 25-50% in DCM, rt, 1-2 h | Volatile byproducts are easily removed. | Not orthogonal with Boc group.[6] Strong acid can cleave other acid-labile groups. Can generate reactive cations leading to side reactions with nucleophilic residues.[7] |
| CsF | Excess, in DMF or THF, rt to 60°C | Anhydrous conditions possible, byproducts are generally insoluble in organic solvents.[4][9] | Slower reaction times may be required compared to TBAF. |
| HF-Pyridine | Excess, in THF, 0°C to rt | Effective for silyl (B83357) ether cleavage. | Highly toxic and corrosive. Pyridinium salts can be difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for Teoc Protection of a Primary Amine
-
Dissolve the amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a base, such as triethylamine (1.5-2.0 eq) or pyridine.
-
Cool the mixture to 0 °C.
-
Add the Teoc-reagent (e.g., Teoc-OSu, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for TBAF Deprotection of a Teoc-Protected Amine with Non-Aqueous Workup
-
Dissolve the Teoc-protected amine (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF in THF (1.0 M, 1.2 eq) dropwise at room temperature.
-
Stir the reaction until completion (monitor by TLC or LC-MS).
-
Add powdered calcium carbonate (excess) and a sulfonic acid resin (e.g., DOWEX 50WX8-400, excess) to the reaction mixture.
-
Stir the suspension for 1-2 hours at room temperature.
-
Filter the mixture through a pad of celite, washing the filter cake with THF or methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
References
- 1. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]
- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of Teoc Protecting Group [en.highfine.com]
- 9. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-(trimethylsilyl)ethanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts in reactions involving 2-(trimethylsilyl)ethanol (TMSE) and its derivatives, such as 2-(trimethylsilyl)ethoxymethyl (SEM) ethers and 2-(trimethylsilyl)ethyl (TMSE) esters.
Troubleshooting Guides
Issue 1: Presence of Greasy or Oily Impurities After Work-up
Q: After my reaction and standard aqueous work-up, I observe a persistent oily or greasy residue in my product, which is difficult to remove by simple filtration or concentration. What is this residue and how can I remove it?
A: This residue is likely composed of siloxanes, which are common byproducts in reactions involving silicon-containing reagents.[1] Siloxanes are non-polar and can be challenging to separate from products with similar polarities.
Recommended Solutions:
-
Flash Column Chromatography: This is the most common method for removing siloxane byproducts.[2] Due to their non-polar nature, siloxanes typically elute very quickly.
-
Eluent System: Start with a non-polar eluent (e.g., pure hexanes or pentane) to wash the siloxanes off the column before eluting your more polar product with a solvent mixture (e.g., ethyl acetate (B1210297)/hexanes).
-
-
Distillation or Kugelrohr: If your desired product is a non-volatile solid or a high-boiling oil, and the siloxane is the main impurity, it can sometimes be removed under high vacuum.[1]
-
Precipitation/Crystallization: If your product is a solid, you can attempt to precipitate or crystallize it from a minimal amount of a solvent in which the siloxane is highly soluble (e.g., pentane (B18724) or hexanes).[1] The siloxane should remain in the mother liquor.
-
Activated Carbon Treatment: For non-polar siloxanes, stirring the crude product in a solution with activated carbon can effectively adsorb these impurities.[2] The carbon is then removed by filtration.
Issue 2: Difficulty Removing Tetrabutylammonium (B224687) (TBAF) Salts After Deprotection
Q: I've used tetrabutylammonium fluoride (B91410) (TBAF) to deprotect my TMSE ester or SEM ether, and now I'm struggling to remove the resulting tetrabutylammonium salts during purification. They seem to be soluble in my organic solvent and co-elute with my product during chromatography.
A: Tetrabutylammonium salts are a common byproduct of TBAF-mediated deprotection and are known to be difficult to remove due to their solubility in many organic solvents.[3]
Recommended Solutions:
-
Aqueous Work-up with Brine: A thorough aqueous work-up is the first line of defense. Washing the organic layer multiple times with water and then brine can help partition the majority of the TBAF salts into the aqueous phase.
-
Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can help to protonate any residual fluoride ions and improve the water solubility of the ammonium (B1175870) salts.
-
Ion-Exchange Resin: A highly effective method is to stir the reaction mixture with a sulfonic acid resin (e.g., DOWEX 50WX8-400) after deprotection. The tetrabutylammonium cation will be captured by the resin, which can then be removed by filtration. This method avoids an aqueous work-up, which is particularly useful for water-soluble products.
-
Alternative Fluoride Source: In future experiments, consider using an alternative fluoride source that generates more easily removable byproducts. For example, using potassium fluoride (KF) with a phase-transfer catalyst (like 18-crown-6) or using tetraethylammonium (B1195904) fluoride (TEAF) or tetramethylammonium (B1211777) fluoride (TMAF) can be effective alternatives.[3] The resulting salts from these reagents are often less soluble in organic solvents.[3]
Issue 3: Incomplete Deprotection or Low Yield
Q: I am observing incomplete deprotection of my TMSE/SEM group or obtaining a low yield of my desired product. What could be the cause and how can I improve it?
A: Several factors can contribute to incomplete deprotection or low yields.
Possible Causes and Solutions:
-
Reagent Quality: Ensure your TBAF solution has not decomposed. It is hygroscopic and can be deactivated by water. Use a relatively fresh bottle or a new, sealed solution.
-
Reaction Time and Temperature: Deprotection of sterically hindered silyl (B83357) ethers may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Substrate Decomposition: The basicity of TBAF can cause decomposition of base-sensitive substrates.[4]
-
Buffering: To mitigate this, consider buffering the reaction mixture with a mild acid like acetic acid.[4]
-
Milder Reagents: For highly sensitive substrates, using a milder fluoride source like HF-Pyridine or triethylamine (B128534) trihydrofluoride (Et3N·3HF) might be necessary.
-
-
Product is Water-Soluble: If your deprotected product has high water solubility, it may be lost during the aqueous work-up. In this case, an anhydrous work-up using an ion-exchange resin to remove TBAF is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound as a precursor to protecting groups like SEM or Teoc?
A1:
-
During Protection (e.g., with SEM-Cl or Teoc-OSu):
-
Unreacted Starting Materials: Residual this compound or the protecting group precursor.
-
Reagent-Derived Byproducts: For example, when using Teoc-NT (the Sodeoka reagent), the nitrotriazole byproduct is formed, which is conveniently insoluble in common organic solvents and can be removed by filtration.[2]
-
Hydrolysis Products: If moisture is present, the silylating agent can hydrolyze to form silanols, which can then dimerize to form siloxanes (e.g., hexamethyldisiloxane).
-
-
During Deprotection (e.g., with TBAF):
-
Cleaved Protecting Group Fragments: The deprotection of TMSE or SEM groups with fluoride generates trimethylsilyl (B98337) fluoride (Me3SiF), ethylene, and in the case of SEM, formaldehyde.[2] These are volatile and typically removed during solvent evaporation.
-
Deprotection Reagent Residues: As discussed in the troubleshooting guide, tetrabutylammonium salts are the major byproduct when using TBAF.[3]
-
Siloxanes: If water is present during the work-up, Me3SiF can hydrolyze to trimethylsilanol (B90980) (Me3SiOH), which readily condenses to form hexamethyldisiloxane (B120664) ((Me3Si)2O).
-
Q2: I see an unexpected singlet around 0 ppm in my 1H NMR spectrum after purification. What is it?
A2: A sharp singlet at approximately 0 ppm in a 1H NMR spectrum is highly characteristic of the methyl protons on a silicon atom, such as in trimethylsilyl (TMS) containing compounds. This signal is likely due to residual silicon-containing byproducts, most commonly siloxanes like hexamethyldisiloxane. These non-polar compounds can be difficult to remove completely and may persist even after chromatography.
Q3: Can I use acidic conditions to remove a TMSE or SEM protecting group?
A3: Yes, acidic conditions can be used for deprotection. The stability of silyl ethers to acid is generally TMS < TES < TBS < TIPS < TBDPS.[5] The SEM group is generally more stable to acid than a simple TMS ether but can be cleaved with strong acids like trifluoroacetic acid (TFA). TMSE esters can also be cleaved by strong acids. However, this method is only suitable if your target molecule is stable to acidic conditions. Fluoride-mediated deprotection is often preferred for its milder conditions and orthogonality to many other protecting groups.
Q4: Are there any non-chromatographic methods to remove siloxane byproducts?
A4: Yes, several non-chromatographic methods can be effective:
-
Distillation/Kugelrohr: Effective if your product is significantly less volatile than the siloxane byproducts.[1]
-
Crystallization/Precipitation: If your product is a solid, this can be a very effective method to leave the oily siloxanes in the mother liquor.[1]
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can adsorb non-polar siloxanes, which are then filtered off.[2]
-
Liquid-Liquid Extraction: In some cases, a carefully chosen biphasic solvent system (e.g., hexane (B92381) and acetonitrile) can be used to partition the siloxane away from the desired product.[1]
Data Presentation
Table 1: Comparison of Adsorbent Efficiency for Siloxane Removal
This table summarizes the reported removal efficiency of various adsorbents for siloxanes, primarily from biogas streams. While the context is different from synthetic reaction work-ups, the data provides a useful comparison of the intrinsic adsorption capabilities of these materials for siloxane compounds.
| Adsorbent Material | Siloxane Type | Removal Efficiency (%) | Reference(s) |
| Activated Carbon | Various | 13.3 - 100 | [1] |
| Activated Carbon (C64) | D4 | Adsorption capacity: 37.3 mg/g | [2] |
| Activated Carbon (CKC) | D4 | Adsorption capacity: 25.2 mg/g | [2] |
| Waste-Wood Char | D4 | Adsorption capacity: 3.5 mg/g | [2] |
| Silica Gel | Various | Not specified, but commonly used | [6] |
| Activated Alumina | Various | Not specified, but a known method | [6] |
Note: D4 refers to octamethylcyclotetrasiloxane, a common siloxane.
Table 2: Deprotection of TMSE and TMSi Esters with TBAF
This table provides a quantitative comparison of the deprotection times for 2-(trimethylsilyl)ethyl (Tmse) and 2-(trimethylsilyl)isopropyl (Tmsi) esters under different conditions, highlighting the influence of solvent and reagent equivalents.
| Substrate | Solvent | Equivalents of TBAF | Time (h) | Yield (%) | Reference |
| Tetrapeptide-OTmse | EtOAc/THF (1:1) | 4 | 16 | 60 | [1] |
| Tetrapeptide-OTmse | THF | 4 | 2 | 80 | [1] |
| Tetrapeptide-OTmse | THF | 8 | 1 | 90 | [1] |
| Tetrapeptide-OTmsi | EtOAc/THF (1:1) | 4 | 16 | 50 | [1] |
| Tetrapeptide-OTmsi | THF | 4 | 16 | 50 | [1] |
| Tetrapeptide-OTmsi | THF | 8 | 4 | 80 | [1] |
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection and Aqueous Work-up
-
Dissolution: Dissolve the silyl-protected compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TBAF: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (B109758) and quench by adding water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2-3 times) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Removal of Tetrabutylammonium Salts using a Sulfonic Acid Resin
-
Deprotection: Perform the TBAF deprotection as described in steps 1-4 of Protocol 1.
-
Resin Addition: To the reaction mixture, add a sulfonic acid resin (e.g., DOWEX 50WX8-400, approximately 5-10 g per mmol of TBAF used) and powdered calcium carbonate (optional, but can help neutralize HF, ~1.5-3 g per mmol of TBAF).
-
Stirring: Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the resin and any inorganic salts.
-
Washing: Wash the filter cake thoroughly with the reaction solvent (e.g., THF) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product, now free of tetrabutylammonium salts.
-
Purification: Further purify the product as needed by flash column chromatography or crystallization.
Protocol 3: Removal of Siloxane Byproducts with Activated Carbon
-
Dissolution: Dissolve the crude product contaminated with siloxane oil in a minimal amount of a suitable organic solvent (e.g., hexanes, toluene, or dichloromethane).
-
Adsorption: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.
-
Rinsing: Rinse the filter cake with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and rinses and remove the solvent under reduced pressure to yield the product, now with a reduced amount of siloxane impurities.
Mandatory Visualization
Caption: General experimental workflow for silyl ether deprotection and purification.
Caption: Troubleshooting logic for identifying and removing common byproducts.
References
Technical Support Center: TLC Monitoring of 2-(Trimethylsilyl)ethanol (Teoc) Protection Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals employing Thin-Layer Chromatography (TLC) to monitor 2-(trimethylsilyl)ethanol (Teoc) protection reactions of amines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor my Teoc protection reaction?
A1: TLC is a rapid, inexpensive, and effective technique to monitor the progress of a chemical reaction.[1] It allows you to qualitatively assess the consumption of your starting amine, the formation of the Teoc-protected product, and the presence of any byproducts in near real-time.[2] This helps in determining the reaction's endpoint, ensuring the complete conversion of the starting material and preventing the formation of impurities due to prolonged reaction times.
Q2: How does the polarity of the starting amine and the Teoc-protected product differ on a TLC plate?
A2: Generally, the Teoc-protected amine is significantly less polar than the starting primary or secondary amine. This is because the polar N-H bond of the amine is replaced by a less polar N-C bond within the carbamate (B1207046) group. Consequently, on a normal-phase silica (B1680970) gel TLC plate, the Teoc-protected product will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the starting amine which will remain closer to the baseline.[3][4]
Q3: What are the common reagents used for Teoc protection of amines?
A3: Common reagents for introducing the Teoc group include N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), and reagents like Teoc-OBt and Teoc-NT.[5][6][7] These are typically used in the presence of a base such as triethylamine (B128534) or pyridine.[6][7][8]
Q4: Which visualization techniques are suitable for detecting Teoc-protected amines on a TLC plate?
A4: Since many amines and their derivatives are not colored, visualization methods are necessary.[9]
-
UV Light (Non-destructive): If your starting amine or product contains a chromophore (e.g., an aromatic ring), they can often be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent green background.[10] This should always be the first method attempted as it does not alter the compounds.[9][10]
-
Staining (Destructive): If the compounds are not UV-active, various chemical stains can be used. After dipping or spraying the plate with the staining solution, gentle heating is often required to develop the spots.[9]
-
Ninhydrin (B49086): This stain is excellent for detecting primary and secondary amines, which will appear as colored spots (often purple or pink).[11] The spot corresponding to the starting amine will stain, while the fully protected product spot should not. This provides a clear indication of the reaction's progress.
-
Potassium Permanganate (B83412) (KMnO₄): This is a general stain for most organic compounds and will visualize the starting material, product, and many byproducts as yellow-brown spots on a purple background.[12]
-
p-Anisaldehyde: This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating, which can help differentiate between the product and any byproducts.[10]
-
Q5: How can I be sure that a new spot on my TLC is the desired product?
A5: While a new spot with a higher Rf than the starting material is a good indication of product formation, it is not definitive proof. To increase confidence, you can use a "co-spot." A co-spot involves applying a sample of the starting material and the reaction mixture at the same point on the baseline of the TLC plate.[2] If the reaction is incomplete, you will see two distinct spots. As the reaction progresses, the lower spot (starting material) in the reaction mixture lane will diminish, and the upper spot (product) will intensify.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: The most common cause is applying too much sample to the TLC plate.[9][13] 2. Highly Polar Compound: Amines, being basic, can interact strongly with the acidic silica gel, causing streaking.[13] 3. Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too diffuse. | 1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the plate.[9][13] 2. Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (Et₃N, ~0.5-1%) to the eluent to neutralize the acidic sites on the silica gel and improve the spot shape.[8] 3. Use a Less Polar Spotting Solvent: If possible, dissolve your sample in a less polar, volatile solvent for spotting. |
| Spots are Not Visible | 1. Compound is Not UV-Active: The starting material or product may not contain a UV chromophore. 2. Sample is Too Dilute: The concentration of the compound may be too low to be detected.[13] 3. Compound Evaporation: The compound may be volatile and evaporate from the plate before or during development.[13] | 1. Use a Staining Agent: Employ a chemical stain such as potassium permanganate, p-anisaldehyde, or ninhydrin to visualize the spots.[13] 2. Concentrate the Sample Spot: Apply the sample multiple times to the same spot on the baseline, allowing the solvent to dry completely between applications.[13] 3. Minimize Drying Time: If volatility is suspected, minimize the time the plate is exposed to air or heat before visualization. |
| Spots Remain at the Baseline (Low Rf) | 1. Eluent is Not Polar Enough: The solvent system does not have sufficient polarity to move the compounds up the plate.[13][14] | 1. Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).[13][14] |
| Spots are at the Solvent Front (High Rf) | 1. Eluent is Too Polar: The solvent system is too polar, causing all components to travel with the solvent front without separation.[13][14] | 1. Decrease Eluent Polarity: Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[13][14] |
| Uneven Solvent Front | 1. Improperly Sealed Chamber: The developing chamber is not properly saturated with solvent vapors. 2. Plate Touching the Chamber Walls or Filter Paper: This can disrupt the capillary action.[15] 3. Uneven Plate Surface: The silica gel at the bottom of the plate may be chipped or uneven. | 1. Saturate the Chamber: Place a piece of filter paper in the developing chamber with the eluent and allow it to sit for 5-10 minutes before running the plate to ensure the atmosphere is saturated with solvent vapor. 2. Proper Plate Placement: Ensure the TLC plate is not touching the sides of the chamber or the filter paper. 3. Inspect the Plate: Check for any damage to the silica layer before use. |
| Appearance of a New Spot that is Not the Product | 1. Formation of a Byproduct: The reaction may be producing an unexpected side product. 2. Decomposition on Silica: The starting material or product may be unstable on the acidic silica gel.[10] | 1. Analyze Reaction Conditions: Re-evaluate your reaction conditions (temperature, reagents, etc.) to minimize side reactions. 2. Test for Stability: Spot the pure starting material or product on a TLC plate, let it sit for 10-15 minutes, and then develop it. If new spots appear, decomposition is likely occurring. Consider using a different stationary phase like alumina (B75360) or adding a modifier like triethylamine to the eluent.[10] |
Data Presentation
The following table provides representative Rf values for compounds involved in the Teoc protection of benzylamine (B48309). These values are illustrative and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
| Compound | Structure | Function | Typical Rf Value (20% Ethyl Acetate in Hexane) |
| Benzylamine | C₆H₅CH₂NH₂ | Starting Material | ~ 0.15 |
| Teoc-OSu | (CH₃)₃SiCH₂CH₂OC(O)ON(COCH₂)₂ | Protecting Reagent | ~ 0.50 |
| N-Teoc-benzylamine | C₆H₅CH₂NHC(O)OCH₂CH₂Si(CH₃)₃ | Product | ~ 0.65 |
| N-Hydroxysuccinimide | (CH₂)₂(CO)₂NOH | Byproduct | ~ 0.10 |
Experimental Protocols
Detailed Methodology for TLC Monitoring of Teoc Protection of Benzylamine
This protocol describes the in-situ monitoring of the protection of benzylamine with Teoc-OSu using thin-layer chromatography.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Heat gun or hot plate
-
Reaction mixture: Benzylamine, Teoc-OSu, and triethylamine in a suitable solvent (e.g., dichloromethane).
-
Reference solutions: Dilute solutions of benzylamine and Teoc-OSu in the reaction solvent.
-
Eluent: 20% Ethyl Acetate in Hexane (v/v)
Procedure:
-
Prepare the TLC Chamber: Pour the eluent (20% ethyl acetate in hexane) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to aid in saturating the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the TLC plate.
-
Mark three evenly spaced points on the baseline for spotting. Label them 'SM' (Starting Material - Benzylamine), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
-
-
Spot the TLC Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of the dilute benzylamine reference solution to the 'SM' mark.
-
Rxn Lane: Using a new capillary spotter, take an aliquot of the reaction mixture and apply a small spot to the 'Rxn' mark.
-
Co Lane: Apply a spot of the benzylamine reference solution to the 'Co' mark. Then, without changing spotters, apply a spot of the reaction mixture directly on top of the benzylamine spot.
-
Note: Keep the spots as small as possible (1-2 mm in diameter) for better resolution.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the eluent.
-
Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). Circle any dark spots with a pencil.[9] Benzylamine, Teoc-OSu, and the Teoc-protected product should all be UV active due to their respective aromatic and carbonyl functionalities.
-
Staining: If necessary, use a chemical stain for further visualization. For example, dip the plate into a potassium permanganate solution, then gently heat with a heat gun until colored spots appear against the background.
-
-
Analyze the Results:
-
Initial Stage (t=0): The 'Rxn' lane should show a prominent spot corresponding to the starting material (benzylamine) at a low Rf and a spot for the Teoc-OSu at a higher Rf.
-
During the Reaction: As the reaction proceeds, the spot for benzylamine in the 'Rxn' lane will decrease in intensity, while a new spot, corresponding to the less polar N-Teoc-benzylamine, will appear at a higher Rf than both the starting amine and the Teoc-OSu. The 'Co' spot will show two distinct spots initially, which will help in identifying the starting material spot in the 'Rxn' lane.
-
Completion: The reaction is considered complete when the benzylamine spot is no longer visible in the 'Rxn' lane.
-
Mandatory Visualization
Caption: Workflow for TLC Monitoring of a Reaction.
Caption: Logical Progression of TLC Analysis During a Reaction.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Home Page [chem.ualberta.ca]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Overcoming steric hindrance in silylation with 2-(trimethylsilyl)ethanol derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming steric hindrance in silylation reactions using 2-(trimethylsilyl)ethanol derivatives, primarily focusing on the widely used 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when silylating a sterically hindered alcohol with SEM-Cl?
A1: The main challenge is the reduced reaction rate and lower yield due to steric hindrance. The bulky nature of both the substrate (e.g., a tertiary alcohol) and the silylating agent can impede the necessary nucleophilic attack of the alcohol's oxygen on the silicon or adjacent carbon atom. This often requires more forcing reaction conditions or alternative strategies to achieve efficient protection.
Q2: When should I choose SEM protection over other silyl (B83357) ethers like TBS or TIPS for a hindered alcohol?
A2: SEM ethers offer a unique advantage in that they are acetals, not silyl ethers directly bonded to the protected oxygen. This makes them stable to a wide range of conditions under which other silyl ethers might be labile. They are generally stable to bases, organometallic reagents, and various oxidizing and reducing agents. The deprotection conditions, typically using fluoride (B91410) ions or Lewis acids, are orthogonal to many other protecting groups, providing strategic flexibility in a multi-step synthesis.
Q3: My SEM protection of a tertiary alcohol is giving a very low yield. What are the most common reasons?
A3: Low yields in the SEM protection of sterically hindered alcohols can often be attributed to several factors:
-
Incomplete deprotonation of the alcohol: Tertiary alcohols are less acidic and require a strong base to form the corresponding alkoxide.
-
Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time are critical.
-
Steric hindrance: The sheer bulk around the hydroxyl group may necessitate more reactive reagents or higher temperatures.
-
Moisture: Like other silylation reactions, the presence of water can consume the base and the silylating agent.
Q4: Can I use a weaker base like triethylamine (B128534) (Et₃N) or DIPEA for SEM protection of a hindered alcohol?
A4: While weaker, non-nucleophilic amine bases are sometimes used for silylation, they are often inefficient for protecting sterically hindered alcohols with SEM-Cl. Stronger bases like sodium hydride (NaH) are typically required to ensure complete deprotonation of the alcohol, which is crucial for driving the reaction to completion.
Q5: What are the main side reactions to watch out for during SEM protection?
A5: The primary side reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary alcohols under strongly basic conditions. Additionally, if the substrate contains other nucleophilic functional groups, they may also react with SEM-Cl.
Troubleshooting Guides
Issue 1: Low or No Product Formation in SEM Protection
If you are observing a low yield or no formation of your desired SEM ether, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield SEM protection reactions.
Issue 2: Difficult Deprotection of a Hindered SEM Ether
The removal of a SEM group from a sterically congested position can also be challenging.
Technical Support Center: Preventing Silyl Group Migration in Polyol Protection
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing silyl (B83357) group migration during the protection of polyols. Uncontrolled migration can lead to undesired isomers, reduced yields, and complications in multi-step syntheses. This resource offers troubleshooting guides and frequently asked questions to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is silyl group migration and why does it occur?
A1: Silyl group migration is an intramolecular rearrangement where a silyl group moves from one oxygen atom to another within a polyhydroxylated molecule.[1][2] This process is often an equilibrium driven by the formation of the most thermodynamically stable isomer, which is typically a silyl ether on a primary alcohol over a secondary one. The most common mechanism is a base- or acid-catalyzed process related to the Brook rearrangement, which proceeds through a pentacoordinate silicon intermediate.[3][4][5] The primary driving force for this rearrangement is the formation of the very strong silicon-oxygen (Si-O) bond at the expense of a weaker silicon-carbon (Si-C) bond.[4][5]
Q2: What are the key factors that influence silyl group migration?
A2: Several experimental factors can promote or suppress silyl group migration:
-
Catalysts: Both acidic and basic conditions, even in trace amounts, can catalyze migration.[1][3]
-
Steric Hindrance: The steric bulk of the silyl group is a critical factor. Larger, more sterically hindered groups (e.g., TBDPS, TIPS) are significantly less prone to migration than smaller groups (e.g., TMS, TES).[6][7][8]
-
Temperature: Higher temperatures provide the energy to overcome activation barriers, favoring the formation of the thermodynamically more stable product, which is often the migrated one.[9]
-
Solvent: Polar aprotic solvents, such as THF, can influence the equilibrium by stabilizing intermediates that lead to migration.[4][5]
-
Reaction Time: Longer reaction times allow the system to reach thermodynamic equilibrium, increasing the likelihood of observing the migrated product.[10]
Q3: How can I detect if silyl group migration has occurred in my reaction?
A3: Silyl migration results in the formation of a structural isomer. The most definitive method for detection is Nuclear Magnetic Resonance (NMR) spectroscopy . Changes in the chemical shifts of protons and carbons adjacent to the hydroxyl groups will indicate if the silyl group has moved. For more complex cases, 2D NMR techniques (like COSY and HMBC) can elucidate the new structure. Thin-Layer Chromatography (TLC) can often show the formation of a new spot with a different Rf value, suggesting an isomeric product has formed. Advanced mass spectrometry techniques can also be used to characterize and identify the resulting isomers.[11]
Q4: Which silyl protecting group is the least likely to migrate?
A4: The tendency of a silyl group to migrate is inversely related to its steric bulk.[12] Very bulky groups hinder the formation of the required pentacoordinate silicon intermediate, thus slowing down the migration process.[13] The general order of stability against migration (from least stable to most stable) is:
TMS < TES < TBDMS (TBS) < TIPS < TBDPS [6][14][15]
Therefore, tert-Butyldiphenylsilyl (TBDPS) is the common silyl group least prone to migration due to its significant steric hindrance.
Troubleshooting Guide
Problem 1: My silylation reaction on a diol gave a mixture of isomers, with the silyl group on the thermodynamically favored hydroxyl. How can I obtain the kinetically favored product?
This is a classic case of kinetic versus thermodynamic control .[10][16] The thermodynamically controlled product is the most stable isomer, while the kinetically controlled product is the one that forms the fastest. To favor the kinetic product:
-
Lower the Reaction Temperature: Perform the reaction at a low temperature (e.g., -78 °C, -40 °C, or 0 °C). Low temperatures prevent the system from reaching equilibrium, effectively "trapping" the faster-forming kinetic product.[10]
-
Shorten the Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Extended reaction times allow for equilibration to the thermodynamic product.[10]
-
Use a Bulky Silylating Agent: A sterically demanding silyl group like TIPS or TBDPS will often react faster with the less sterically hindered hydroxyl group (often the primary one), which may also be the desired kinetic product.[17][18]
-
Choice of Base and Solvent: Use a strong, sterically hindered, non-nucleophilic base to favor deprotonation at the more accessible site. The choice of solvent can also influence selectivity.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 4. Brook Rearrangement [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Gauging the Steric Effects of Silyl Groups with a Molecular Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. benchchem.com [benchchem.com]
- 17. BJOC - Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]
- 18. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Teoc Protecting Group Instability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,2,2-trichloroethoxycarbonyl (Teoc) protecting group is a valuable tool in modern organic synthesis, prized for its general stability and orthogonal cleavage conditions. However, unexpected cleavage during reaction workup can lead to yield loss and purification challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the nuances of Teoc group stability and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the standard cleavage conditions for the Teoc group?
The Teoc group is most commonly cleaved under two main conditions:
-
Fluoride-mediated cleavage: Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) readily cleave the Teoc group via a β-elimination mechanism.[1][2] This is the most widely used and generally cleanest method for Teoc removal.
-
Acidic cleavage: The Teoc group can be removed by treatment with moderately strong acids like trifluoroacetic acid (TFA) or Lewis acids such as zinc bromide (ZnBr₂).[3]
Q2: I'm not using fluoride or strong acid, but I'm still seeing Teoc cleavage during my aqueous workup. What could be the cause?
While generally stable to hydrolysis and a range of pH conditions, the Teoc group can be labile under certain aqueous workup conditions.[1] Potential causes for unexpected cleavage include:
-
Prolonged exposure to even mildly acidic or basic conditions: While short washes are often tolerated, extended contact with aqueous solutions, particularly at elevated temperatures, can lead to gradual cleavage.
-
Presence of certain salts: High concentrations of salts generated during the neutralization of acidic or basic reaction mixtures may influence the local pH and contribute to Teoc group instability.
-
Biphasic conditions: The interface of aqueous and organic layers can sometimes create a microenvironment with a different effective pH, potentially accelerating cleavage.
Q3: My Teoc-protected compound seems to be decomposing during silica (B1680970) gel chromatography. Is this a known issue?
Yes, instability of Teoc-protected compounds on silica gel is a known, albeit not always predictable, issue. While many Teoc-protected compounds can be purified by silica gel chromatography without significant degradation, others show partial or even complete cleavage. The acidic nature of standard silica gel is the primary culprit. The surface silanol (B1196071) groups (Si-OH) on silica can act as a Brønsted or Lewis acid, catalyzing the removal of the Teoc group.[4] The extent of this degradation can be influenced by:
-
The specific Teoc-protected substrate: The electronic and steric properties of the molecule can affect the lability of the Teoc group.
-
The activity of the silica gel: The water content and manufacturing process of the silica gel can influence its acidity.
-
The solvent system used for elution: Protic solvents or solvent systems containing acidic additives can exacerbate the problem.
-
Contact time: Longer residence times on the column increase the likelihood of decomposition.
Q4: How can I minimize or prevent Teoc group cleavage during workup and purification?
To maintain the integrity of your Teoc-protected compound, consider the following strategies:
-
Minimize contact time with aqueous layers: Perform aqueous washes quickly and avoid letting the mixture stand for extended periods.
-
Use neutralized or buffered aqueous solutions: If possible, use saturated sodium bicarbonate or a phosphate (B84403) buffer to wash your organic extracts, rather than strongly acidic or basic solutions.
-
Work at reduced temperatures: Keeping the reaction and workup mixtures cold can significantly slow down the rate of undesired cleavage.
-
Consider alternative purification methods: If you observe decomposition on silica gel, explore other options such as:
-
Neutralized silica gel: Pre-treating the silica gel with a base like triethylamine (B128534) can neutralize the acidic sites.
-
Alumina (B75360) chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reverse-phase chromatography: If your compound is amenable, reverse-phase HPLC or flash chromatography can be an excellent, non-acidic purification method.
-
Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can be the most effective purification strategy, avoiding chromatography altogether. The ability to sometimes obtain high-purity Teoc-protected compounds without chromatography has been noted.[3]
-
Q5: There seems to be conflicting information about the acidic stability of the Teoc group, especially in comparison to the Boc group. Can you clarify this?
There is indeed some discrepancy in the literature regarding the acid lability of the Teoc group. Some sources describe it as "very stable to acids," while others state it is "prone to acidolysis and is not orthogonal to the Boc-group."[3][5] This suggests that the stability is highly context-dependent.
Generally, the tert-butoxycarbonyl (Boc) group is considered more acid-labile than the Teoc group under many standard conditions. However, the Teoc group's susceptibility to cleavage by both protic and Lewis acids means that its "orthogonality" to Boc is not absolute. For instance, while Boc is readily cleaved by TFA, Teoc can also be removed under these conditions, albeit potentially at a slower rate depending on the substrate and reaction conditions.[5] Therefore, selective cleavage in the presence of both groups requires careful optimization.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to Teoc group instability during reaction workup.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Significant loss of product after aqueous workup (e.g., washing with dilute HCl or NaHCO₃) | 1. Prolonged exposure to acidic or basic aqueous solution. 2. Elevated temperature during workup. 3. Substrate-specific sensitivity of the Teoc group. | 1. Minimize the duration of aqueous washes. 2. Perform the workup at 0°C or below. 3. Use milder wash solutions, such as saturated ammonium (B1175870) chloride (for quenching organometallics) or brine. 4. If possible, proceed to the next step with the crude material after a simple extractive workup. |
| Multiple spots on TLC after silica gel chromatography, one of which corresponds to the deprotected amine. | 1. Acid-catalyzed cleavage on the silica gel surface. 2. Use of a protic or acidic mobile phase. | 1. Deactivate the silica gel by preparing a slurry with the eluent containing 1% triethylamine and then packing the column. 2. Switch to a less acidic stationary phase like neutral or basic alumina. 3. Employ reverse-phase chromatography. 4. Attempt to purify the compound by crystallization. |
| Teoc group is cleaved during a reaction intended to remove a Boc group with TFA. | 1. The Teoc group is not completely stable to the acidic conditions used for Boc removal. | 1. Reduce the reaction time for the Boc deprotection. 2. Lower the reaction temperature. 3. Use a milder acid for Boc removal, if compatible with the rest of the molecule. |
| Inconsistent results with Teoc group stability between different batches of the same reaction. | 1. Variations in the quality or age of reagents (e.g., wet solvents). 2. Differences in workup time or temperature. 3. Variations in the activity of the silica gel used for purification. | 1. Ensure all solvents and reagents are anhydrous where necessary. 2. Standardize workup procedures, paying close attention to time and temperature. 3. Use silica gel from the same manufacturer and batch if possible, or routinely test for acidity. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Reaction Mixture Containing a Teoc-Protected Amine
This protocol is designed to minimize the risk of Teoc group cleavage.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate or ammonium chloride to quench the reaction.
-
Extraction: Add the desired organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 x saturated aqueous sodium bicarbonate (if the reaction was acidic) or 1 x saturated aqueous ammonium chloride (if the reaction was basic/nucleophilic).
-
1 x brine.
-
Perform each wash quickly, minimizing shaking time.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
Analysis: Immediately analyze the crude product by TLC or LC-MS to assess the integrity of the Teoc group before proceeding with purification.
Protocol 2: Purification of a Teoc-Protected Compound using Deactivated Silica Gel
This protocol is recommended when standard silica gel chromatography causes decomposition.
-
Preparation of Deactivated Silica Gel:
-
Prepare the desired eluent system (e.g., 20% ethyl acetate in hexanes).
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions as usual.
-
-
Post-Chromatography Workup:
-
Combine the fractions containing the desired product.
-
Evaporate the solvent under reduced pressure.
-
To remove residual triethylamine, dissolve the residue in a suitable solvent and co-evaporate with toluene (B28343) or dichloromethane, or wash with a dilute, weakly acidic solution if the product is stable to such conditions.
-
Visualizations
Caption: Cleavage pathways for the Teoc protecting group.
Caption: Troubleshooting workflow for Teoc group instability.
References
- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. Application of Teoc Protecting Group [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(trimethylsilyl)ethyl (TMSE) Ester Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of 2-(trimethylsilyl)ethyl (TMSE) esters. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TMSE ester deprotection with a fluoride (B91410) source is incomplete. What are the common causes?
A1: Incomplete deprotection is a frequent issue that can stem from several factors:
-
Reagent Quality: The most common fluoride source, tetrabutylammonium (B224687) fluoride (TBAF), is hygroscopic. Water contamination can significantly reduce its efficacy.[1] For sensitive applications, it is crucial to use anhydrous TBAF or reagents freshly dried over molecular sieves.[1]
-
Insufficient Reagent: An inadequate amount of the fluoride source may not be enough to drive the reaction to completion, especially if the substrate is sterically hindered or present in a high concentration.
-
Reaction Time and Temperature: Deprotection of TMSE esters can be slow, particularly for hindered substrates.[2] Reaction times may need to be extended, or gentle heating (e.g., to 40-50 °C) might be necessary. However, be aware that higher temperatures can also promote side reactions.
-
Solvent Choice: The choice of solvent can influence reaction efficiency. Tetrahydrofuran (B95107) (THF) is most common, but in some cases, more polar solvents like dimethylformamide (DMF) can accelerate the reaction.[3] For instance, the deprotection of a TMSE ester was observed to be faster in pure THF compared to a mixture of ethyl acetate (B1210297) and THF.[3]
-
Steric Hindrance: Substrates with significant steric bulk around the ester functionality can hinder the approach of the fluoride ion to the silicon atom, slowing down the deprotection rate considerably.[4]
-
Substrate Properties: The electronic properties of the substrate can influence the lability of the TMSE group.
Q2: I am observing unexpected side reactions during deprotection. What are they and how can I minimize them?
A2: The primary side reaction is caused by the basicity of the deprotection conditions, particularly when using TBAF, which can be slightly basic.
-
Base-Mediated Side Reactions: For substrates sensitive to basic conditions, prolonged exposure to TBAF can lead to side reactions like epimerization or elimination. In peptide synthesis, diketopiperazine formation is a known issue at the dipeptide stage.[3]
-
Minimization Strategies:
-
Use Buffered Fluoride: Adding acetic acid to the TBAF solution can buffer the reaction mixture, making it less basic and minimizing base-catalyzed side reactions.[5]
-
Alternative Fluoride Sources: Consider using other fluoride sources that are less basic, such as triethylammonium (B8662869) fluoride (NEt3·3HF) or hydrogen fluoride-pyridine complex (HF·Pyridine).[6]
-
Alternative Deprotection Methods: For substrates that are highly sensitive or contain fluoride-labile functionality, non-fluoride cleavage methods can be employed. A notable alternative is using sodium hydride (NaH) in DMF.[4][7]
-
Q3: My substrate contains other silyl (B83357) protecting groups (e.g., TBDMS, TIPS). Will they be cleaved along with the TMSE ester?
A3: Yes, this is a significant risk. The high susceptibility of silicon to fluoride attack means that other silyl ethers are also prone to cleavage under standard TMSE deprotection conditions.[2] Selective deprotection is challenging and depends on the relative lability of the silyl groups. Generally, the order of lability to fluoride is TMS > TES > TBDMS > TIPS.[8] If selective cleavage is required, careful optimization of reaction conditions (e.g., lower temperature, shorter reaction time, buffered fluoride source) is necessary.
Q4: How can I improve the deprotection of a sterically hindered TMSE ester?
A4: For sterically demanding substrates, more forcing conditions are often required.[4]
-
Increase Temperature: Gently warming the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for an extended period (e.g., overnight) until completion.
-
Use a More Reactive Fluoride Source: Cesium fluoride (CsF) in DMF is often more effective than TBAF for hindered substrates.
-
Consider a Modified Protecting Group: For particularly challenging cases, using a modified silyl ethyl ester, such as the 2-phenyl-2-(trimethylsilyl)ethyl (PTMSE) ester, can be beneficial as it can be deprotected under milder conditions.[2]
Q5: Are there non-fluoride methods to cleave TMSE esters?
A5: Yes. While fluoride-mediated cleavage is the most common, alternative methods exist for specific applications.
-
Base-Mediated Cleavage: A method using sodium hydride (NaH) in DMF has been shown to cleanly deprotect TMSE esters, even for sterically hindered substrates and those containing fluoride-labile groups.[4][7]
-
Acid-Mediated Cleavage: TMSE esters are sensitive to acid.[2] Treatment with excess trifluoroacetic acid (TFA) can effectively cleave the ester, often leading to subsequent decarboxylation in the case of β-keto esters.[2]
Data Presentation
Table 1: Comparison of Common Fluoride-Based Deprotection Conditions
| Reagent | Typical Solvent | Temperature (°C) | Relative Reactivity | Notes |
| TBAF (1M in THF) | THF | 0 - 25 | High | Most common; can be basic; hygroscopic. |
| TBAF·3H₂O | CH₂Cl₂ | 25 | Moderate | Milder conditions, suitable for some sensitive substrates.[2] |
| CsF | DMF | 25 - 60 | Very High | Effective for sterically hindered substrates. |
| HF·Pyridine | THF, CH₂Cl₂ | 0 - 25 | High | Acidic; use with caution in plasticware.[6] |
| TASF | THF, DMF | 0 - 25 | Very High | Anhydrous fluoride source; highly reactive. |
Table 2: Troubleshooting Guide for Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion | Inactive reagent (water contamination) | Use fresh, anhydrous TBAF or dry over molecular sieves.[1] |
| Insufficient reaction time/temperature | Increase reaction time and/or gently warm the reaction. Monitor by TLC/LC-MS. | |
| Reaction stalls | Steric hindrance | Switch to a more reactive fluoride source (e.g., CsF in DMF) or increase the temperature. |
| Insufficient reagent | Increase the equivalents of the fluoride source (e.g., from 1.1 to 3 equivalents).[2] | |
| Side product formation | Base sensitivity of the substrate | Use a buffered fluoride source (e.g., TBAF with acetic acid).[5] |
| Fluoride sensitivity of other groups | Consider a non-fluoride deprotection method (e.g., NaH in DMF).[4] |
Visualizations
Deprotection Mechanism
Caption: Fluoride-induced β-elimination mechanism for TMSE ester deprotection.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting incomplete TMSE deprotection.
Logical Relationships of Deprotection Factors
Caption: Factors influencing the efficiency of 2-(trimethylsilyl)ethyl ester deprotection.
Key Experimental Protocols
Protocol 1: Standard Deprotection using TBAF in THF
This protocol is a general guideline for the cleavage of a standard TMSE ester.
-
Preparation: Dissolve the TMSE-protected compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 - 3.0 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.
-
Purification: Purify the crude product as required, typically by flash column chromatography or crystallization.
Protocol 2: Alternative Deprotection using NaH in DMF
This protocol is suitable for substrates that are sensitive to fluoride or when fluoride-based methods fail.[4][7]
-
Preparation: Dissolve the TMSE ester (1.0 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise at room temperature. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The product carboxylic acid may be in the aqueous layer as its sodium salt. Acidify the aqueous layer with 1M HCl to protonate the carboxylate and then extract with an organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as necessary.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: GC-MS Analysis of TMS Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with artifact formation during the GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of TMS derivatives.
Issue: Multiple Peaks for a Single Analyte
Q1: I am observing multiple peaks in my chromatogram for a compound that I expect to be pure. What could be the cause?
A1: The presence of multiple peaks for a single analyte is a common issue in the GC-MS analysis of TMS derivatives and can stem from several sources during sample preparation and analysis.[1] The most frequent causes include:
-
Incomplete Derivatization: Not all active hydrogens (e.g., -OH, -NH, -SH, -COOH) on the analyte have been replaced by a TMS group. This results in partially silylated molecules with different volatilities and polarities, causing them to elute at different retention times.[1][2]
-
Formation of Isomers: Some molecules, particularly sugars, can exist in different isomeric forms (e.g., anomers or ring structures). Derivatization can "fix" these isomers, leading to their separation on the GC column and the appearance of multiple peaks.
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture. Water in the sample, solvents, or glassware will react with the silylating agent, reducing its availability to derivatize the analyte and leading to incomplete derivatization.[1] Moisture can also cause the hydrolysis of already formed TMS derivatives.[1]
-
Reagent-Related Artifacts: The silylating reagent itself or its byproducts can react to form unexpected derivatives.[3] For example, aldehydes can react with silylation reagents to form various artifacts.[3]
-
Analyte Degradation: The analyte may degrade during sample preparation or injection into the hot GC inlet, resulting in multiple peaks corresponding to the degradation products.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your sample prior to adding the silylating reagent. Use high-purity anhydrous solvents and oven-dried glassware.[2]
-
Optimize Derivatization Conditions:
-
Reagent Excess: Use a sufficient molar excess of the silylating reagent to drive the reaction to completion.
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to ensure complete derivatization. However, be mindful of the thermal stability of your analyte.[4] For some compounds, heating is necessary to achieve complete derivatization.[4]
-
-
Use a Catalyst: For sterically hindered functional groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can significantly enhance the reactivity of the silylating agent.[5]
-
Check for Reagent Purity: Use fresh, high-quality silylating reagents. Old or improperly stored reagents can degrade and lead to artifact formation.
-
Inject a Standard: Analyze a known standard of your compound to confirm if the multiple peaks are inherent to the derivatization of that specific molecule or if they are arising from your sample matrix or procedure.
Issue: Poor Peak Shape (Tailing or Fronting)
Q2: My peaks are showing significant tailing or fronting. What is causing this and how can I fix it?
A2: Poor peak shape is often indicative of issues within the GC system or interactions between the analyte and the analytical column.
-
Peak Tailing: This is often caused by active sites in the GC inlet liner or on the column itself. These active sites can interact with polar analytes, causing them to lag behind as they move through the column.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues.
-
-
Peak Fronting: This is typically a result of column overload, where too much sample is injected onto the column.
-
Solution: Dilute your sample or reduce the injection volume.
-
Issue: Unexpected Peaks in the Chromatogram
Q3: I am seeing peaks in my chromatogram that do not correspond to my analyte or internal standard. Where are these coming from?
A3: These "ghost peaks" or unexpected signals can originate from several sources:
-
Silylating Reagent Byproducts: The silylating reagents themselves can produce byproducts that are detectable by GC-MS. For example, MSTFA can generate byproducts that may interfere with the analysis.[3]
-
Solvent Artifacts: The solvent used in the derivatization reaction can sometimes react with the silylating reagent to form artifacts. For instance, acetone (B3395972) can dimerize and subsequently be silylated, creating multiple artifact peaks.[2]
-
Contamination: Contamination can be introduced from various sources, including solvents, glassware, septa, or the GC system itself.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank (containing only the derivatization reagent and solvent) to identify peaks originating from the reagents and solvent.
-
Clean the GC System: Regularly clean the GC inlet and replace the septum and liner to prevent the buildup of contaminants.
-
Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity and suitable for GC-MS analysis.
-
Implement a Wash Step: After injecting a concentrated sample, run a solvent wash injection to clean the syringe and inlet and prevent carryover.
Frequently Asked Questions (FAQs)
Q4: Which silylating reagent should I use: BSTFA or MSTFA?
A4: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents, and the choice often depends on the specific application.
-
BSTFA (+TMCS): This is a very strong silylating agent, especially when used with a TMCS catalyst. It is highly reactive towards a broad range of functional groups and is particularly effective for sterically hindered compounds.[5]
-
MSTFA: Generally considered one of the strongest and most versatile silylating agents available.[5] Some studies suggest it is more efficient for the derivatization of certain compounds like steroids.[5] However, MSTFA can sometimes generate more by-products that may interfere with the analysis.[3]
For many applications, the silylating potential of BSTFA and MSTFA is considered similar.[6]
Q5: How long are my TMS derivatives stable?
A5: The stability of TMS derivatives can vary significantly depending on the compound and storage conditions. They are generally sensitive to hydrolysis and should be analyzed as soon as possible after preparation. One study on plant polar metabolites found that while some TMS derivatives were stable for extended periods when stored at low temperatures, others degraded significantly within hours at room temperature in the autosampler.[7]
Q6: What are the key parameters to consider for a successful TMS derivatization?
A6: The following parameters are crucial for achieving complete and reproducible derivatization:
-
Anhydrous Conditions: The complete absence of water is critical.[1]
-
Reagent Selection and Purity: Choose the appropriate reagent for your analyte and ensure it is of high quality.
-
Reaction Temperature and Time: These parameters need to be optimized for each analyte to ensure the reaction goes to completion without causing degradation.[4]
-
Use of a Catalyst: For difficult-to-derivatize compounds, a catalyst like TMCS is often necessary.[5]
-
Solvent Choice: The solvent should be anhydrous and inert to the silylating reagent. Pyridine is a common choice as it can also act as a catalyst.
Quantitative Data Summary
Table 1: Comparison of Silylating Reagent Performance for Anabolic Steroid Analysis
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |
| Testosterone | MSTFA/NH₄I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |
Data sourced from a comparative guide on the validation of quantitative GC-MS methods.[8]
Table 2: Stability of TMS Derivatives of Plant Metabolites Over Time at Different Storage Temperatures
| Compound | Storage Condition | % Remaining after 12h | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| α-alanine 2 TMS | Autosampler (Room Temp) | ~80% | ~70% | ~66% | N/A |
| Glutamate 3 TMS | Autosampler (Room Temp) | ~30% | ~15% | ~10% | N/A |
| Glutamine 3 TMS | Autosampler (Room Temp) | ~30% | ~15% | ~10% | N/A |
| All TMS derivatives | 4 °C | Stable | Stable | N/A | N/A |
| All TMS derivatives | -20 °C | Stable | Stable | Stable | Stable |
Data adapted from a study on the stability of TMS derivatives for robust quantification of plant polar metabolites.[7]
Experimental Protocols
Protocol 1: Standard Two-Step Derivatization for Metabolomics (Methoximation followed by Silylation)
This protocol is a general procedure for the derivatization of a broad range of metabolites, including those with carbonyl groups.[9][10]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)
-
Silylating reagent (e.g., MSTFA with 1% TMCS, or BSTFA with 1% TMCS)
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Drying: Ensure the sample extract is completely dry. This is a critical step as silylating reagents are moisture-sensitive.[11]
-
Methoxyamination: a. Add the methoxyamine hydrochloride solution to the dried sample (e.g., 10-80 µL depending on the protocol).[9][11] b. Vortex or shake vigorously to dissolve the sample residue. c. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes) with shaking.[9][11]
-
Trimethylsilylation: a. Add the silylating reagent (e.g., 40-90 µL of MSTFA + 1% TMCS) to the methoxyaminated sample.[9][11] b. Vortex or shake the mixture. c. Incubate at a slightly elevated temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) with shaking.[9][11]
-
Analysis: a. Cool the derivatized sample to room temperature. b. Transfer the sample to a GC vial with an insert. c. Analyze by GC-MS. It is recommended to analyze the samples as soon as possible, as TMS derivatives can be unstable.[12]
Protocol 2: GC-MS Method Parameters for TMS-Derivatized Metabolites
The following are typical GC-MS parameters for the analysis of TMS-derivatized metabolites. These should be optimized for your specific instrument and application.[7][13]
-
Gas Chromatograph (GC):
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 - 290 °C
-
Injection Mode: Splitless or with a split ratio (e.g., 5:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial Temperature: 60 - 70 °C, hold for 1-2 minutes
-
Ramp: 5 - 10 °C/min to a final temperature of 300 - 325 °C
-
Final Hold: 5 - 10 minutes
-
-
Column: A non-polar or semi-polar column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 - 290 °C
-
Mass Range: 50 - 600 amu
-
Scan Rate: Dependent on the instrument and desired chromatographic resolution.
-
Visualizations
Caption: Standard two-step TMS derivatization workflow for GC-MS analysis.
Caption: Troubleshooting decision tree for multiple peaks in GC-MS of TMS derivatives.
Caption: Simplified reaction pathways leading to desired products and common artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. youngin.com [youngin.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
Validation & Comparative
Navigating Hydroxyl Protection: A Comparative Guide to 2-(trimethylsilyl)ethanol (TMSE) and tert-Butyldimethylsilyl (TBDMS) Protecting Groups
In the complex landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Among the myriad of choices available to researchers, scientists, and drug development professionals, silyl (B83357) ethers have emerged as a versatile and widely used class of protecting groups. This guide provides an in-depth, objective comparison of two popular silyl ether protecting groups: the 2-(trimethylsilyl)ethyl (TMSE) group and the tert-butyldimethylsilyl (TBDMS) group. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Key Differences and Stability Profiles
The fundamental difference in the stability of TMSE and TBDMS ethers lies in their deprotection mechanisms. TBDMS ethers are sterically hindered silyl ethers, and their stability is primarily dictated by the steric bulk around the silicon atom, which hinders access by nucleophiles or acids.[1][2][3] In contrast, the TMSE group is a β-halo silane (B1218182) derivative whose cleavage is typically induced by fluoride (B91410) ions, proceeding through a facile β-elimination pathway. This mechanistic difference leads to distinct stability profiles under various conditions.
While direct quantitative head-to-head comparisons of TMSE and TBDMS ether stability under a wide range of conditions are not extensively documented in a single study, a qualitative understanding can be gleaned from the conditions under which each is typically cleaved. TBDMS ethers are known to be significantly more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers, showing considerable resistance to a variety of reaction conditions.[1][4] TMSE groups, often used in the form of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers, are noted for their stability under weakly acidic conditions that would cleave other protecting groups like TBDMS, but are readily removed by fluoride ions or strong acids.
Table 1: General Stability and Cleavage Conditions of TMSE vs. TBDMS Ethers
| Condition | 2-(trimethylsilyl)ethyl (TMSE) Ether | tert-Butyldimethylsilyl (TBDMS) Ether |
| Acidic Conditions | Generally stable to mild and moderately acidic media. Cleaved by strong acids (e.g., trifluoroacetic acid). | Stable to mild acids; requires stronger acidic conditions for cleavage (e.g., acetic acid/water, CSA in MeOH).[2][5] |
| Basic Conditions | Generally stable. | Stable to aqueous bases.[5] |
| Fluoride-Mediated Cleavage | Readily cleaved by fluoride sources (e.g., TBAF). | Readily cleaved by fluoride sources (e.g., TBAF), often requiring several hours at room temperature.[2] |
| Orthogonality | Can be stable under conditions that cleave acid-labile groups like TBDMS. | Can be selectively removed in the presence of more robust silyl ethers like TIPS and TBDPS.[3] |
Experimental Protocols: Protection and Deprotection Strategies
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies in a laboratory setting. The following sections provide representative protocols for the protection of alcohols with TMSE and TBDMS groups and their subsequent deprotection.
Protection of Alcohols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
This procedure describes the common method for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (B134444) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Add TBDMS-Cl to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.[1]
Protocol 2: Protection of an Alcohol as a 2-(trimethylsilyl)ethyl (TMSE) Ether
The protection of an alcohol as a TMSE ether can be achieved using 2-(trimethylsilyl)ethyl triflate, which can be generated in situ.
Materials:
-
Alcohol (1.0 eq)
-
2-(Trimethylsilyl)ethanol
-
Triflic anhydride (B1165640)
-
Pyridine (B92270) or 2,6-lutidine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM and cool to -78 °C.
-
Slowly add triflic anhydride to the solution, followed by the addition of pyridine or 2,6-lutidine.
-
After stirring for a short period, add the alcohol to be protected to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Deprotection of Silyl Ethers
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
This protocol outlines the standard procedure for cleaving a TBDMS ether using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[1]
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[1]
Protocol 4: Fluoride-Mediated Deprotection of a TMSE Ether
The cleavage of a TMSE ether is efficiently achieved using a fluoride source, which induces a β-elimination reaction.
Materials:
-
TMSE-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TMSE-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add a stoichiometric amount of TBAF solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically rapid.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protection and deprotection steps.
Conclusion: Strategic Selection for Synthetic Success
The choice between the 2-(trimethylsilyl)ethyl (TMSE) and tert-butyldimethylsilyl (TBDMS) protecting groups is a strategic decision that hinges on the specific requirements of a synthetic route. The TBDMS group offers robust protection that is stable to a wide range of non-acidic and non-fluoride reaction conditions, making it a workhorse in organic synthesis. Its removal is typically achieved with fluoride reagents or moderately strong acids.
The TMSE group, on the other hand, provides a valuable orthogonal protecting group strategy. Its stability to certain acidic conditions that would cleave a TBDMS ether, coupled with its facile removal via fluoride-induced β-elimination, allows for selective deprotection in the presence of other acid-labile or base-labile groups. This feature is particularly advantageous in the synthesis of complex molecules where multiple hydroxyl groups require differential protection.
A thorough understanding of the relative stabilities and the specific conditions required for the selective introduction and removal of these protecting groups, as outlined in this guide, empowers researchers to design more efficient, selective, and successful synthetic strategies.
References
A Comparative Guide to Teoc and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. These chemical moieties temporarily shield reactive functional groups, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. Among the arsenal (B13267) of available options, the tert-butyloxycarbonyl (Boc) group has long been a workhorse, while the 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) group offers a valuable orthogonal alternative. This guide provides an objective comparison of the Teoc and Boc protecting groups, supported by experimental data and detailed protocols to inform the strategic choices of researchers in peptide chemistry.
At a Glance: Key Properties of Teoc and Boc
| Feature | Teoc (2-(p-toluenesulfonyl)ethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Chemical Formula | C₁₀H₁₃NO₄S | C₅H₉O₂ |
| Cleavage Condition | Fluoride (B91410) ions (e.g., TBAF) | Strong acids (e.g., TFA, HCl) |
| Stability | Stable to strong acids and catalytic hydrogenation | Stable to bases and nucleophiles |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups | Orthogonal to fluoride-labile (e.g., Teoc) and base-labile (e.g., Fmoc) groups |
| Common Side Reactions | Limited data on specific side reactions; potential for β-elimination under certain basic conditions. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation; aspartimide formation.[1] |
| Typical Yield per Step | High (comparable to other standard protecting groups) | >99% in optimized solid-phase peptide synthesis (SPPS).[] |
| Crude Peptide Purity | Sequence-dependent | Sequence-dependent, generally >70%.[3] |
Disclaimer: The quantitative data in this table is compiled from various sources and is intended for illustrative purposes. Direct head-to-head comparative studies under identical conditions are limited in the literature.
Chemical Structures and Reaction Mechanisms
The distinct chemical structures of the Teoc and Boc protecting groups dictate their unique cleavage mechanisms, forming the basis of their orthogonality in peptide synthesis strategies.
Protection of an Amine
The introduction of both Teoc and Boc protecting groups onto the N-terminus of an amino acid typically proceeds via nucleophilic attack of the amino group on an activated form of the protecting group.
Deprotection Mechanisms
The selective removal of Teoc and Boc groups is the cornerstone of their utility in orthogonal peptide synthesis strategies.
Experimental Protocols
Detailed and optimized protocols are essential for the successful application of protecting groups in peptide synthesis.
N-Terminal Protection of an Amino Acid
Teoc Protection
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using 2-(p-toluenesulfonyl)ethyl p-nitrophenyl carbonate (Teoc-ONp).
-
Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (1:1).
-
Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until the amino acid is completely dissolved.
-
Reaction: Add a solution of Teoc-ONp (1.1 eq) in dioxane to the reaction mixture.
-
Stirring: Stir the reaction mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Boc Protection
This protocol outlines the standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Basification: Add sodium hydroxide (B78521) (1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Reaction: Add (Boc)₂O (1.1 eq) to the reaction mixture.
-
Stirring: Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
N-Terminal Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Teoc Deprotection
This protocol describes the removal of the Teoc group from a resin-bound peptide.
-
Resin Swelling: Swell the Teoc-protected peptide-resin in anhydrous N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 1 M tetrabutylammonium (B224687) fluoride (TBAF) in DMF for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), to remove the deprotection reagents and byproducts.
-
Neutralization (if necessary): If the subsequent coupling step is sensitive to residual fluoride ions, a wash with a mild acid solution (e.g., 0.5% acetic acid in DMF) followed by a DMF wash can be performed.
Boc Deprotection
This protocol details the cleavage of the Boc group in a typical SPPS cycle.[4]
-
Resin Washing: Wash the Boc-protected peptide-resin with DCM.
-
Pre-wash: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Deprotection: Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM to remove the TFA.
-
Neutralization: Neutralize the resulting N-terminal trifluoroacetate (B77799) salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Final Washing: Wash the resin with DCM to prepare for the next coupling step.
Performance Comparison in Peptide Synthesis
The choice between Teoc and Boc often depends on the specific requirements of the synthetic strategy, particularly the need for orthogonality.
Teoc: A Tool for Orthogonal Synthesis
The primary advantage of the Teoc group lies in its unique cleavage condition, which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5] This allows for complex synthetic schemes where different parts of a molecule need to be deprotected selectively. For instance, a peptide can be synthesized with a Boc-protected N-terminus and a Teoc-protected lysine (B10760008) side chain. The Boc group can be removed to extend the peptide chain, and the Teoc group can be selectively cleaved later to allow for side-chain modification, such as branching or labeling.
While quantitative data directly comparing the yield and purity of Teoc-based synthesis with Boc-based synthesis is scarce, the stability of the Teoc group to acidic conditions suggests it may be advantageous in preventing premature deprotection during syntheses that employ acid-labile side-chain protecting groups.
Boc: The Robust and Well-Established Choice
The Boc group, in conjunction with benzyl-based side-chain protection (the Boc/Bzl strategy), has been a cornerstone of SPPS for decades.[6] This strategy is particularly effective for the synthesis of long and difficult sequences, including hydrophobic peptides that are prone to aggregation.[7] The repetitive acidic treatments in Boc-SPPS help to disrupt secondary structures that can hinder coupling efficiency.[7]
However, a significant drawback of the Boc strategy is the generation of a reactive tert-butyl cation during deprotection. This cation can lead to the alkylation of nucleophilic side chains, particularly those of tryptophan, methionine, cysteine, and tyrosine.[1] To mitigate these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT) are typically included in the deprotection and cleavage cocktails.[1]
Conclusion
Both the Teoc and Boc protecting groups are valuable tools in the peptide chemist's toolbox. The Boc group remains a robust and well-established choice, particularly for challenging and hydrophobic sequences, despite the need for careful management of side reactions. The Teoc group, with its fluoride-lability, offers a powerful orthogonal protection strategy, enabling the synthesis of complex, modified peptides where selective deprotection is paramount. The optimal choice between Teoc and Boc will ultimately depend on the specific synthetic design, the nature of the target peptide, and the need for orthogonal manipulation of protecting groups. As peptide-based therapeutics and research tools become increasingly complex, a thorough understanding of the nuances of each protecting group strategy is essential for success.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 5. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Deprotection of Silyl Ethers in Complex Molecules
In the intricate landscape of complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Among these, silyl (B83357) ethers stand out for their versatility in masking the reactivity of hydroxyl groups. Their widespread adoption stems from their ease of installation, stability across a range of reaction conditions, and, most critically, their tunable lability, which allows for selective removal. This guide provides a comprehensive comparison of common silyl ether deprotection strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the challenges of orthogonal deprotection.
The principle of orthogonal protection lies in the ability to cleave one protecting group in a molecule without affecting others.[1] With silyl ethers, this is achieved by exploiting the differences in steric hindrance and electronic properties of the substituents on the silicon atom. These differences dictate their stability towards various deprotection methods, primarily fluoride-based reagents and acidic conditions.[1][2]
Relative Stability of Common Silyl Ethers
The stability of silyl ethers is a key factor in designing a successful orthogonal protection strategy. The general order of stability is influenced by the steric bulk around the silicon atom. A larger steric hindrance generally translates to greater stability.
The established order of stability for commonly used silyl ethers is as follows:
-
Under acidic conditions: TMS < TES < TBS < TIPS < TBDPS[2][3]
-
Under basic conditions: TMS < TES < TBS ≈ TBDPS < TIPS[2][3]
This differential stability allows for the selective deprotection of a more labile silyl ether in the presence of a more robust one. For instance, a Trimethylsilyl (TMS) or Triethylsilyl (TES) ether can often be cleaved under conditions that leave a tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), or tert-Butyldiphenylsilyl (TBDPS) ether intact.[4]
Comparative Data for Silyl Ether Deprotection
The following table summarizes common reagents and conditions for the deprotection of various silyl ethers, with representative yields. This data is intended to serve as a starting point for reaction optimization.
| Silyl Ether | Reagent/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Functional Group Tolerance | Citation(s) |
| TMS | 1N HCl (1 drop) | CH₂Cl₂ | RT | 30 min | High | Tolerates many other protecting groups. | [5] |
| K₂CO₃/MeOH | MeOH | RT | 1-2 h | High | Mild basic conditions. | [6] | |
| TES | 5-10% Formic Acid/MeOH | MeOH | RT | Varies | High | Selective over TBDMS. | [4] |
| Catecholborane, Wilkinson's Cat. | THF | RT | Varies | Good | Selective over TBS and TIPS. | [5] | |
| TBS | TBAF (1 M) | THF | RT | 2-16 h | High | Most common, but basicity can be an issue. | [6] |
| AcOH/THF/H₂O (3:1:1) | - | RT | ~72 h | Varies | Very mild but slow. | [7][8] | |
| 10-CSA/MeOH | MeOH | RT | 10 min | High | Fast and effective for primary TBS ethers. | [9] | |
| HF-Pyridine | THF/Pyridine | 0 | 8 h | High | Effective for primary TBS ethers. | [9] | |
| KHF₂ | MeOH | RT | 30 min | High | Selective for phenolic TBDMS ethers. | [3] | |
| TIPS | TBAF (1 M) | THF | RT | >16 h | High | More stable than TBS, requires longer reaction times. | [6] |
| HF-Pyridine | THF/Pyridine | RT | Varies | High | Generally requires more forcing conditions than TBS. | [5] | |
| TBDPS | TBAF (1 M) | THF | RT | >16 h | High | Very stable, often requires elevated temperatures. | [6] |
| HF-Pyridine | THF/Pyridine | RT | Varies | High | Among the most stable silyl ethers. | [5] |
Deprotection Mechanisms and Workflows
The two primary mechanisms for silyl ether deprotection are fluoride-mediated cleavage and acid-catalyzed hydrolysis. The choice between these pathways is often dictated by the substrate's sensitivity to acidic or basic conditions and the desired selectivity.
Fluoride-Mediated Deprotection
Fluoride (B91410) ions have a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for this reaction.[10][11] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently breaks down to release the alcohol.[10][11]
Caption: Fluoride-mediated silyl ether deprotection pathway.
Acid-Catalyzed Deprotection
In the presence of acid, the oxygen atom of the silyl ether is protonated, making it a better leaving group. A nucleophile, typically water or an alcohol solvent, then attacks the silicon atom, leading to the cleavage of the Si-O bond.[12]
Caption: Acid-catalyzed silyl ether deprotection pathway.
Experimental Protocols
The following are representative experimental protocols for the selective deprotection of silyl ethers.
Protocol 1: Selective Deprotection of a TES Ether in the Presence of a TBS Ether using Formic Acid[4]
Objective: To selectively cleave a triethylsilyl (TES) ether while leaving a tert-butyldimethylsilyl (TBS) ether intact.
Materials:
-
TES- and TBS-protected substrate
-
Methanol (B129727) (MeOH)
-
Formic acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected substrate in methanol to a suitable concentration.
-
Add 5-10% (v/v) of formic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)[6]
Objective: To deprotect a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
TBS-protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Add a solution of TBAF (1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the solution at room temperature for 2 to 16 hours, depending on the steric hindrance around the silyl ether.[6]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Acid-Mediated Deprotection of a TBS Ether with Acetic Acid[6][7]
Objective: To deprotect a primary TBS ether using acetic acid.
Materials:
-
TBS-protected substrate
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol in a 3:1:1 mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC; note that this reaction can be slow, sometimes requiring up to 72 hours.[7]
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[6]
Logical Framework for Orthogonal Deprotection
The selection of a deprotection strategy is a critical decision in a synthetic campaign. The following diagram illustrates a logical workflow for choosing an appropriate method for orthogonal deprotection of silyl ethers.
Caption: Decision-making workflow for orthogonal silyl ether deprotection.
By carefully considering the relative stabilities of the silyl ethers present in a complex molecule and selecting the appropriate deprotection reagent and conditions, researchers can achieve highly selective transformations, which are essential for the successful synthesis of intricate molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Silylation Derivatization Reagents for GC-MS Analysis
For researchers, scientists, and drug development professionals, achieving reliable and reproducible results in Gas Chromatography-Mass Spectrometry (GC-MS) analysis is paramount. For many analytes, particularly those with polar functional groups, derivatization is a critical step to enhance volatility and improve chromatographic performance. While various derivatization strategies exist, silylation remains a widely adopted and effective technique.
This guide provides an objective comparison of common silylating agents used for GC-MS analysis. Although the prompt specified 2-(trimethylsilyl)ethanol, this compound is not a standard derivatizing agent. Therefore, this guide will focus on the most prevalent and well-documented silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies to aid in the selection of the optimal reagent for your analytical needs.
Performance Comparison of Silylation Reagents
The choice of a silylating reagent is dictated by several factors, including the nature of the analyte, the required stability of the derivative, and the desired sensitivity of the assay. The following table summarizes the key performance characteristics of BSTFA, MSTFA, and MTBSTFA based on established analytical validation parameters.
| Derivatization Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages | Key Disadvantages |
| BSTFA | Analyte Dependent | Analyte Dependent | >0.99 | High | Versatile, reactive, volatile byproducts.[1] | TMS derivatives can be moisture sensitive.[1] |
| MSTFA | Analyte Dependent | Analyte Dependent | >0.99 | High | Most volatile byproducts, good for trace analysis.[2] | TMS derivatives can be moisture sensitive. |
| MTBSTFA | Analyte Dependent | Analyte Dependent | >0.99 | High | Forms very stable TBDMS derivatives.[3] | Slower reaction, may require catalysis.[1] |
Note: Quantitative data for LOD, LOQ, and recovery are highly dependent on the specific analyte and matrix. The values provided are general indicators of performance.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization and subsequent GC-MS analysis. Below are general methodologies for the three compared silylating agents.
Derivatization with BSTFA or MSTFA
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Sample containing the analyte of interest (dried)
-
BSTFA or MSTFA (with or without 1% TMCS as a catalyst)
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, dichloromethane)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[3] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a GC-MS vial, add an appropriate volume of anhydrous solvent to dissolve the analyte.
-
Derivatization: Add an excess of BSTFA or MSTFA to the sample solution. For sterically hindered groups, the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst is recommended.[4]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Derivatization with MTBSTFA
This protocol is adapted for the formation of more stable TBDMS derivatives.
Materials:
-
Sample containing the analyte of interest (dried)
-
MTBSTFA
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: As with TMS derivatization, the sample must be anhydrous.
-
Reagent Addition: Dissolve the dried sample in a suitable anhydrous solvent within a GC-MS vial.
-
Derivatization: Add an excess of MTBSTFA. Due to its bulkier nature, a catalyst such as pyridine may be beneficial to drive the reaction to completion.
-
Reaction: Tightly cap the vial and heat at a temperature between 60°C and 100°C for 1-2 hours. The formation of TBDMS derivatives generally requires more rigorous conditions than TMS derivatization.[1]
-
Analysis: Allow the vial to cool to room temperature before proceeding with GC-MS analysis.
Logical Workflow for GC-MS Analytical Method Validation
The following diagram illustrates the key stages involved in the analytical validation of a GC-MS method following derivatization. This workflow ensures the reliability, accuracy, and precision of the analytical data.
Caption: A flowchart outlining the key stages of GC-MS analytical method validation.
Conclusion
The selection of an appropriate silylation reagent is a critical determinant of success in GC-MS analysis. BSTFA and MSTFA are highly versatile and reactive reagents suitable for a broad range of analytes, with MSTFA offering the advantage of more volatile byproducts.[1][2] For applications demanding enhanced derivative stability, particularly in complex matrices or when sample analysis is delayed, MTBSTFA is the reagent of choice, forming robust TBDMS derivatives.[3] By carefully considering the specific requirements of the analysis and optimizing the derivatization protocol, researchers can significantly enhance the quality, reliability, and accuracy of their GC-MS data.
References
Silyl Guardians: A Comparative Guide to Silyl Protecting Groups in Glycosylation
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among the diverse arsenal (B13267) available to chemists, silyl (B83357) ethers have emerged as indispensable tools for the temporary masking of hydroxyl groups. Their tunable stability, ease of introduction and removal, and significant influence on the reactivity and stereoselectivity of glycosylation reactions make them a versatile choice for researchers, scientists, and drug development professionals. This guide provides an objective comparison of common silyl protecting groups, supported by experimental data and detailed protocols, to inform the design of robust synthetic strategies in glycosylation.
The Silyl Ether Family: Key Players and Their Properties
Silyl ethers are formed by the reaction of a hydroxyl group with a silyl halide, typically in the presence of a base. The versatility of these protecting groups stems from the ability to modify the substituents on the silicon atom, which dictates their steric and electronic properties.[1] These properties, in turn, govern their stability under various reaction conditions and their influence on the outcome of glycosylation reactions.[1][2] The most frequently utilized silyl protecting groups in carbohydrate chemistry include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS).[1][2] Cyclic silyl groups, such as Di-tert-butylsilylene (DTBS) and 1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl (TIPDS), are also employed to protect diols and can impose conformational constraints on the sugar ring.[3][4]
The choice of a silyl protecting group is a critical decision in the planning of a synthetic route. A primary consideration is the stability of the silyl ether, which must withstand various reaction conditions before its selective removal is required. The general order of stability towards acidic hydrolysis is a key principle in designing orthogonal protection strategies: TMS < TES < TBDMS < TIPS < TBDPS.[1][5] This differential lability allows for the sequential deprotection of different hydroxyl groups within the same molecule, a cornerstone of complex oligosaccharide synthesis.[1]
Comparative Performance in Glycosylation
The nature of the silyl protecting group can significantly impact the yield and stereoselectivity of a glycosylation reaction. The steric bulk of the silyl group, particularly at the C-2 position of the glycosyl donor, can influence the facial selectivity of the incoming glycosyl acceptor.[1] Bulky silyl groups can shield one face of the oxocarbenium ion intermediate, leading to preferential formation of a specific anomer.[1]
For instance, in 2-deoxyrhamnosylation reactions, donors protected with TBDMS, TIPS, and TBDPS showed little facial selectivity. However, a conformationally rigid TIPDS-protected donor resulted in complete α-selectivity.[6] Conversely, in certain mannosylation reactions, a bulky C-2 silyl ether can promote the formation of the α-glycoside by sterically hindering the β-face.[1]
The electronic effects of silyl groups also play a role in the reactivity of the glycosyl donor. Polysilylated glycosyl donors have been observed to exhibit unusual reactivity, being either highly reactive ("superarmed") or unreactive ("disarmed") depending on the substitution pattern.[2][7]
Table 1: Relative Stability and Common Deprotection Conditions for Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability (Acidic) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 (Least Stable) | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| Triethylsilyl | TES | ~64 | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | TBAF, CSA, HF·Py, AcOH |
| Triisopropylsilyl | TIPS | ~700,000 | TBAF, HF·Py |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 (Most Stable) | TBAF, HF·Py |
Data compiled from various sources to illustrate general trends. Actual stability and deprotection efficiency can vary based on the specific substrate and reaction conditions.[1][5]
Table 2: Influence of Silyl Protecting Groups on Glycosylation Outcomes
| Silyl Group at C-2 | Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio |
| TBDMS | 2-Deoxy-L-rhamnosyl acetate (B1210297) | Allyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 75 | 1:1.2 |
| TIPS | 2-Deoxy-L-rhamnosyl acetate | Allyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 72 | 1:1.1 |
| TBDPS | 2-Deoxy-L-rhamnosyl acetate | Allyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 85 | 1.5:1 |
| TIPDS (3,4-O-) | 2-Deoxy-L-rhamnosyl acetate | Allyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 88 | >99:1 |
This table presents a selection of data from a comparative study on 2-deoxyrhamnosylation to highlight the impact of different silyl ethers on stereoselectivity.[6]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in carbohydrate synthesis. The following are representative protocols for the protection and deprotection of hydroxyl groups using silyl ethers.
Protocol 1: Regioselective Protection of a Primary Hydroxyl Group with TBDPSCl
Objective: To selectively protect the primary hydroxyl group of a glycoside in the presence of secondary hydroxyls.[8]
Materials:
-
Glycoside with a primary hydroxyl group (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv)
-
Imidazole (B134444) (2.2–3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the glycoside (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.2–3.0 equiv) followed by TBDPSCl (1.1–1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding anhydrous MeOH.
-
Remove the DMF by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in EtOAc and wash successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 2: General Deprotection of a TBDMS Ether using TBAF
Objective: To remove a TBDMS protecting group.[9]
Materials:
-
TBDMS-protected carbohydrate (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the TBDMS-protected carbohydrate (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from 30 minutes to several hours.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica (B1680970) gel column chromatography.
Note: TBAF is basic and may cause side reactions with base-sensitive substrates. Buffering with acetic acid may be necessary in such cases.[9]
Strategic Selection of Silyl Protecting Groups
The selection of an appropriate silyl protecting group is a strategic decision that depends on the overall synthetic plan. The following workflow illustrates the key considerations in this process.
The following diagram illustrates a general experimental workflow for a glycosylation reaction involving silyl protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sonaricollege.in [sonaricollege.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Relative Acid Lability of TMS, TES, and TBDMS Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Silyl (B83357) ethers are a cornerstone of hydroxyl group protection strategies due to their ease of installation, general stability, and selective removal under specific conditions. Among the most common silyl ethers are trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). A critical factor differentiating these groups is their relative stability towards acidic conditions, which dictates their suitability for various synthetic pathways. This guide provides an objective comparison of the acid lability of TMS, TES, and TBDMS ethers, supported by quantitative data and detailed experimental protocols.
Understanding the Basis of Acid Lability
The stability of silyl ethers in acidic media is primarily governed by the steric hindrance around the silicon atom.[1][2] Larger, bulkier alkyl groups on the silicon atom impede the approach of a proton to the ether oxygen and subsequent nucleophilic attack by water or other nucleophiles, thereby increasing the stability of the silyl ether.[3] The generally accepted order of stability towards acidic hydrolysis is:
This trend is a direct consequence of the increasing steric bulk of the substituents on the silicon atom: three methyl groups in TMS, three ethyl groups in TES, and a bulky tert-butyl group with two methyl groups in TBDMS.
Quantitative Comparison of Acid Lability
The relative rates of acid-catalyzed hydrolysis provide a quantitative measure of the stability of these silyl ethers. The following table summarizes the comparative data, normalizing the rate of cleavage of the TMS ether to 1.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl | TMS | 1[3][5] |
| Triethylsilyl | TES | 64[1][3][5] |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | 20,000[1][3][5] |
Table 1: Relative rates of cleavage for TMS, TES, and TBDMS ethers under acidic conditions. Data compiled from multiple sources.[1][3][5]
As the data clearly indicates, the TBDMS group is approximately 20,000 times more stable towards acid-catalyzed hydrolysis than the TMS group, and over 300 times more stable than the TES group. This substantial difference in stability allows for the selective deprotection of less hindered silyl ethers in the presence of more hindered ones, a powerful tool in multi-step synthesis.[3]
Experimental Protocols for Acidic Deprotection
The following are representative protocols for the acidic cleavage of silyl ethers. The choice of acid and reaction conditions can be tailored to the specific substrate and the desired level of selectivity.
Protocol 1: Mild Acidic Deprotection of a TMS Ether
This protocol is suitable for the rapid cleavage of TMS ethers under very mild conditions.
Objective: To deprotect a TMS-protected primary alcohol using a catalytic amount of a weak acid.
Materials:
-
TMS-protected alcohol
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the TMS-protected alcohol in methanol in a round-bottom flask.
-
Add a catalytic amount of 1 M HCl or a larger volume of acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[3]
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography if necessary.
Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
This protocol illustrates the selective cleavage of a more labile TES ether while leaving a more robust TBDMS ether intact.
Objective: To selectively deprotect a primary TES ether in the presence of a primary TBDMS ether using controlled acidic conditions.
Materials:
-
Substrate containing both TES and TBDMS ethers
-
Methanol (MeOH)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Low-temperature bath (if necessary)
Procedure:
-
Dissolve the substrate in a 1:1 mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C or -20 °C for enhanced selectivity.[5]
-
Add a catalytic amount (e.g., 0.1 equivalents) of camphorsulfonic acid (CSA). For faster reaction, p-toluenesulfonic acid can be used.[5]
-
Stir the reaction at the chosen temperature and monitor closely by TLC to follow the disappearance of the TES ether and the integrity of the TBDMS ether.
-
Once the TES ether is fully cleaved, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product via column chromatography.
Protocol 3: Deprotection of a TBDMS Ether
This protocol requires more forcing conditions to cleave the stable TBDMS ether.
Objective: To deprotect a TBDMS-protected alcohol.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, tetrahydrofuran, and water.[1]
-
Stir the reaction mixture at room temperature. Note that the deprotection of TBDMS ethers under these conditions can be slow, sometimes requiring several hours to days.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualization of Relative Acid Lability
The logical relationship of the relative acid lability of TMS, TES, and TBDMS ethers can be visualized as a hierarchical process where the ease of cleavage is inversely proportional to the steric bulk of the silyl group.
References
A Head-to-Head Battle of Protecting Groups: 2-(trimethylsilyl)ethyl Esters vs. Benzyl Esters
In the landscape of organic synthesis, particularly in the intricate assembly of complex molecules like pharmaceuticals and peptides, the strategic use of protecting groups is paramount. The choice of a protecting group can significantly influence the efficiency, yield, and success of a synthetic route. This guide provides a detailed, data-driven comparison of two widely used carboxyl protecting groups: the 2-(trimethylsilyl)ethyl (TMSE) ester and the benzyl (B1604629) (Bn) ester. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear benchmark of their performance based on experimental data.
The core principle underpinning the utility of these esters lies in their orthogonal stability; that is, one can be selectively removed in the presence of the other, allowing for precise, stepwise chemical modifications.[1] This guide will delve into the synthesis, stability, and deprotection of both TMSE and benzyl esters, providing a comprehensive framework for their application in complex synthetic strategies.
Performance Comparison at a Glance
The selection between a TMSE and a benzyl ester is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection. The following table summarizes the key performance indicators for each protecting group.
| Parameter | 2-(trimethylsilyl)ethyl (TMSE) Ester | Benzyl (Bn) Ester |
| Typical Yield (Protection) | Good to Excellent (Yields vary with method) | 81-98% |
| Typical Purity | >95% | >95% |
| Stability | Stable to catalytic hydrogenolysis and mildly acidic/basic conditions not targeting the silyl (B83357) group. | Stable to a wide range of non-reductive reagents and fluoride (B91410) sources.[2] |
| Primary Deprotection | Fluoride-mediated cleavage (e.g., TBAF).[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Alternative Deprotection | Acid or base-mediated.[3] | Strong acids (e.g., HBr/AcOH, HF, TFMSA).[2][4] |
| Key Advantages | Orthogonal to many common protecting groups, especially benzyl esters. Mild deprotection with fluoride. | High stability, well-established in peptide synthesis, and removable under relatively mild, non-acidic/non-basic conditions (hydrogenolysis). |
| Key Disadvantages | Potential for side reactions with certain fluoride-sensitive substrates. | Requires a specific catalyst (e.g., Palladium) which can be sensitive to poisoning. Strong acid cleavage may not be suitable for sensitive molecules.[5] |
Experimental Data: A Quantitative Look at Deprotection
The efficiency of deprotection is a critical factor in the selection of a protecting group. The following tables provide quantitative data on the deprotection of TMSE and benzyl esters under various conditions.
Table 1: Deprotection of 2-(trimethylsilyl)ethyl (TMSE) Esters with Tetrabutylammonium Fluoride (TBAF)
| Entry | TBAF (equivalents) | Solvent | Reaction Time |
| 1 | 4 | Ethyl acetate/THF (1:1 v/v) | 5–6 h |
| 2 | 4 | THF | 3–4 h |
| 3 | 8 | THF | 15–30 min |
| Data sourced from a study on substituted 2-(trimethylsilyl)ethyl esters.[6] |
Table 2: Deprotection of Benzyl (Bn) Esters via Catalytic Hydrogenolysis
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol (B129727) or Ethanol (B145695) | Room Temperature | 1-6 hours | >90 |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol | Reflux | 1-4 hours | >90 |
| Typical conditions and yields compiled from various sources.[4][7] |
Orthogonal Stability: The Key to Complex Synthesis
The true power of using TMSE and benzyl esters in conjunction lies in their orthogonality. One can be cleaved without affecting the other, enabling selective manipulations at different stages of a synthesis.
Table 3: Stability of TMSE and Benzyl Esters Under Orthogonal Deprotection Conditions
| Protecting Group | Condition | Stability |
| TMSE Ester | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |
| TMSE Ester | Strong Acid (e.g., HF, TFMSA) | Labile [3] |
| Benzyl Ester | Fluoride Source (e.g., TBAF in THF) | Stable |
This orthogonality is a cornerstone of modern peptide synthesis, particularly in strategies that require the selective deprotection of the C-terminus while side-chain protecting groups remain intact.[1]
Experimental Protocols
The following are representative protocols for the synthesis and deprotection of TMSE and benzyl esters.
Protocol 1: Synthesis of a 2-(trimethylsilyl)ethyl (TMSE) Ester
This protocol describes the esterification of a carboxylic acid using 2-(trimethylsilyl)ethanol and a coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid, this compound, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a 2-(trimethylsilyl)ethyl (TMSE) Ester
This protocol details the cleavage of a TMSE ester using TBAF.[6]
Materials:
-
TMSE-protected ester (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 8.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TMSE-protected ester in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution to the stirred mixture at room temperature.
-
Stir the reaction for 15-30 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by appropriate methods (e.g., crystallization or chromatography).
Protocol 3: Synthesis of a Benzyl (Bn) Ester
This protocol describes the benzylation of a carboxylic acid using benzyl bromide.
Materials:
-
Carboxylic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DMF, add potassium carbonate.
-
Add benzyl bromide to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the benzyl ester.
Protocol 4: Deprotection of a Benzyl (Bn) Ester via Catalytic Hydrogenolysis
This protocol outlines the cleavage of a benzyl ester using catalytic hydrogenation.[4][7]
Materials:
-
Benzyl ester (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10% by weight of the substrate)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl ester in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Visualizing the Workflows and Orthogonality
The following diagrams, created using the DOT language, illustrate the synthetic and deprotection pathways for TMSE and benzyl esters, as well as their orthogonal relationship in a synthetic strategy.
References
A Researcher's Guide to the Selective Deprotection of 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable amine-protecting group renowned for its unique stability profile. Its selective removal in the presence of other common protecting groups is a critical operation that enables complex molecular architecture. This guide provides an objective comparison of Teoc deprotection selectivity, supported by experimental data and detailed methodologies, to aid researchers in designing robust synthetic strategies.
The Teoc protecting group is characterized by its stability towards a broad range of reagents, including acidic and basic conditions, as well as catalytic hydrogenation, which are commonly used to remove other protecting groups.[1][2] The cleavage of the Teoc group is typically achieved through fluoride (B91410) ion-mediated β-elimination.[1][2][3] This distinct deprotection mechanism forms the basis of its orthogonality with many other widely used protecting groups.
Comparative Stability of Protecting Groups
The selection of an orthogonal protecting group strategy is fundamental to the success of complex syntheses. The following table summarizes the stability of the Teoc group and other common amine and hydroxyl protecting groups under various deprotection conditions.
| Protecting Group | Deprotection Reagent/Condition | Stability of Other Protecting Groups Under These Conditions |
| Teoc | TBAF, HF | Boc: StableCbz: StableFmoc: Stable[4]Alloc: StableTBDMS: Labile |
| Boc | TFA, HCl | Teoc: Stable[1][5] |
| Cbz | H₂, Pd/C | Teoc: Stable[1][5] |
| Fmoc | Piperidine (B6355638), DBU | Teoc: Stable[1][5] |
| Alloc | Pd(PPh₃)₄ | Teoc: Stable[1][5] |
| TBDMS | TBAF, HF | Teoc: Labile |
This table is a qualitative summary based on established chemical principles. Quantitative data on the percentage of protecting group remaining can be highly substrate-dependent.
Quantitative Comparison of Deprotection Selectivity
| Protecting Group to be Cleaved | Reagents and Conditions | Other Protecting Group Present | Stability of Other Group | Yield of Deprotected Product |
| Teoc | 1.5 equiv. TBAF in THF, rt | Boc | Stable | 85%[5] |
| Teoc | TBAF in THF, rt | Cbz | Stable | High (qualitative)[1] |
| Teoc | TBAF in THF, rt | Fmoc | Stable | High (qualitative)[1] |
| Teoc | TBAF in THF, rt | Alloc | Stable | High (qualitative)[1] |
| Teoc | TBAF in THF, rt | TBDMS | Labile | Selective deprotection is challenging and substrate-dependent |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of selective deprotection strategies.
Protocol 1: Selective Deprotection of the Teoc Group
This protocol describes a general procedure for the removal of the Teoc group in the presence of acid-labile (Boc), base-labile (Fmoc), hydrogenolysis-labile (Cbz), and palladium-labile (Alloc) protecting groups.
Materials:
-
Teoc-protected substrate
-
Tetrabutylammonium (B224687) fluoride (TBAF), 1M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the Teoc-protected compound (1.0 equiv) in anhydrous THF.
-
Add tetrabutylammonium fluoride (1.5 equiv) to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., EtOAc/Hexanes).[1]
Protocol 2: Standard Deprotection of Other Protecting Groups
The following are standard procedures for the removal of other common protecting groups, under which the Teoc group is known to be stable.[1][5]
-
Boc Deprotection: Treat the Boc-protected substrate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 25-50% v/v) at room temperature.
-
Cbz Deprotection: Stir the Cbz-protected substrate with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethyl acetate.[6]
-
Fmoc Deprotection: Treat the Fmoc-protected substrate with a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Alloc Deprotection: Stir the Alloc-protected substrate with a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) and a scavenger such as phenylsilane (B129415) in a solvent like DCM.[7]
-
TBDMS Deprotection: Treat the TBDMS-protected substrate with a fluoride source such as TBAF in THF.[8] Note that these conditions will also cleave the Teoc group.
Mandatory Visualizations
The following diagrams illustrate the key concepts of Teoc deprotection selectivity and a typical experimental workflow.
Caption: Selectivity of Teoc deprotection with TBAF.
Caption: Experimental workflow for Teoc deprotection.
References
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Application of Teoc Protecting Group [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
Navigating the Lability Landscape: A Quantitative Comparison of Silyl Ether Deprotection Kinetics
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Silyl (B83357) ethers are among the most versatile and widely employed protecting groups for hydroxyl functionalities, owing to their ease of installation, tunable stability, and generally mild removal conditions. This guide provides an objective, data-driven comparison of the deprotection kinetics of common silyl ethers, offering a quantitative basis for the strategic selection of these crucial synthetic tools.
The stability of a silyl ether, and consequently the rate at which it is cleaved, is primarily governed by the steric hindrance around the silicon atom and the nature of the deprotection conditions. This guide focuses on the five most prevalent silyl ethers in modern organic synthesis: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). We will explore their deprotection kinetics under the three most common cleavage conditions: acidic, basic, and fluoride-mediated.
Relative Stability: A Proxy for Deprotection Kinetics
Before delving into specific kinetic data, it is instructive to consider the well-established relative stability of these silyl ethers, which serves as an excellent qualitative and semi-quantitative predictor of their deprotection rates. The stability is a direct consequence of the steric bulk of the substituents on the silicon atom, which hinders the approach of reagents that mediate cleavage.[1][2][3]
Under acidic conditions, the stability and, therefore, the resistance to deprotection, increases with greater steric bulk around the silicon atom.[1][4][5] Conversely, under basic conditions, while steric hindrance is still a major factor, the electronic effects of the substituents also play a role.[4][5] Fluoride-mediated deprotection is highly effective due to the high affinity of fluoride (B91410) for silicon, forming a strong Si-F bond.[2]
The general order of stability for common silyl ethers is as follows:
This differential stability is the cornerstone of many selective protection and deprotection strategies in complex molecule synthesis.
Quantitative Analysis of Deprotection Kinetics
To provide a more granular understanding of the deprotection rates, the following tables summarize quantitative data on the relative rates of hydrolysis and reported deprotection times under various conditions. It is important to note that direct, side-by-side kinetic studies under identical conditions for all silyl ethers are not always available in the literature. The data presented here is a compilation from various sources to provide a comparative overview.
Table 1: Relative Rates of Hydrolysis of Silyl Ethers Compared to TMS
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1]
Table 2: Deprotection Times of Silyl Ethers under Various Conditions
| Silyl Ether | Deprotection Reagent and Conditions | Typical Reaction Time |
| TMS | Catalytic 1 M HCl in MeOH, RT | 5-30 minutes[1] |
| K₂CO₃ in MeOH, RT | 1-2 hours[3] | |
| TES | p-Toluenesulfonic acid in MeOH, 0°C | 1-2 hours[3] |
| TBDMS | Acetic acid/THF/water (4:1:1), RT | Very slow[2] |
| 100 mol% CSA in MeOH, RT | < 10 minutes (for primary TBDMS)[2] | |
| TBAF in THF, RT | 2-16 hours[3] | |
| TIPS | HF-pyridine, THF/pyridine, 0°C | 8 hours (for primary TBS, TIPS is more stable)[2] |
| TBDPS | TBAF in THF, RT | Can require prolonged reaction times or elevated temperatures |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the deprotection of silyl ethers under acidic, basic, and fluoride-mediated conditions.
Acid-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether using a catalytic amount of strong acid.
Materials:
-
TMS-protected alcohol
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.[1]
-
Add a catalytic amount of 1 M HCl (e.g., a few drops) and stir the solution at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotection is typically rapid (5-30 minutes).[1]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[1]
-
Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Base-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether using a mild base.
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Organic solvent (e.g., diethyl ether)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.[3]
-
Add an excess of solid potassium carbonate to the solution.[3]
-
Stir the mixture at room temperature for 1 to 2 hours.[3]
-
Monitor the deprotection by TLC.
-
Upon completion, filter off the potassium carbonate.[3]
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude alcohol can be further purified if needed.
Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using tetrabutylammonium (B224687) fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Organic solvent (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.[3]
-
Add TBAF solution (typically 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.[3]
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether.[3]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.[3]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing the Deprotection Landscape
To further aid in the conceptualization of the factors influencing silyl ether deprotection and the general workflow for studying their kinetics, the following diagrams are provided.
Conclusion
The choice of a silyl ether protecting group is a nuanced decision that requires careful consideration of the entire synthetic strategy. This guide provides a quantitative framework for understanding the deprotection kinetics of common silyl ethers. The data clearly illustrates that while TMS offers high lability for temporary protection, bulkier groups like TBDMS, TIPS, and TBDPS provide a spectrum of increasing stability, enabling their use in more complex and demanding synthetic sequences. By leveraging the quantitative data and experimental protocols presented, researchers can make more informed decisions, leading to the development of more efficient and robust synthetic routes. The ability to selectively deprotect one silyl ether in the presence of another based on their differential kinetics is a powerful tool in the synthesis of complex molecules, and a thorough understanding of these principles is essential for the modern synthetic chemist.
References
Literature review of 2-(trimethylsilyl)ethanol applications in total synthesis
In the complex landscape of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the diverse arsenal (B13267) of protecting groups available to chemists, those derived from 2-(trimethylsilyl)ethanol (TMSE) have emerged as versatile and reliable tools. This guide provides a comprehensive comparison of TMSE-based protecting groups—specifically the 2-(trimethylsilyl)ethoxymethyl (SEM) ether, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) carbamate, the 2-(trimethylsilyl)ethanesulfonyl (SES) sulfonamide, and the 2-(trimethylsilyl)ethyl (TMSE) ester—with their commonly used alternatives. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their synthetic endeavors.
Orthogonal Protection Strategies: The Power of TMSE
A key advantage of TMSE-based protecting groups lies in their unique deprotection pathway, which is typically initiated by a fluoride (B91410) source. This fluoride-mediated cleavage proceeds via a β-elimination mechanism, offering a high degree of orthogonality to many other protecting groups that are labile under acidic or basic conditions, or require hydrogenolysis for removal. This orthogonality is crucial in multi-step syntheses of complex molecules, where the selective unmasking of one functional group in the presence of many others is a frequent challenge.[1][2]
Caption: Orthogonality of TMSE-based protecting groups.
Protecting Alcohols: SEM Ethers vs. Silyl and Alkoxyalkyl Ethers
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for the protection of alcohols due to its stability under a wide range of conditions and its selective removal.[3] It provides a robust alternative to other common alcohol protecting groups such as tert-butyldimethylsilyl (TBDMS) and methoxymethyl (MOM) ethers.
Performance Comparison
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference(s) |
| SEM | Primary Alcohol | SEM-Cl, NaH, DMF, 0 °C, 12 h | >90 | MgBr₂·OEt₂, Et₂O/MeNO₂, rt, 6 h | 82 | [4] |
| SEM | Secondary Alcohol | SEM-Cl, DIPEA, CH₂Cl₂, rt | 95 | TBAF, THF, 45 °C, 20 h | ~90 | [3] |
| TBDMS | Primary Alcohol | TBDMS-Cl, Imidazole, DMF, rt, 12 h | 98 | TBAF, THF, rt, 2 h | 95 | [5] |
| TBDMS | Hindered Sec. Alcohol | TBDMS-OTf, 2,6-lutidine, CH₂Cl₂, rt | Variable, can be low | HF·Pyridine, THF, rt | 90 | [6] |
| MOM | Primary Alcohol | MOM-Cl, DIPEA, CH₂Cl₂, rt, 16 h | 95 | conc. HCl, MeOH, reflux | >90 | [7] |
Experimental Protocols
Protection of a Primary Alcohol with SEM-Cl
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere is added a solution of the primary alcohol (1.0 eq) in DMF. The mixture is stirred for 30 minutes, after which SEM-Cl (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of a SEM Ether with MgBr₂·OEt₂ [4]
To a solution of the SEM-protected alcohol (1.0 eq) in a mixture of anhydrous Et₂O and MeNO₂ is added MgBr₂·OEt₂ (6.0 eq) at room temperature. The reaction is stirred for 6 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
Caption: Fluoride-mediated deprotection of a SEM ether.
Protecting Amines: Teoc and SES vs. Carbamates and Sulfonamides
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a versatile protecting group for amines, offering excellent stability to both acidic and basic conditions, as well as to catalytic hydrogenation.[8][9] This makes it orthogonal to the commonly used Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups.[1] The 2-(trimethylsilyl)ethanesulfonyl (SES) group provides a highly stable sulfonamide that can be cleaved under mild, fluoride-mediated conditions, offering an advantage over the often harsh conditions required for the removal of traditional sulfonamides like tosyl (Ts) and nosyl (Ns).[10][11]
Performance Comparison
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference(s) |
| Teoc | Primary Amine | Teoc-OSu, Et₃N, CH₂Cl₂, rt | 92 | TBAF, THF, rt | 85 | [8] |
| Teoc | In presence of Boc | - | - | TBAF, THF, rt | High, Boc intact | [8] |
| Boc | Primary Amine | Boc₂O, Et₃N, CH₂Cl₂, rt | >95 | TFA/CH₂Cl₂, rt | >95 | [12][13] |
| SES | Primary Amine | SES-Cl, Et₃N, CH₂Cl₂, rt | >90 | CsF, DMF, 90 °C | >90 | [10] |
| Tosyl | Primary Amine | Ts-Cl, Pyridine, 0 °C to rt | >90 | Na/NH₃(l) or HBr/AcOH | Variable | [10] |
Experimental Protocols
Protection of a Primary Amine with Teoc-OSu [8]
To a solution of the primary amine (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) at room temperature is added N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.1 eq). The reaction mixture is stirred overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous NaHCO₃, brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Deprotection of a Teoc-protected Amine with TBAF [8]
To a solution of the Teoc-protected amine (1.0 eq) in anhydrous THF is added a 1 M solution of TBAF in THF (1.5 eq). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to afford the free amine.
Caption: Orthogonal deprotection of Teoc and Boc groups.
Protecting Carboxylic Acids: TMSE Esters vs. Alkyl Esters
The 2-(trimethylsilyl)ethyl (TMSE) ester is a valuable protecting group for carboxylic acids, particularly when mild, non-hydrolytic deprotection is required.[14][15] Its cleavage with fluoride ions is highly selective and tolerates many other functional groups, including other ester types like methyl or ethyl esters.[16]
Performance Comparison
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference(s) |
| TMSE Ester | Carboxylic Acid | TMSE-OH, DCC, DMAP, CH₂Cl₂, rt | ~80-90 | TBAF, THF, rt | >90 | [14] |
| TMSE Ester | β-Keto Acid | TMSE-OH, DCC, DMAP, CH₂Cl₂, rt | Good | TBAF, THF, 50 °C (decarboxylation) | High | [16] |
| Methyl Ester | Carboxylic Acid | MeOH, H₂SO₄ (cat.), reflux | >90 | LiOH, THF/H₂O, rt | >95 | General |
| Benzyl Ester | Carboxylic Acid | BnBr, Cs₂CO₃, DMF, rt | >90 | H₂, Pd/C, EtOAc, rt | >95 | General |
Experimental Protocols
Formation of a TMSE Ester
To a solution of the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C is added DCC (1.1 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the TMSE ester.
Cleavage of a TMSE Ester [17]
A solution of the TMSE ester (1.0 eq) in anhydrous THF is treated with a 1 M solution of TBAF in THF (1.2 eq) at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is concentrated, and the residue is partitioned between diethyl ether and water. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the carboxylic acid.
Decision-Making Workflow
The selection of an appropriate protecting group is a critical step in the planning of a total synthesis. The following flowchart provides a simplified decision-making guide for choosing between TMSE-based protecting groups and their common alternatives.
Caption: Decision tree for selecting a protecting group.
Conclusion
Protecting groups derived from this compound offer a powerful and versatile set of tools for the total synthesis of complex molecules. Their unique fluoride-mediated deprotection mechanism provides a high degree of orthogonality, allowing for the selective manipulation of functional groups in the presence of a wide array of other protecting groups. While the choice of any protecting group is highly dependent on the specific context of a synthetic route, the data and protocols presented in this guide demonstrate that SEM, Teoc, SES, and TMSE esters are often superior choices, particularly when mild and highly selective deprotection is paramount. As chemists continue to tackle increasingly complex molecular architectures, the strategic application of these TMSE-based protecting groups will undoubtedly play a crucial role in enabling their successful synthesis.
References
- 1. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Application of Teoc Protecting Group [en.highfine.com]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
Proper Disposal of 2-(Trimethylsilyl)ethanol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-(Trimethylsilyl)ethanol, a flammable and irritating compound. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
I. Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and vapor that can cause serious eye irritation.[1][2] It may also cause skin and respiratory tract irritation.[1][3] Before handling, it is crucial to be familiar with its specific hazards.
Key Hazard Data:
| Property | Value |
| UN Number | 1993 |
| Hazard Class | 3 (Flammable liquids) |
| Flash Point | 56 °C (132.8 °F) - closed cup |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant)[1] |
| Hazard Statements | H226: Flammable liquid and vapor, H319: Causes serious eye irritation[1] |
II. Personal Protective Equipment (PPE)
Prior to initiating any disposal-related activities, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[1]
-
Respiratory Protection: If there is a risk of inhalation, respiratory protection equipment is advised.[1]
III. Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that must be followed diligently.
Step 1: Waste Collection
-
All waste containing this compound, including unused product and contaminated materials, must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material and kept tightly closed.[4]
-
Do not mix with incompatible wastes, such as strong oxidizers or bases.[1]
Step 2: Waste Storage
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[3]
-
The storage area must be away from heat, sparks, open flames, and other sources of ignition.[3]
-
Ensure the container is properly grounded and bonded to prevent static discharge.[4]
Step 3: Arrange for Professional Disposal
-
This compound must be disposed of as hazardous waste.[3]
-
Contact a licensed environmental waste management company to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Incineration is a potential disposal method.[1]
Step 4: Handling Empty Containers
-
Empty containers that previously held this compound are also considered hazardous as they may contain flammable residual vapors.[1][3]
-
These containers must be handled with the same precautions as the chemical itself and should be disposed of through a licensed waste disposal facility.[1]
Important Considerations:
-
NEVER dispose of this compound down the drain or into any sewer system.[1]
-
In the event of a spill, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Use non-sparking tools to clean up the spill and collect the material in a sealed container for disposal as hazardous waste.[1][5]
-
Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Trimethylsilyl)ethanol
Essential Safety and Handling Guide for 2-(Trimethylsilyl)ethanol
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Chemical Properties and Hazards
This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause skin and respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate safety precautions to minimize exposure and risk.
| Property | Value | Reference |
| CAS Number | 2916-68-9 | [4] |
| Molecular Formula | C5H14OSi | [1][2] |
| Molecular Weight | 118.25 g/mol | [2] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 71-73 °C at 35 mmHg | [5] |
| Density | 0.825 g/mL at 25 °C | |
| Flash Point | 56 °C (132.8 °F) - closed cup | |
| Hazard Classifications | Flammable Liquid Category 3, Serious Eye Irritation Category 2A | [1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] |
| Skin and Body | Wear suitable protective clothing to prevent skin exposure.[1][6] |
| Respiratory | Use in a well-ventilated area. If inhalation of vapors is possible, respiratory protection equipment is recommended.[1] |
Standard Operating Procedure for this compound
This protocol outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and emergency eyewash station are readily accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and sparks.[4][8]
-
Use explosion-proof electrical and lighting equipment.[4][8]
-
Ensure all equipment is properly grounded and bonded to prevent static discharge.[4][7]
2. Handling and Use:
-
Wear the appropriate personal protective equipment (chemical goggles, neoprene or nitrile rubber gloves, and protective clothing).[1]
-
Use only non-sparking tools when opening or handling containers.[1][7]
-
Avoid contact with eyes, skin, and clothing.[7]
-
Avoid breathing vapors or mist.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials such as strong oxidizing agents and bases.[1]
4. Accidental Spills:
-
In case of a spill, immediately eliminate all ignition sources.[1]
-
Evacuate unnecessary personnel from the area.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[6][7] Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][7]
-
Prevent the spill from entering sewers or public waters.[1]
5. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[1]
-
Waste is considered hazardous and should be disposed of at a licensed waste disposal facility.[1][3]
-
Do not dispose of the chemical into the sewer system.[1]
-
Empty containers should be handled with care as they may contain flammable residual vapors.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. gelest.com [gelest.com]
- 2. This compound | C5H14OSi | CID 18013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound(2916-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound | 2916-68-9 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
